5-Amino-N-acetyltryptamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKRHCDWOOOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627804 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393835-65-9 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyltryptamine
Abstract
N-acetyltryptamine (NAT) is an endogenous indoleamine that has garnered significant interest within the scientific community for its structural similarity to melatonin and its role as a ligand for melatonin receptors. As a key intermediate in various biological pathways and a potential pharmacological agent, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, neurobiology, and analytical chemistry. This technical guide provides a comprehensive overview of the fundamental physicochemical characteristics of N-acetyltryptamine, detailed experimental protocols for its analysis, and insights into its biological interactions.
Introduction: The Significance of N-Acetyltryptamine
N-acetyltryptamine, a derivative of the essential amino acid tryptophan, occupies a crucial position in the intricate web of indoleamine metabolism.[1] While structurally similar to the well-known chronobiotic hormone melatonin (N-acetyl-5-methoxytryptamine), NAT lacks the 5-methoxy group, leading to distinct physicochemical and pharmacological profiles.[2] Its presence has been detected in various mammalian tissues, including the pineal gland and retina, and it exhibits a diurnal rhythm, suggesting a potential physiological role.[3]
From a drug development perspective, NAT serves as a valuable scaffold for the design of novel melatonin receptor agonists and antagonists.[2] Its interaction with MT1 and MT2 receptors, albeit with different affinities and efficacies compared to melatonin, opens avenues for the development of targeted therapeutics for sleep disorders, circadian rhythm disruptions, and other neurological conditions.[4] A comprehensive characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential.
Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of N-acetyltryptamine is essential for its handling, formulation, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O | [5] |
| Molecular Weight | 202.26 g/mol | [5] |
| CAS Number | 1016-47-3 | [5] |
| Appearance | White to off-white or pale yellow crystalline powder | [6] |
| Melting Point | 113-116 °C | [6] |
| Boiling Point | 137 °C at 0.15 mmHg | [7] |
| Solubility | Soluble in ethanol and acetone; sparingly soluble in ether, benzene, and chloroform; negligible in water. | [6] |
| Predicted pKa | Basic pKa: ~10.2 (amine); Acidic pKa: ~17.5 (indole NH) | Predicted |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quantification of N-acetyltryptamine.
UV-Vis Spectroscopy
The indole chromophore in N-acetyltryptamine gives rise to characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum is a valuable tool for quantitative analysis.
Expected Absorption Maxima (λmax):
-
Approximately 220 nm and 280 nm in a suitable solvent like ethanol or methanol. The exact maxima can be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectrophotometric Analysis of N-Acetyltryptamine
Objective: To determine the concentration of N-acetyltryptamine in a solution using UV-Vis spectrophotometry.
Materials:
-
N-acetyltryptamine standard
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions: a. Prepare a stock solution of N-acetyltryptamine in ethanol (e.g., 1 mg/mL). b. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by serial dilution with ethanol.
-
Wavelength Scan: a. Use ethanol as the blank. b. Scan a mid-range standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of the blank and each standard solution. c. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: a. Dilute the unknown sample with ethanol to bring its absorbance within the range of the calibration curve. b. Measure the absorbance of the diluted sample. c. Determine the concentration of N-acetyltryptamine in the sample using the calibration curve equation.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the N-acetyltryptamine molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3300 | N-H stretch | Amide N-H |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2930, ~2850 | C-H stretch | Aliphatic C-H |
| ~1630 | C=O stretch | Amide I (C=O) |
| ~1550 | N-H bend | Amide II (N-H) |
| ~1450 | C=C stretch | Aromatic C=C |
Interpretation: The presence of the indole N-H and amide N-H stretching bands confirms the core structure. The strong amide I band is characteristic of the acetyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of N-acetyltryptamine.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.60 | d | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~7.00 | s | 1H | Ar-H (C2-H) |
| ~5.50 | br s | 1H | Amide N-H |
| ~3.60 | q | 2H | -CH₂-NH- |
| ~2.95 | t | 2H | Ar-CH₂- |
| ~1.95 | s | 3H | -C(=O)CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (Amide) |
| ~136.5 | Aromatic C |
| ~127.5 | Aromatic C |
| ~122.5 | Aromatic CH |
| ~122.0 | Aromatic CH |
| ~119.5 | Aromatic CH |
| ~118.5 | Aromatic CH |
| ~113.0 | Aromatic C |
| ~111.0 | Aromatic CH |
| ~40.0 | -CH₂-NH- |
| ~25.5 | Ar-CH₂- |
| ~23.5 | -C(=O)CH₃ |
Interpretation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.[9][10][11]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of N-acetyltryptamine in complex matrices.
Experimental Protocol: HPLC Analysis of N-Acetyltryptamine
Objective: To develop and validate an HPLC method for the quantitative analysis of N-acetyltryptamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
System Preparation: a. Prepare the mobile phases and degas them thoroughly. b. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard and Sample Preparation: a. Prepare a stock solution of N-acetyltryptamine in the mobile phase. b. Prepare a series of calibration standards by diluting the stock solution. c. Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Analysis: a. Inject the standards to generate a calibration curve. b. Inject the sample solution. c. Identify the N-acetyltryptamine peak based on its retention time compared to the standard. d. Quantify the amount of N-acetyltryptamine in the sample using the calibration curve.
Workflow for HPLC Method Development:
Caption: A generalized workflow for developing an HPLC method for N-acetyltryptamine analysis.
Synthesis of N-Acetyltryptamine
N-acetyltryptamine can be readily synthesized from tryptamine and an acetylating agent.
Experimental Protocol: Synthesis of N-Acetyltryptamine
Objective: To synthesize N-acetyltryptamine from tryptamine and acetic anhydride.[12]
Materials:
-
Tryptamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: a. Dissolve tryptamine in dichloromethane in a round-bottom flask. b. Cool the solution in an ice bath. c. Add pyridine to the solution.
-
Acetylation: a. Slowly add acetic anhydride to the cooled solution with stirring. b. Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: a. Quench the reaction by adding saturated sodium bicarbonate solution. b. Separate the organic layer. c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow for N-Acetyltryptamine Synthesis:
Caption: A schematic representation of the synthesis workflow for N-acetyltryptamine.
Biological Interactions: Melatonin Receptor Signaling
N-acetyltryptamine exerts its biological effects primarily through its interaction with melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[2][13]
Upon binding of N-acetyltryptamine, these receptors undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins.[5][13] The subsequent signaling cascade can involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels, ultimately leading to a physiological response.[2]
Simplified Melatonin Receptor Signaling Pathway:
Caption: A simplified diagram illustrating the major signaling pathways activated by N-acetyltryptamine binding to MT1/MT2 receptors.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of N-acetyltryptamine, offering both foundational data and practical experimental protocols. For researchers and drug development professionals, a firm grasp of these characteristics is not merely academic but a prerequisite for meaningful investigation and application. The provided methodologies for spectroscopic and chromatographic analysis, as well as a reliable synthetic route, serve as a robust starting point for further exploration. As research into the nuanced roles of endogenous indoleamines continues to evolve, the foundational knowledge of N-acetyltryptamine's physicochemical nature will undoubtedly prove invaluable in unlocking its full biological and therapeutic potential.
References
-
Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Retrieved from [Link][8]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). Retrieved from [Link][9]
-
Biochemistry, G Protein Coupled Receptors. (n.d.). Retrieved from [Link][5]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC. (n.d.). Retrieved from [Link][2]
-
A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (n.d.). Retrieved from [Link][12]
-
(PDF) DEVELOPMENT AND VERIFICATION OF UV SPECTROPHOTOMETRIC TECHNIQUE FOR DETERMINING N-ACETYLCYSTEINE IN TABLET FORMULATIONS. (n.d.). Retrieved from [Link][14]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (n.d.). Retrieved from [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. (n.d.). Retrieved from [Link][15]
-
Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][16]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (n.d.). Retrieved from [Link][17]
-
G Protein-Coupled Receptors - PMC. (n.d.). Retrieved from [Link][18]
-
(PDF) Daily Rhythm in Plasma N-acetyltryptamine. (n.d.). Retrieved from [Link][1]
-
HPLC STANDARD OPERATING PROCEDURE. (n.d.). Retrieved from [Link][19]
-
SOP for Calibration of UV-Vis Spectrophotometer. (n.d.). Retrieved from [Link][20]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. (n.d.). Retrieved from [Link][21]
-
G protein-coupled receptor - Wikipedia. (n.d.). Retrieved from [Link][13]
-
Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.). Retrieved from [22]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link][23]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (n.d.). Retrieved from [Link][24]
-
Daily Rhythm in Plasma N-Acetyltryptamine - PMC. (n.d.). Retrieved from [Link][3]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed. (n.d.). Retrieved from [Link][4]
-
Solved 8. Analyze the 'H and 13C NMR of the tryptamine. (n.d.). Retrieved from [Link][10]
-
Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. (n.d.). Retrieved from [Link][11]
-
SOP For UV-Vis Spectrophotometer | PDF | Absorbance | Ultraviolet - Scribd. (n.d.). Retrieved from [Link][25]
-
Melatonin receptor - Wikipedia. (n.d.). Retrieved from [Link][26]
-
(PDF) Biomedical Significance of Tryptamine: A Review. (n.d.). Retrieved from [Link][27]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (n.d.). Retrieved from [Link][28]
-
Acetylation model reaction of tryptophan: (1) dl-tryptophan, (2) acetic... (n.d.). Retrieved from [Link][29]
-
G protein coupled receptor mediated signaling. (n.d.). Retrieved from [Link][30]
-
New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. (n.d.). Retrieved from [31]
-
SOP for HPLC Analysis and Documentation. (n.d.). Retrieved from [Link][32]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tryptamine | 61-54-1 [chemicalbook.com]
- 7. Tryptamine - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. preprints.org [preprints.org]
- 18. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. engr.uky.edu [engr.uky.edu]
- 20. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 21. researchgate.net [researchgate.net]
- 22. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 23. engineering.purdue.edu [engineering.purdue.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. scribd.com [scribd.com]
- 26. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 32. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
An In-Depth Technical Guide to the N-Acetylserotonin Synthesis Pathway from Tryptophan
Abstract
N-acetylserotonin (NAS) is a critically important biomolecule, serving not only as the immediate precursor to the neurohormone melatonin but also possessing intrinsic biological activities, including neurotrophic and antioxidant properties. The synthesis of NAS from the essential amino acid tryptophan is a multi-step enzymatic cascade, primarily characterized in the pineal gland but also occurring in other tissues, including the retina and even mitochondria.[1] Understanding the intricacies of this pathway, its key enzymatic players, and its complex regulatory networks is paramount for researchers in neurobiology, chronobiology, and pharmacology. This guide provides a detailed technical exploration of the core synthesis pathway, focusing on the enzymatic conversions, regulatory mechanisms, and validated experimental protocols for its study.
The Core Biosynthetic Pathway: From Essential Amino Acid to Bioactive Intermediate
The conversion of dietary tryptophan into N-acetylserotonin is a conserved pathway in mammals, involving three primary enzymatic steps.[1][2] While this pathway is the foundation for melatonin production, the generation of NAS is a crucial checkpoint, governed by enzymes whose activities are tightly controlled by both transcriptional and post-translational mechanisms.[1][3][4]
The overall transformation proceeds as follows: Tryptophan → 5-Hydroxytryptophan → Serotonin → N-acetylserotonin
Figure 1: The enzymatic cascade for the synthesis of N-acetylserotonin from L-tryptophan.
Step 1: Hydroxylation of Tryptophan
-
Enzyme: Tryptophan-5-hydroxylase (TPH)
-
Reaction: L-Tryptophan + O₂ + Tetrahydrobiopterin (BH4) → 5-Hydroxytryptophan + Dihydrobiopterin (BH2)
-
Causality: This initial hydroxylation is the rate-limiting step in the overall synthesis of serotonin.[5] The enzyme TPH adds a hydroxyl group to the 5-position of the indole ring of tryptophan.[6] This reaction is irreversible and requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[6][7] The availability of tryptophan and BH4 can therefore be a significant control point for the entire downstream pathway. There are two main isoforms of this enzyme, TPH1 and TPH2, with distinct tissue distributions.
Step 2: Decarboxylation of 5-HTP
-
Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[8][9]
-
Reaction: 5-Hydroxytryptophan → Serotonin (5-Hydroxytryptamine) + CO₂
-
Causality: AADC is a pyridoxal phosphate (PLP)-dependent enzyme, meaning it requires the active form of Vitamin B6 as a cofactor to catalyze the removal of a carboxyl group from 5-HTP.[6][9] This reaction is generally considered to be rapid and efficient, with the concentration of serotonin being primarily dependent on the activity of the preceding enzyme, TPH. AADC is not specific to the serotonin pathway; it also plays a crucial role in dopamine synthesis, which is a key consideration in pharmacological studies.[10]
Step 3: N-Acetylation of Serotonin
-
Enzyme: Arylalkylamine N-acetyltransferase (AANAT), sometimes referred to as Serotonin N-acetyltransferase.[11][12]
-
Reaction: Serotonin + Acetyl-CoA → N-acetylserotonin + Coenzyme A
-
Causality: This is arguably the most critical regulatory step in the synthesis of NAS and, subsequently, melatonin.[2][5] AANAT transfers an acetyl group from acetyl-CoA to the primary amine of serotonin.[6] The activity of this enzyme exhibits a dramatic circadian rhythm, with levels increasing by up to 150-fold during the night in the rat pineal gland.[1] This rhythm is the primary driver of nocturnal melatonin production. Due to its pivotal regulatory role, AANAT is a major focus of research and a potential target for drug development.[13][14]
Regulation of the Pathway: A Symphony of Transcriptional and Post-Translational Control
The synthesis of NAS is not a static process. It is exquisitely regulated, primarily at the level of AANAT, to respond to environmental cues like the light-dark cycle.
Circadian and Transcriptional Control
The transcription of the AANAT gene is under the control of the core circadian clock machinery.[3] The promoter region of the AANAT gene contains E-box enhancer elements which are activated by the CLOCK/BMAL1 heterodimer, a core component of the molecular clock.[3] This provides a direct link between the central circadian pacemaker in the suprachiasmatic nucleus (SCN) and the rhythmic production of NAS in the pineal gland.[1][2]
Post-Translational Regulation of AANAT
Beyond transcriptional control, AANAT activity is subject to rapid and dynamic post-translational modifications, which allow for a swift response to environmental light. This regulation is a self-validating system of activation and protection.
-
Phosphorylation: In response to nocturnal norepinephrine release in the pineal gland, intracellular cyclic AMP (cAMP) levels rise, activating Protein Kinase A (PKA). PKA then phosphorylates AANAT at specific serine and threonine residues, notably Threonine-31 (T31) and Serine-205 (S205).[15][16]
-
14-3-3 Protein Binding: Phosphorylation at these sites creates a binding motif for 14-3-3 proteins.[16][17] The binding of a 14-3-3 dimer to phosphorylated AANAT has two profound consequences:
-
Activation: It induces a conformational change in AANAT that significantly increases its catalytic efficiency, primarily by lowering the Kₘ for serotonin.[15][16]
-
Protection: It shields AANAT from dephosphorylation and proteolytic degradation, thereby stabilizing the enzyme and maintaining its high activity throughout the night.[15][18]
-
Exposure to light at night triggers a rapid drop in norepinephrine, leading to AANAT dephosphorylation, dissociation from 14-3-3 proteins, and subsequent degradation, quickly shutting down NAS and melatonin production.[16]
Sources
- 1. Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tryptophan - Wikipedia [en.wikipedia.org]
- 5. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Heterogenic Distribution of Aromatic L-Amino Acid Decarboxylase Neurons in the Rat Spinal Cord [frontiersin.org]
- 11. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. De novo Discovery of Serotonin N-acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of N-acetyltryptamine in the Pineal Gland: A Technical Guide for Researchers
Abstract
N-acetyltryptamine (NAT) has long been recognized as a key intermediate in the biosynthesis of melatonin within the pineal gland. However, emerging evidence suggests that its biological significance extends far beyond that of a simple precursor. This in-depth technical guide provides a comprehensive overview of the multifaceted role of NAT in the pineal gland, intended for researchers, scientists, and drug development professionals. We will delve into the intricate details of its synthesis, the critical regulatory mechanisms governing its production, its complex interactions with melatonin receptors, and its potential as a bioactive molecule in its own right, including its neuroprotective and therapeutic implications. This guide will further provide detailed experimental protocols for the accurate quantification of NAT and the assessment of the activity of its rate-limiting enzyme, arylalkylamine N-acetyltransferase (AANAT), to empower researchers in their exploration of this fascinating molecule.
Introduction: Beyond a Melatonin Precursor
The pineal gland, a small endocrine organ nestled deep within the brain, is renowned for its production of melatonin, the "hormone of darkness" that governs our circadian rhythms.[1][2] For decades, N-acetyltryptamine (NAT) was primarily viewed through the lens of its obligatory role in the melatonergic pathway.[3] However, a paradigm shift is underway, with a growing body of research highlighting NAT as a bioactive molecule with its own distinct physiological functions.[4] The discovery of its daily rhythmic production, mirroring that of melatonin, and its ability to act as a mixed agonist/antagonist at melatonin receptors, has propelled NAT into the scientific spotlight.[3][5] This guide aims to provide a detailed exploration of NAT's biological significance in the pineal gland, moving beyond its classical depiction as a mere metabolic intermediate.
Biosynthesis of N-acetyltryptamine: A Tale of Two Pathways
The synthesis of NAT in the pineal gland originates from the essential amino acid tryptophan.[3] The biosynthetic pathway of NAT shares enzymatic machinery with the well-established melatonin synthesis pathway, yet diverges at a critical step, leading to the production of two distinct indoleamines.
The journey begins with the uptake of tryptophan from the bloodstream into the pinealocytes. From there, two primary enzymatic pathways can be initiated:
-
The Melatonin Pathway: Tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin (5-hydroxytryptamine). Serotonin is subsequently acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS), which is finally methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[6]
-
The N-acetyltryptamine Pathway: Tryptophan is directly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine.[3] Tryptamine is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce N-acetyltryptamine.[3]
The pivotal enzyme in both pathways is arylalkylamine N-acetyltransferase (AANAT) , which acts as a crucial regulatory node, controlling the rhythmic production of both NAT and the melatonin precursor, NAS.[3][5]
Figure 1: Biosynthetic pathways of melatonin and N-acetyltryptamine in the pineal gland.
The Gatekeeper: Regulation of Arylalkylamine N-acetyltransferase (AANAT) Activity
The rhythmic production of NAT is intrinsically linked to the tight regulation of AANAT activity. This regulation occurs at multiple levels, ensuring a robust nocturnal peak in its enzymatic function.
Transcriptional Regulation: The Circadian Clock Machinery
The transcription of the Aanat gene is under the direct control of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[5] The SCN transmits photic information from the retina to the pineal gland via a multi-synaptic pathway.[2] During the night, the absence of light leads to the release of norepinephrine from sympathetic nerve terminals in the pineal gland. Norepinephrine binds to β-adrenergic receptors on pinealocytes, activating a signaling cascade that culminates in the increased transcription of the Aanat gene. This process is driven by the core clock proteins, CLOCK and BMAL1, which bind to E-box elements in the Aanat promoter.[6]
Post-translational Regulation: A Symphony of Phosphorylation and Protein-Protein Interactions
Beyond transcriptional control, AANAT activity is exquisitely regulated by post-translational modifications. The nocturnal surge in cyclic AMP (cAMP) triggered by norepinephrine signaling leads to the phosphorylation of AANAT by protein kinase A (PKA).[7] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 proteins to phosphorylated AANAT has a dual effect:
-
Enzyme Stabilization: It shields AANAT from dephosphorylation and subsequent proteasomal degradation, thereby increasing its half-life.[7]
-
Enhanced Catalytic Activity: It induces a conformational change in AANAT that increases its affinity for its substrates, including tryptamine and serotonin.
This intricate interplay of phosphorylation and protein-protein interactions ensures a rapid and robust increase in AANAT activity at the onset of darkness.
Figure 2: Day/Night regulation of AANAT activity in the pineal gland.
Biological Roles of N-acetyltryptamine
While its role as a melatonin precursor is undisputed, NAT's biological activities are now understood to be more diverse.
A Modulator of Melatonin Signaling
NAT has been characterized as a mixed agonist/antagonist at melatonin receptors (MT1 and MT2).[3][5] This dual activity suggests that NAT could fine-tune melatonergic signaling. For instance, in the retina, NAT has been shown to antagonize the effects of melatonin.[8] The physiological ramification of this complex interaction is an active area of research, with the potential for NAT to act as a buffer or modulator of melatonin's effects in different tissues.
| Receptor | NAT Affinity (Ki) | Melatonin Affinity (Ki) | Reference |
| MT1 | Lower affinity | High affinity | [3] |
| MT2 | High affinity (~0.41 nM) | High affinity | [8] |
A Putative Ligand for TrkB Receptors: A Melatonin-Independent Pathway
Perhaps one of the most exciting recent discoveries is the potential for NAT to act as a ligand for the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[4] While much of the initial research focused on N-acetylserotonin (NAS) as a TrkB agonist, the structural similarity of NAT suggests it may share this capability.[3][4] Activation of the TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[9] If NAT is indeed a TrkB agonist, it could exert neuroprotective and antidepressant-like effects independently of melatonin receptors. This opens up a new frontier for understanding the therapeutic potential of this indoleamine.
Experimental Protocols for the Study of N-acetyltryptamine
To facilitate further research into the biological roles of NAT, we provide the following detailed experimental protocols.
Quantification of N-acetyltryptamine in Pineal Tissue by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like NAT in complex biological matrices.[10]
Methodology:
-
Tissue Homogenization:
-
Excise pineal glands and immediately freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute NAT with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for NAT and an appropriate internal standard (e.g., deuterated NAT).
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAT.
-
Quantify the amount of NAT in the samples by comparing their peak areas to the standard curve.
-
Arylalkylamine N-acetyltransferase (AANAT) Activity Assay
Rationale: This assay measures the enzymatic activity of AANAT by quantifying the formation of its product, N-acetyltryptamine, from its substrate, tryptamine. Both radiometric and HPLC-based methods are commonly used.
A. Radiometric Assay:
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine pineal gland homogenate, a reaction buffer (e.g., phosphate buffer, pH 6.8), tryptamine, and [³H]-acetyl-CoA.
-
Initiate the reaction by adding the radiolabeled acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of charcoal and trichloroacetic acid).
-
Centrifuge the tubes to pellet the charcoal, which binds the unreacted [³H]-acetyl-CoA.
-
-
Scintillation Counting:
-
Transfer an aliquot of the supernatant, containing the radiolabeled N-acetyltryptamine, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the AANAT activity based on the amount of radioactive product formed per unit of time and protein concentration.
-
B. HPLC-Based Assay:
Methodology:
-
Reaction Setup:
-
Follow the same reaction setup as the radiometric assay, but use non-radiolabeled acetyl-CoA.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a protein-precipitating agent (e.g., perchloric acid or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient elution with a suitable mobile phase to separate tryptamine and N-acetyltryptamine.
-
Detect the compounds using a UV or fluorescence detector.
-
-
Quantification and Activity Calculation:
-
Quantify the amount of N-acetyltryptamine produced by comparing its peak area to a standard curve.
-
Calculate the AANAT activity as described for the radiometric assay.
-
Therapeutic Potential and Future Directions
The emerging understanding of NAT's diverse biological roles opens up exciting avenues for therapeutic development. Its potential as a TrkB agonist suggests that NAT or its derivatives could be explored for the treatment of neurodegenerative diseases and depression.[8][11] Furthermore, its ability to modulate melatonin signaling could be harnessed to develop novel chronobiotic drugs with a more nuanced mechanism of action than melatonin itself.
Future research should focus on:
-
Elucidating the precise signaling pathways activated by NAT , particularly its interaction with TrkB and downstream effectors.
-
Investigating the physiological consequences of NAT's mixed agonist/antagonist activity at melatonin receptors in different tissues.
-
Developing stable and specific NAT analogs for therapeutic applications.
-
Conducting in vivo studies to validate the neuroprotective and antidepressant-like effects of NAT.
Conclusion
N-acetyltryptamine is no longer a mere footnote in the story of melatonin. It is a dynamic and multifaceted molecule with a complex and vital role in the physiology of the pineal gland and beyond. Its rhythmic production, intricate regulation, and diverse biological activities position it as a key player in circadian biology and a promising target for future drug development. The experimental methodologies outlined in this guide provide a robust framework for researchers to further unravel the enigmatic functions of this fascinating indoleamine.
References
-
Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(4), 347–358. [Link]
-
Coon, S. L., et al. (2020). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. Journal of Pineal Research, 69(2), e12668. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(49), 21128-21133. [Link]
-
Klein, D. C. (2007). Arylalkylamine N-acetyltransferase: "the Timezyme". Journal of Biological Chemistry, 282(7), 4233-4237. [Link]
-
Dean, B., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Biomedical Chromatography, 27(12), 1690-1700. [Link]
-
Borjigin, J., et al. (1999). Genetic targeting: the serotonin N-acetyltransferase promoter imparts circadian expression selectively in the pineal gland and retina of transgenic rats. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(7), 2475–2481. [Link]
-
Grokipedia. (n.d.). N-Acetyltryptamine. Retrieved January 24, 2026, from [Link]
-
Ninja Nerd. (2017, May 3). Endocrinology | Pineal Gland [Video]. YouTube. [Link]
-
Cipolla-Neto, J., & Amaral, F. G. D. (2022). Physiology of the Pineal Gland and Melatonin. In Endotext. MDText.com, Inc. [Link]
-
Amaral, F. G. D., et al. (2022). Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. Methods in Molecular Biology, 2550, 33-43. [Link]
-
Massa, S. M., et al. (2010). Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents. The Journal of clinical investigation, 120(5), 1774–1785. [Link]
-
Varshavsky, A. (2017). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. Journal of Biological Chemistry, 292(38), 15873-15888. [Link]
-
National Institute of Child Health and Human Development. (2017, May 24). NICHD scientists identify molecule that may help control sleep and wake cycles. [Link]
-
Wang, X., et al. (2023). The Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 520, 1-11. [Link]
-
Tryptamine Therapeutics. (n.d.). Home. Retrieved January 24, 2026, from [Link]
-
Reactome. (n.d.). BDNF activates NTRK2 (TRKB) signaling. Retrieved January 24, 2026, from [Link]
-
Zhang, Y., et al. (2019). The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease. Molecules, 24(20), 3824. [Link]
-
Chen, S. D., et al. (2021). Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8856. [Link]
Sources
- 1. Reactome | BDNF activates NTRK2 (TRKB) signaling [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic targeting: the serotonin N-acetyltransferase promoter imparts circadian expression selectively in the pineal gland and retina of transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass‐spectrometry analysis of the human pineal proteome during night and day and in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-N-acetyltryptamine chemical structure and properties.
An In-depth Technical Guide to 5-Amino-N-acetyltryptamine: Structure, Properties, and Hypothesized Activity
Abstract: This document provides a comprehensive technical overview of this compound, a distinct derivative of the tryptamine family. As direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related structural analogs—namely N-acetylserotonin (5-hydroxy-N-acetyltryptamine) and N-acetyltryptamine—to project its chemical properties, propose a viable synthetic route, and hypothesize its potential pharmacological activities. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding and framework for future empirical investigation.
Introduction and Chemical Identity
This compound belongs to the substituted tryptamine class of compounds. Its core structure features an indole ring substituted at the 5-position with an amino (-NH2) group and an ethylamine side chain at the 3-position, which is N-acetylated. This structure distinguishes it from its more extensively studied relatives: serotonin (5-hydroxytryptamine), N-acetylserotonin, and melatonin (N-acetyl-5-methoxytryptamine).[1] While N-acetylserotonin is a key intermediate in the biosynthesis of melatonin, the biological role and pharmacological profile of a 5-amino substituted variant remain largely unexplored.[2] The insights presented herein are built upon established principles of organic chemistry and pharmacology, leveraging the well-documented profiles of its structural neighbors to provide an expert-guided projection of its characteristics.
Chemical Structure
The molecular structure consists of a bicyclic indole nucleus with an N-acetylethylamine substituent at position C3 and an amine group at position C5.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
No empirical data for this compound is currently available. The following properties are calculated or inferred based on its structure and comparison with analogs like N-acetylserotonin.[3]
| Property | Predicted Value / Information | Source / Basis for Prediction |
| IUPAC Name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | Standard nomenclature rules |
| Molecular Formula | C₁₂H₁₅N₃O | Calculated from structure |
| Molecular Weight | 217.27 g/mol | Calculated from formula |
| CAS Number | Not assigned | No public record found |
| Appearance | Predicted to be a solid at room temperature | Analogy to N-acetylserotonin (solid)[3] |
| Solubility | Predicted to be soluble in ethanol and DMSO | Analogy to N-acetylserotonin solubility[3] |
| Melting Point | Not determined | N-acetylserotonin: 120-122 °C[3] |
| Boiling Point | Not determined | N-acetylserotonin (Predicted): 556.8 °C[3] |
| pKa | Not determined | N-acetylserotonin (Predicted): 10.09[3] |
Proposed Synthesis and Characterization
A viable synthetic pathway for this compound can be designed based on well-established reactions used for similar tryptamines, such as the synthesis of melatonin from serotonin.[4]
Proposed Synthetic Pathway
The most direct approach involves the selective N-acetylation of the ethylamine side chain of 5-aminotryptamine. An alternative, multi-step route could begin with 5-nitrotryptamine, involving N-acetylation followed by the reduction of the nitro group. The former is more efficient if the starting material, 5-aminotryptamine, is accessible.
The proposed primary synthesis is a single-step N-acetylation reaction.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Proposed N-Acetylation
Causality: This protocol is adapted from a patented method for the N-acetylation of 5-hydroxytryptamine.[4] The use of a non-polar solvent like dichloromethane (DCM) and a tertiary amine base (triethylamine, TEA) is critical. TEA acts as a proton sponge, neutralizing the HCl byproduct generated from the reaction of acetyl chloride with the primary amine, thus driving the reaction to completion and preventing the protonation of the starting material's amino groups. The temperature is controlled to manage the exothermic nature of the acylation.
Methodology:
-
Setup: Under a nitrogen atmosphere, add 5-aminotryptamine to a flask containing anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-10°C.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acetylation: Slowly add acetyl chloride dropwise, maintaining the reaction temperature between 15-20°C.
-
Reaction Monitoring: Stir for 1.5-2 hours post-addition. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Upon completion, neutralize the reaction mixture to a pH of 8.5-9 using an aqueous sodium hydroxide solution.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic (dichloromethane) layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, the following standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the indole ring protons, the ethyl side chain, the acetyl group, and the aromatic protons shifted by the 5-amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (217.27 g/mol ) and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching (indole and amino groups), C=O stretching (amide), and aromatic C-H bonds.
Hypothesized Biological Activity and Pharmacology
The pharmacological profile of this compound is unknown. However, its structural similarity to N-acetylserotonin (NAS) and other 5-substituted tryptamines allows for educated hypotheses regarding its potential biological targets.[2][5]
Potential Molecular Targets
-
Melatonin Receptors (MT1/MT2): N-acetyltryptamine is a known mixed agonist/antagonist at melatonin receptors.[6] It is plausible that this compound would also interact with these G-protein coupled receptors, which are crucial for regulating circadian rhythms. The nature of the interaction (agonist, antagonist, or partial agonist) would require empirical determination.
-
TrkB Receptor: N-acetylserotonin is a potent agonist of the Tropomyosin receptor kinase B (TrkB), a target for Brain-Derived Neurotrophic Factor (BDNF).[2] This interaction is linked to neuroprotective and antidepressant-like effects. The 5-amino substitution may retain or modify this activity.
-
Serotonin (5-HT) Receptors: Many 5-substituted tryptamines exhibit high affinity for various serotonin receptors (e.g., 5-HT1A, 5-HT2A).[5] It is highly probable that this compound would also serve as a ligand for one or more 5-HT receptor subtypes.
Postulated Signaling Pathway
Assuming activity as an agonist at a G-protein coupled receptor like MT1 or a 5-HT receptor, this compound could initiate downstream signaling cascades.
Caption: Hypothesized GPCR signaling cascade for this compound.
Safety, Handling, and Future Directions
Safety: As a novel chemical entity, this compound should be handled with care. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. A full toxicological profile has not been established.
Future Research: The hypotheses presented in this guide require experimental validation. Key future research should include:
-
Chemical Synthesis and Verification: Carrying out the proposed synthesis and fully characterizing the compound.
-
In Vitro Pharmacology: Conducting receptor binding and functional assays to determine its affinity and efficacy at melatonin, TrkB, and serotonin receptors.
-
Cellular and In Vivo Studies: Investigating its effects on cellular models and, subsequently, in animal models to explore its physiological and behavioral impact.
Conclusion
This compound represents an intriguing yet uncharacterized member of the tryptamine family. By applying established chemical and pharmacological principles from its closest analogs, this guide provides a foundational framework for its synthesis, characterization, and potential biological activity. It serves as a call to action for the research community to empirically investigate this novel compound, which may hold unique properties relevant to neuropharmacology and drug discovery.
References
-
PubChem. N-acetylserotonin. National Center for Biotechnology Information.
-
ChemicalBook. N-ACETYL-5-HYDROXYTRYPTAMINE (CAS 1210-83-9).
-
Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Walsh Medical Media. Biomedical Significance of Tryptamine: A Review. (2017).
-
Grokipedia. N-Acetyltryptamine.
-
PubMed. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter.
-
PubMed Central. Daily Rhythm in Plasma N-Acetyltryptamine. (2017).
-
Wikipedia. N-Acetyltryptamine.
-
PubChem. N-Acetyltryptamine. National Center for Biotechnology Information.
-
PubChem. 5-Nitro-N-acetyltryptamine. National Center for Biotechnology Information.
-
PubMed Central. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ACETYL-5-HYDROXYTRYPTAMINE | 1210-83-9 [chemicalbook.com]
- 4. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 5. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Pharmacological-Profile-of-N-acetyltryptamine-as-a-Melatonin-Receptor-Ligand
Abstract
N-acetyltryptamine (NAT) is an endogenous compound and the immediate biosynthetic precursor to melatonin. For many years, it was considered primarily a pharmacological tool due to its lower affinity for melatonin receptors compared to melatonin itself.[1] However, recent evidence demonstrating its physiological presence and daily rhythm in plasma has renewed interest in its potential as an independent signaling molecule.[2] This guide provides a comprehensive technical overview of the pharmacological profile of NAT, focusing on its interactions with the MT1 and MT2 G protein-coupled receptors (GPCRs) and the MT3 binding site, now identified as the enzyme Quinone Reductase 2 (QR2). We will detail its binding affinity, functional activity, and the validated experimental protocols required for its characterization, offering field-proven insights for researchers in pharmacology and drug development.
Introduction: N-acetyltryptamine in the Melatonergic System
Melatonin (5-methoxy-N-acetyltryptamine) is the primary hormone responsible for regulating circadian rhythms, with its synthesis and release from the pineal gland peaking during the night.[3][4] Its effects are mediated through two high-affinity GPCRs, MT1 and MT2, which are both primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[5]
N-acetyltryptamine (NAT) is structurally analogous to melatonin but lacks the 5-methoxy group. It is synthesized from tryptamine by the enzyme arylalkylamine N-acetyltransferase (AANAT), the same enzyme involved in melatonin synthesis.[2] While long known, its physiological relevance was debated. However, the confirmation of its presence in mammalian plasma, exhibiting a nocturnal increase similar to melatonin, suggests it may have a functional role.[1] This finding shifts NAT's status from a simple precursor to a candidate for a physiological chronobiological signal.[2] Understanding its distinct pharmacological profile at melatonin receptors is therefore critical.
Receptor Binding Affinity Profile
The first step in characterizing any ligand is to determine its binding affinity (typically expressed as the inhibition constant, Ki) for its target receptors. This is achieved through competitive radioligand binding assays.
Principles of Competitive Binding Assays
These assays measure the ability of a test compound (the 'competitor', in this case, NAT) to displace a radiolabeled ligand with known high affinity (e.g., 2-[¹²⁵I]-iodomelatonin) from the receptor.[5] By performing this experiment over a range of NAT concentrations, an inhibition curve is generated, from which the IC50 (the concentration of NAT that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Binding Affinity of NAT at Melatonin Receptors
Numerous studies have characterized NAT's affinity, revealing a clear preference profile. It generally exhibits a lower affinity for MT1 and MT2 receptors compared to melatonin.[1] Its interaction with the MT3 site (QR2) is also well-documented.[6][7]
Table 1: Comparative Binding Affinities (Ki) of N-acetyltryptamine and Melatonin
| Compound | Receptor Target | Typical Ki Value (nM) | Selectivity |
|---|---|---|---|
| Melatonin | Human MT1 | ~0.02 - 0.2 nM[5] | - |
| Melatonin | Human MT2 | ~0.05 - 1.0 nM[5] | - |
| N-acetyltryptamine | Human MT1 | ~5 - 30 nM | ~100-fold lower than Melatonin |
| N-acetyltryptamine | Human MT2 | ~0.4 - 5 nM[8] | MT2 > MT1 |
| N-acetyltryptamine | MT3 / QR2 | ~20 - 50 nM[6] | Moderate Affinity |
Note: Ki values can vary between studies based on tissue/cell preparation, radioligand used, and assay conditions.
The data clearly indicate that NAT, while a melatonin receptor ligand, is significantly less potent in binding than melatonin itself. Notably, it displays a higher affinity for the MT2 receptor over the MT1 receptor.[8]
Functional Activity at MT1 and MT2 Receptors
Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). The functional activity of NAT is typically assessed by measuring its effect on the downstream signaling cascade of the MT1 and MT2 receptors.
Gαi-Coupled Signaling and cAMP Inhibition
Both MT1 and MT2 receptors are canonically coupled to the inhibitory G-protein, Gαi.[5] Activation of the receptor by an agonist causes Gαi to inhibit the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger, cAMP.[9] Therefore, the most common functional assay for these receptors measures changes in cAMP levels.
Caption: Canonical Gαi signaling pathway for MT1/MT2 receptors.
Functional Profile of N-acetyltryptamine
Studies have characterized NAT as a mixed agonist-antagonist or a partial agonist at melatonin receptors.[2][10] At the MT2 receptor, where it has higher affinity, it can act as an antagonist to melatonin-induced effects in some systems, such as inhibiting dopamine release in the retina.[8] In functional assays measuring cAMP, it typically behaves as a weak partial agonist, producing a response that is significantly lower than that of the full agonist, melatonin.
Table 2: Comparative Functional Potency of N-acetyltryptamine and Melatonin
| Compound | Assay Type | Receptor | Potency (EC50/IC50) | Efficacy (% of Melatonin) |
|---|---|---|---|---|
| Melatonin | cAMP Inhibition | Human MT1 | ~0.1 - 1 nM | 100% (Full Agonist) |
| Melatonin | cAMP Inhibition | Human MT2 | ~0.1 - 1 nM | 100% (Full Agonist) |
| N-acetyltryptamine | cAMP Inhibition | Human MT1 | Micromolar (µM) range | < 20% (Weak Partial Agonist) |
| N-acetyltryptamine | cAMP Inhibition | Human MT2 | High Nanomolar (nM) range | ~20-40% (Partial Agonist) |
Interaction with MT3 / Quinone Reductase 2 (QR2)
The melatonin binding site formerly known as MT3 has been definitively identified as the cytosolic enzyme Quinone Reductase 2 (QR2).[7][11] Unlike MT1 and MT2, QR2 is not a GPCR. It is a detoxifying enzyme that can be inhibited by melatonin and related compounds.[6] NAT binds to QR2 with moderate affinity and acts as an inhibitor of its enzymatic activity.[6] The physiological consequence of this interaction is an active area of research, but it represents a distinct mechanism of action for NAT compared to its GPCR-mediated effects.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following section provides detailed, self-validating protocols for the key assays discussed.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the Ki of NAT at human MT1 or MT2 receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
A. Reagents & Materials:
-
Cell Membranes: Prepared from CHO or HEK293 cells stably expressing the human MT1 or MT2 receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
Competitor: N-acetyltryptamine (NAT), serial dilutions.
-
Non-Specific Binding (NSB) Control: 10 µM unlabeled melatonin.
-
Total Binding Control: Binding Buffer (vehicle).
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[12]
-
Scintillation Counter and compatible scintillation fluid.
B. Step-by-Step Methodology:
-
Membrane Preparation (Causality): Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. This isolates the receptors, which are embedded in the cell membrane, from other cellular components that could interfere with the assay. The final pellet is resuspended in Binding Buffer. Protein concentration is determined via a Bradford or BCA assay to ensure consistent amounts are used in each reaction.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of Binding Buffer (for Total Binding), 10 µM Melatonin (for NSB), or NAT serial dilution.
-
25 µL of 2-[¹²⁵I]-iodomelatonin diluted in Binding Buffer to a final concentration near its Kd (~100-200 pM).
-
50 µL of cell membrane suspension (typically 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 90-120 minutes at 37°C with gentle agitation.[12] This duration is chosen to ensure the binding reaction reaches equilibrium, a critical factor for accurate Ki determination.[13]
-
Termination & Filtration (Self-Validation): The reaction is terminated by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This step is crucial as it rapidly separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). The filters are immediately washed 3-4 times with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into vials with scintillation fluid and count the radioactivity (counts per minute, CPM) using a gamma or liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of NAT.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Inhibition Functional Assay
This protocol measures the ability of NAT to act as an agonist or antagonist at Gαi-coupled MT1/MT2 receptors.
A. Reagents & Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the target receptor (MT1 or MT2).
-
Assay Medium: Serum-free medium (e.g., DMEM/F12).
-
Stimulation Agent: Forskolin (an adenylyl cyclase activator).
-
Test Compounds: NAT and Melatonin (positive control) serial dilutions.
-
Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).[14]
B. Step-by-Step Methodology:
-
Cell Plating: Seed cells into 384-well or 96-well plates and grow to ~90% confluency.[15]
-
Pre-incubation: Wash cells with Assay Medium. For antagonist mode, pre-incubate the cells with the antagonist (NAT) for 15-30 minutes before adding the agonist.[16] For agonist mode, proceed to the next step.
-
Stimulation (Causality & Self-Validation): Add a solution containing the test compound (NAT or Melatonin for agonist mode) and a fixed concentration of forskolin (e.g., 5 µM). Forskolin is used to artificially raise intracellular cAMP levels, creating a large signal window against which the inhibitory effect of a Gαi-coupled agonist can be robustly measured. A vehicle control (forskolin only) sets the 100% cAMP level, while a positive control (melatonin + forskolin) validates that the receptor-Gαi pathway is functional.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Add Lysis Buffer as per the kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the detection assay following the kit protocol.[17] These kits are typically competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Normalize the data: Set the forskolin-only wells to 100% and a baseline control (no forskolin) to 0%.
-
Plot the % inhibition of the forskolin response against the log concentration of the agonist.
-
Fit the curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).
-
Conclusion and Future Perspectives
N-acetyltryptamine is a physiologically relevant ligand for melatonin receptors. Its pharmacological profile is distinct from that of melatonin, characterized by lower binding affinity, a preference for the MT2 over the MT1 receptor, and a functional activity profile of a weak partial agonist or antagonist depending on the system.[1][8] Furthermore, its interaction with QR2 (MT3) provides a non-GPCR-mediated pathway for its actions.[11]
The discovery of a daily rhythm in plasma NAT opens new avenues of research.[1] Is NAT a weak "echo" of the melatonin signal, or does it have a unique physiological role? Its partial agonism/antagonism at MT2 receptors could suggest it acts as a modulator of melatonin's effects, perhaps fine-tuning circadian responses in specific tissues. Future research should focus on elucidating the physiological consequences of the NAT-QR2 interaction and exploring whether biased agonism at MT1/MT2 receptors contributes to its unique profile. The robust, validated protocols detailed herein provide the essential tools for drug development professionals and researchers to further investigate this intriguing endogenous molecule.
References
-
Coon, S.L., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by... ResearchGate. [Link]
-
Dubocovich, M.L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC - PubMed Central. [Link]
-
Nosjean, O., et al. (2001). Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2. PubMed. [Link]
-
Sittampalam, G.S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
Stein, R.M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. [Link]
-
ResearchGate. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. ResearchGate. [Link]
-
Cecon, E., et al. (2018). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]
-
Robles, M.S., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. [Link]
-
Nosjean, O., et al. (2001). Organs From Mice Deleted for NRH:quinone Oxidoreductase 2 Are Deprived of the Melatonin Binding Site MT3. PubMed. [Link]
-
ResearchGate. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Bio-protocol. (n.d.). Ligand binding assay. Bio-protocol. [Link]
-
Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]
-
Boutin, J.A. (2020). Is There Sufficient Evidence that the Melatonin Binding Site MT3 Is Quinone Reductase 2? MDPI. [Link]
-
Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. NIH. [Link]
-
ResearchGate. (2019). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. ResearchGate. [Link]
-
Nosjean, O., et al. (2000). Identification of the melatonin-binding site MT3 as the quinone reductase 2. PubMed. [Link]
-
Grokipedia. (n.d.). N-Acetyltryptamine. Grokipedia. [Link]
Sources
- 1. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the melatonin-binding site MT3 as the quinone reductase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Organs from mice deleted for NRH:quinone oxidoreductase 2 are deprived of the melatonin binding site MT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro [mdpi.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
N-acetylserotonin as a precursor to melatonin biosynthesis.
An In-Depth Technical Guide to N-Acetylserotonin: The Versatile Precursor to Melatonin Biosynthesis
Executive Summary
N-acetylserotonin (NAS) has long been categorized primarily as a metabolic intermediate in the biosynthesis of melatonin.[1][2][3] This guide challenges that narrow perspective, repositioning NAS as a molecule of significant and independent biological activity. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of NAS is critical. It is not merely a stepping stone to melatonin but a potent bioactive compound in its own right, with distinct neurotrophic, antioxidant, and potential therapeutic properties.[1][2][4] This document provides a comprehensive technical overview of the melatonin biosynthetic pathway with a core focus on NAS, detailing the enzymatic control, its intricate circadian regulation, its independent signaling activities, and the analytical methodologies required for its precise quantification.
The Core Biosynthetic Pathway: From Serotonin to Melatonin
The synthesis of melatonin from the essential amino acid tryptophan is a four-step enzymatic cascade primarily occurring in the pineal gland and the retina.[1][5][6] While the initial steps converting tryptophan to serotonin set the stage, the final two conversions, which involve N-acetylserotonin, are the most critical from a regulatory standpoint.
The pathway is as follows:
-
Tryptophan → 5-Hydroxytryptophan (5-HTP): Catalyzed by Tryptophan-5-hydroxylase (TPH).[5][7]
-
5-HTP → Serotonin (5-Hydroxytryptamine, 5-HT): Catalyzed by Aromatic-L-amino acid decarboxylase (AADC).[5][7]
-
Serotonin → N-Acetylserotonin (NAS): This crucial acetylation step is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , also referred to as Serotonin N-acetyltransferase (SNAT).[1][2][7] This reaction is widely considered the primary rate-limiting step in melatonin synthesis, making AANAT the key regulatory control point of the entire pathway.[5][7]
-
N-Acetylserotonin → Melatonin (N-acetyl-5-methoxytryptamine): The final step is a methylation reaction catalyzed by Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT).[1][2][7][8] This enzyme transfers a methyl group from the co-substrate S-adenosyl-methionine (SAM) to NAS, yielding melatonin.[3][9][10]
While this represents the classical pathway, alternative routes have been identified, particularly in plants, where serotonin can first be methylated by ASMT to 5-methoxytryptamine and then acetylated by AANAT to produce melatonin.[5][11]
The Circadian Pacemaker: Regulation of NAS Production
The production of NAS and, consequently, melatonin is not constant; it is governed by a robust circadian rhythm, earning melatonin the nickname "the hormone of darkness".[5][12][13] This rhythm is driven by the suprachiasmatic nucleus (SCN) of the hypothalamus and translated into a biochemical signal at the level of the AANAT enzyme.[5]
At Night (in Darkness):
-
The SCN signals the pineal gland via sympathetic nerves, leading to the release of norepinephrine.
-
Norepinephrine binds to β1-adrenergic receptors on pinealocytes, activating a G-protein signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[5]
-
Elevated cAMP activates Protein Kinase A (PKA), which has two critical downstream effects:
-
Transcriptional Activation: PKA phosphorylates the CREB (cAMP response element-binding) protein, which activates the transcription of the Aanat gene.[1]
-
Enzyme Stabilization: PKA directly phosphorylates the AANAT protein. This phosphorylation promotes the binding of 14-3-3 proteins, which both activate the enzyme and protect it from proteasomal degradation.[1]
-
-
The result is a dramatic, ~150-fold increase in AANAT activity, leading to high levels of NAS and a subsequent surge in melatonin synthesis.[5]
During the Day (in Light):
-
Light exposure, detected by the retina, sends an inhibitory signal to the SCN, which halts the norepinephrine release at the pineal gland.[5][7]
-
cAMP levels plummet, leading to the dephosphorylation of AANAT.[1]
-
Without its protective 14-3-3 protein shield, AANAT is rapidly ubiquitinated and destroyed by the proteasome.[1]
-
This swift degradation of the rate-limiting enzyme causes an almost immediate cessation of NAS and melatonin production.[1]
Beyond a Precursor: The Bioactive Roles of N-Acetylserotonin
Emerging evidence compellingly demonstrates that NAS is far more than a passive intermediate.[1][14] Its distinct brain distribution patterns, separate from serotonin and melatonin, suggest unique physiological roles.[1][15]
TrkB Receptor Agonism and Neurotrophic Effects
Perhaps the most significant independent function of NAS is its role as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][14]
-
Mechanism: NAS directly binds to and activates TrkB, inducing its homodimerization and autophosphorylation.[14][15] This activation occurs independently of BDNF.[1][15] Critically, neither serotonin nor melatonin activates the TrkB receptor.[2][15]
-
Downstream Signaling: Activated phospho-TrkB couples to multiple intracellular signaling pathways, including the ERK1/2 and AKT cascades, which are fundamental for promoting cell survival, neurogenesis, and synaptic plasticity.[14]
-
Functional Consequences: This TrkB activation is believed to underlie the observed antidepressant and neurotrophic actions of NAS.[1][2] Studies have shown that NAS administration stimulates the proliferation of neural progenitor cells and can prevent some negative effects of sleep deprivation, effects that are abolished when TrkB is blocked.[1][2][16]
Antioxidant Properties
NAS is a potent antioxidant, with some studies suggesting its effectiveness may be 5 to 20 times greater than that of melatonin in protecting against oxidant damage.[2] It has demonstrated protective effects against lipid peroxidation in mitochondria and microsomes and can inhibit nitric oxide synthase.[2] These antioxidant actions, combined with its TrkB-mediated neuroprotective effects, make NAS a molecule of high interest for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]
Melatonin Receptor Interaction
NAS does interact with melatonin receptors, but with a different affinity profile than melatonin. It has a very low affinity for the high-affinity MT1 and MT2 receptors.[1] However, it displays a higher affinity for the putative MT3 binding site (now identified as the enzyme quinone reductase 2), suggesting it may be the endogenous ligand for this site.[1][15]
| Feature | N-Acetylserotonin (NAS) | Melatonin |
| Primary Synthesis Enzyme | Aralkylamine N-acetyltransferase (AANAT) | Acetylserotonin O-methyltransferase (ASMT) |
| Key Receptor Target | TrkB[1][2][15] | MT1, MT2[15] |
| Primary Function | Neurotrophic Factor, Antidepressant, Antioxidant[1][2][16] | Chronobiotic, "Hormone of Darkness"[5][13][17] |
| Circadian Rhythm | High at night, suppressed by light[14] | High at night, suppressed by light[17] |
| Blood-Brain Barrier | Permeable[2] | Permeable[5][13] |
Analytical Methodologies for Quantification
Accurate quantification of NAS and melatonin is essential for research and clinical applications, but it presents a challenge due to their low circulating physiological concentrations, particularly for NAS.[18] The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][18]
Experimental Protocol: Quantification of NAS and Melatonin in Plasma via LC-MS/MS
This protocol represents a synthesized, self-validating workflow based on established methodologies.[7][18] The causality behind each step is to ensure maximum recovery, stability, and detection sensitivity.
1. Sample Collection and Preparation:
-
Step 1.1: Collect whole blood into EDTA-containing tubes to prevent coagulation. Immediately place on ice. Causality: Low temperature minimizes enzymatic degradation of the target analytes.
-
Step 1.2: Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Step 1.3: Aliquot the supernatant (plasma) into cryovials and store at -80°C until analysis. Causality: Ultra-low temperature storage is critical for long-term stability.
2. Analyte Extraction and Internal Standardization:
-
Step 2.1: Thaw plasma samples on ice.
-
Step 2.2: To a 100 µL plasma aliquot, add stable isotope-labeled internal standards (e.g., Melatonin-d4, NAS-d4). Causality: Internal standards co-elute with the analytes and account for variability in sample preparation and instrument response, ensuring accurate quantification.
-
Step 2.3 (Protein Precipitation): Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds. Causality: Acetonitrile precipitates plasma proteins which would otherwise interfere with the LC column and MS ionization source. Cold solvent enhances precipitation efficiency.
-
Step 2.4: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This step pellets the precipitated proteins, leaving the analytes in the supernatant.
-
Step 2.5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Causality: Evaporation concentrates the sample for increased sensitivity.
-
Step 2.6: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Causality: Reconstitution in the mobile phase ensures compatibility with the LC system and proper peak shape.
3. LC-MS/MS Analysis:
-
Step 3.1 (Liquid Chromatography): Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Waters SymmetryShield RP18). Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. Causality: The C18 column separates NAS and melatonin from other endogenous compounds based on hydrophobicity. The formic acid aids in protonation for positive ion mode mass spectrometry.
-
Step 3.2 (Mass Spectrometry): Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Step 3.3 (Quantification): Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and its internal standard.[18]
-
Melatonin: m/z 233 → 174
-
N-Acetylserotonin: m/z 219 → 160
-
Transitions for internal standards would be shifted by their mass difference (e.g., Melatonin-d4: m/z 237 → 178).
-
Causality: SRM provides exceptional specificity and sensitivity by monitoring a unique fragmentation pattern for each molecule, filtering out background noise.
-
4. Data Analysis:
-
Step 4.1: Generate a standard curve by spiking known concentrations of NAS and melatonin into a blank plasma matrix and processing them alongside the unknown samples.
-
Step 4.2: Calculate the peak area ratio of the analyte to its internal standard for each sample and standard.
-
Step 4.3: Plot the peak area ratio versus concentration for the standards to create a linear regression curve.
-
Step 4.4: Determine the concentration of NAS and melatonin in the unknown samples by interpolating their peak area ratios onto the standard curve.
Therapeutic and Drug Development Implications
The recognition of NAS as a distinct bioactive molecule opens new avenues for therapeutic intervention.
-
Neurodegenerative Diseases: The dual action of NAS as a potent antioxidant and a TrkB agonist makes it an attractive candidate for diseases characterized by oxidative stress and neuronal loss.[1][4] Synthetic derivatives of NAS with improved stability and bioavailability are under development as potential neuroprotectant drugs.[1][14]
-
Depression and Mood Disorders: The TrkB signaling pathway is a well-established target for antidepressant drugs. The ability of NAS to activate this pathway suggests it may mediate some of the therapeutic benefits of SSRIs and MAOIs, which can increase NAS levels.[2] This presents an opportunity to develop novel antidepressants that directly target the NAS-TrkB axis.
-
Sleep and Circadian Disorders: While melatonin is the primary chronobiotic, the role of NAS in sleep and circadian function is an area of active investigation, particularly given its effects on neurogenesis, which can be impacted by sleep deprivation.[1][2][16]
Conclusion
N-acetylserotonin must be evaluated beyond its role as a simple precursor in melatonin synthesis. It is a circadian-regulated, neuroactive molecule with potent TrkB agonistic and antioxidant properties. For drug development professionals, NAS and its associated signaling pathways represent a promising frontier for novel therapeutics targeting a range of neurological and psychiatric disorders. A thorough understanding of its synthesis, regulation, and quantification is the foundational requirement for successfully harnessing its therapeutic potential. Future research should focus on developing stable NAS analogs and further elucidating its specific physiological roles in the central nervous system.[14]
References
- Jang, S. W., Liu, X., Pradoldej, S., Tosini, G., & Iuvone, P. M. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. Neurotherapeutics, 10(4), 1-12.
- García, J. A., Volt, H., Venegas, C., Doerrier, C., Escames, G., Lopez, L. C., & Acuña-Castroviejo, D. (2024).
- Wikipedia contributors. (n.d.). N-Acetylserotonin. In Wikipedia.
- Taylor & Francis. (n.d.). N-Acetylserotonin – Knowledge and References. Taylor & Francis Online.
- Various Authors. (2025). Neuroprotective Effects of N-acetylserotonin and Its Derivative.
- Iuvone, P. M., Tosini, G., Pozdeyev, N., Haque, R., & Jang, S. W. (2011). N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. Progress in retinal and eye research, 30(4), 257-265.
- Jang, S. W., Liu, X., Chan, C. B., Wehrens, E. J., Tverskoy, A., Lapni, A., ... & Ye, K. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881.
- Arnao, M. B., & Hernández-Ruiz, J. (2023). Melatonin as a Pre- and Postharvest Tool for Enhancing Fruit Quality. Horticulturae, 9(2), 271.
- Wang, Y., Chen, S., & Yu, D. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Synthetic and Systems Biotechnology, 7(1), 594-604.
- Jang, S. W., Liu, X., Yepes, M., & Ye, K. (2010). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice. Proceedings of the National Academy of Sciences, 107(50), 21520-21525.
-
Byeon, Y., Lee, H. Y., Lee, K., & Back, K. (2015). Melatonin biosynthesis requires N-acetylserotonin methyltransferase activity of caffeic acid O-methyltransferase in rice. Journal of Experimental Botany, 66(22), 7109-7117. [Link]
-
JJ Medicine. (2018, July 18). Serotonin and Melatonin Synthesis | Tryptophan Metabolism [Video]. YouTube. [Link]
- Taylor & Francis. (n.d.). Acetylserotonin O-methyltransferase – Knowledge and References. Taylor & Francis Online.
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetylserotonin (HMDB0001238). [Link]
-
Hardeland, R. (2013). Chronobiology of Melatonin beyond the Feedback to the Suprachiasmatic Nucleus—Consequences to Melatonin Dysfunction. International Journal of Molecular Sciences, 14(3), 5817-5841. [Link]
-
Ji, P., & G endearing, J. R. (2011). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. ResearchGate. [Link]
-
Zisapel, N. (2018). Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. International Journal of Molecular Sciences, 19(7), 1854. [Link]
-
Wikipedia contributors. (n.d.). Acetylserotonin O-methyltransferase. In Wikipedia. [Link]
-
Cipolla-Neto, J., & Amaral, F. G. (2023). Editorial: Melatonin and biological rhythms: from bench to bedside. Frontiers in Physiology, 14, 1209930. [Link]
-
Hickman, A. B., Klein, D. C., & Dyda, F. (1999). Synthesis of Melatonin from Serotonin and the Protein Fold of Serotonin N-Acetyltransferase [Diagram]. ResearchGate. [Link]
-
Pang, S. F., Brown, G. M., Grota, L. J., Chambers, J. W., & Rodman, R. L. (1977). Determination of N-acetylserotonin and melatonin activities in the pineal gland, retina, harderian gland, brain and serum of rats and chickens. Neuroendocrinology, 23(1), 1-13. [Link]
-
Tordjman, S., Chokron, S., Delorme, R., Charrier, A., Bellissant, E., Jaafari, N., & Fougerou, C. (2017). Physiology of the Pineal Gland and Melatonin. In Endotext. MDText.com, Inc. [Link]
-
Aulinas, A. (2012). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times, 29(7). [Link]
-
The Physiological Society. (2020). A chronology of chronobiology. Physiology News, (118), 34-39. [Link]
-
Zhao, D., Wang, Q., Liu, T., Reiter, R. J., & Yu, D. (2021). Melatonin synthesis genes N-acetylserotonin methyltransferases evolved into caffeic acid O-methyltransferases and both assisted in plant terrestrialization. Journal of Pineal Research, 70(4), e12737. [Link]
Sources
- 1. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chronobiology of Melatonin beyond the Feedback to the Suprachiasmatic Nucleus—Consequences to Melatonin Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Editorial: Melatonin and biological rhythms: from bench to bedside [frontiersin.org]
- 18. researchgate.net [researchgate.net]
The Antioxidant Cascade of N-Acetylserotonin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-acetylserotonin (NAS), a naturally occurring indoleamine, is increasingly recognized not merely as a metabolic precursor to melatonin but as a potent antioxidant in its own right. This technical guide provides an in-depth exploration of the antioxidant properties of NAS and its key metabolites, including melatonin, N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), and N¹-acetyl-5-methoxykynuramine (AMK). We will dissect the direct free-radical scavenging activities and indirect antioxidant mechanisms, offering a comparative analysis of their efficacy. Furthermore, this guide furnishes detailed, step-by-step protocols for a suite of established antioxidant assays, empowering researchers to rigorously evaluate the antioxidant potential of these compounds in their own laboratories. This document is intended to serve as a comprehensive resource for scientists and drug development professionals investigating novel therapeutic strategies targeting oxidative stress.
Introduction: N-Acetylserotonin - Beyond a Melatonin Precursor
For decades, N-acetylserotonin (NAS) was primarily viewed through the lens of its role as the immediate precursor to melatonin in the pineal gland and other tissues.[1] This biosynthetic pathway, initiated from the amino acid tryptophan, is a cornerstone of chronobiology.[2] However, a growing body of evidence compels a re-evaluation of NAS as a bioactive molecule with significant physiological functions independent of its conversion to melatonin.[1][3] Notably, NAS exhibits potent neuroprotective, anti-inflammatory, and, most pertinently to this guide, robust antioxidant properties.[1][4] In some experimental models, the antioxidant capacity of NAS has been reported to be 5 to 20 times more effective than that of melatonin in protecting against oxidant damage.[5]
This guide will illuminate the antioxidant cascade initiated by NAS, delving into the chemical reactivity and biological significance of NAS itself and its downstream metabolites. Understanding this cascade is paramount for researchers aiming to harness the therapeutic potential of these indoleamines in oxidative stress-related pathologies.
The N-Acetylserotonin Metabolic Pathway: A Cascade of Antioxidants
The antioxidant story of N-acetylserotonin is intrinsically linked to its metabolic fate. The pathway begins with the essential amino acid tryptophan and proceeds through a series of enzymatic conversions, each yielding a molecule with distinct antioxidant capabilities.
Caption: Figure 2: Direct and Indirect Antioxidant Mechanisms.
Comparative Antioxidant Efficacy
A critical aspect for researchers and drug developers is understanding the relative antioxidant potency of NAS and its metabolites. While direct quantitative comparisons across a wide range of assays are not always available in the literature, a general hierarchy of efficacy can be established based on existing studies.
| Compound | Relative Antioxidant Activity | Key Findings | Citations |
| N-Acetylserotonin (NAS) | High to Very High | Often more potent than melatonin in protecting against lipid peroxidation and certain forms of oxidative damage. | [5] |
| Melatonin | High | A well-established, broad-spectrum antioxidant. | [6] |
| AFMK | Moderate to High | A significant antioxidant, though generally less potent than AMK and melatonin in direct scavenging assays. | [7] |
| AMK | Very High | A potent scavenger of hydroxyl, peroxyl, and carbonate radicals, often exceeding the activity of AFMK. | [7] |
Note: The relative antioxidant activity can be context-dependent and vary based on the specific type of oxidative stress and the experimental model used.
Experimental Protocols for Assessing Antioxidant Activity
To facilitate rigorous investigation into the antioxidant properties of NAS and its metabolites, this section provides detailed, step-by-step protocols for several widely accepted antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.3 mM solution of DPPH in 100% ethanol. Store in a dark, airtight container.
-
Prepare stock solutions of NAS, its metabolites, and a positive control (e.g., ascorbic acid or Trolox) in ethanol at various concentrations (e.g., 25-400 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of the antioxidant solution.
-
Add 100 µL of the DPPH solution to each well/tube.
-
For the blank, add 100 µL of ethanol instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate buffer).
-
Prepare solutions of NAS, its metabolites, and a Trolox standard at various concentrations.
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the antioxidant solution or Trolox standard to the respective wells.
-
Add 25 µL of buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC values of the samples as Trolox equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Probe Loading and Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the appropriate medium.
-
Incubate for 1 hour at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of NAS, its metabolites, or a quercetin standard for 1 hour.
-
-
Oxidative Stress Induction and Measurement:
-
Induce oxidative stress by adding a solution of AAPH.
-
Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Lipid Peroxidation Inhibition Assays
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Protocol:
-
Sample Preparation:
-
Induce lipid peroxidation in a biological sample (e.g., brain homogenate, microsomes) in the presence and absence of NAS or its metabolites.
-
-
Reaction:
-
Add thiobarbituric acid (TBA) solution to the samples.
-
Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins.
-
Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Cool the samples on ice and centrifuge to pellet the precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Quantify the amount of MDA produced using a standard curve of MDA.
-
This method uses a fluorescent probe that shifts its emission spectrum upon lipid peroxidation.
Protocol:
-
Cell Staining:
-
Treat cells with NAS or its metabolites.
-
Induce lipid peroxidation using an appropriate agent (e.g., cumene hydroperoxide).
-
Stain the cells with C11-BODIPY 581/591 (typically 1-5 µM) for 30 minutes at 37°C.
-
-
Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy.
-
Measure the shift in fluorescence from red (non-oxidized) to green (oxidized).
-
-
Quantification:
-
Quantify the extent of lipid peroxidation by measuring the ratio of green to red fluorescence intensity.
-
Caption: Figure 3: Experimental Workflow for Antioxidant Assessment.
Conclusion and Future Directions
N-acetylserotonin and its metabolic cascade represent a fascinating and promising area of research for the development of novel antioxidant therapies. The evidence strongly supports the view that NAS is not merely a passive precursor but an active and potent antioxidant, with its metabolites extending and amplifying its protective effects. The direct free-radical scavenging capabilities, coupled with the modulation of endogenous antioxidant systems, make this family of indoleamines highly attractive therapeutic candidates for a range of oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Future research should focus on elucidating the precise quantitative antioxidant capacities of NAS and its complete metabolic profile in various biological systems. Further investigation into the synergistic or additive antioxidant effects of these compounds when present in combination is also warranted. The detailed protocols provided in this guide are intended to empower researchers to contribute to this exciting field and unlock the full therapeutic potential of the N-acetylserotonin antioxidant cascade.
References
-
N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. PMC. [Link]
-
N-Acetylserotonin | C12H14N2O2 | CID 903. PubChem. [Link]
-
Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK). Redox Report. [Link]
-
Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models. Annals of the New York Academy of Sciences. [Link]
-
An Evaluation of the Effectiveness of Melatonin and n-Acetylcysteine in Cerebral Ischemia-Reperfusion Injury in Adult Rats. MDPI. [Link]
-
N-Acetylserotonin - Wikipedia. Wikipedia. [Link]
-
Antioxidant and Antiaging Activity of N-Acetylserotonin and Melatonin in the in Vivo Models | Request PDF. ResearchGate. [Link]
-
Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. MDPI. [Link]
-
On the free radical scavenging activities of melatonin’s metabolites, AFMK and AMK. Journal of Pineal Research. [Link]
-
N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. PMC. [Link]
-
Melatonin and its metabolites: new findings regarding their production and their radical scavenging actions. Journal of Pineal Research. [Link]
-
Inhibition of Lipid Peroxidation by N-Acetylserotonin and Its Role in Retinal Physiology. Scilit. [Link]
-
Melatonin and Lipid Peroxidation: Antioxidant Shield and Therapeutic Potential. IMR Press. [Link]
-
Antioxidant Effects of N-acetylserotonin: Possible Mechanisms and Clinical Implications. Annals of the New York Academy of Sciences. [Link]
-
Melatonin and Lipid Peroxidation: Antioxidant Shield and Therapeutic Potential. PubMed. [Link]
-
In vitro deacetylation of N-acetylserotonin by arylacetamide deacetylase. Journal of Pineal Research. [Link]
-
Principal effects of melatonin are likewise free radical scavengers... ResearchGate. [Link]
Sources
- 1. Inhibition of lipid peroxidation by N-acetylserotonin and its role in retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Nocturnal Pulse: A Technical Guide to the Circadian Rhythm of N-Acetyltryptamine in Plasma
This guide provides an in-depth exploration of the circadian rhythm of N-acetyltryptamine (NAT) in plasma, designed for researchers, scientists, and professionals in drug development. We will delve into the core biochemistry, physiological significance, and the rigorous analytical methodologies required to accurately quantify this intriguing molecule, moving it from a mere pharmacological tool to a potential key player in chronobiology.
Section 1: N-Acetyltryptamine - Beyond a Melatonin Precursor
For decades, N-acetyltryptamine has been primarily viewed through the lens of its close relative, melatonin (5-methoxy-N-acetyltryptamine).[1][2] While it is an evolutionary and biosynthetic precursor to melatonin, emerging evidence strongly suggests that NAT possesses its own distinct physiological identity and signaling capabilities.[1][3] Structurally, NAT is an indole alkaloid synthesized from the acetylation of tryptamine.[2] This seemingly simple molecule has been shown to act as a mixed agonist/antagonist at melatonin receptors, hinting at a more complex regulatory role within the circadian system than previously appreciated.[4][5]
The establishment of NAT as a physiological component of mammalian blood, exhibiting a clear daily rhythm, necessitates a deeper understanding of its dynamics and function.[1][3][4] This guide will provide the foundational knowledge and practical protocols to investigate the chronobiology of NAT.
Biosynthesis and Circadian Regulation
The synthesis of NAT is intricately linked with the well-characterized melatonin pathway, sharing key enzymatic steps.[1][4] Both molecules originate from the amino acid tryptophan.[1][4] Tryptophan is first decarboxylated to tryptamine by aromatic amino acid decarboxylase (DDC).[4] Tryptamine is then N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to form NAT.[1][4] AANAT is the critical enzyme conferring circadian rhythmicity to this pathway, with its activity and expression known to be dramatically upregulated at night.[4][5]
While the pineal gland is a primary site of AANAT expression and rhythmic melatonin synthesis, evidence suggests that the retina also expresses high levels of the AANAT transcript.[3][4] This indicates that both the pineal gland and the retina could be significant contributors to circulating NAT levels.[3][4] Other tissues, including the pituitary gland and certain brain regions, also express AANAT, albeit at lower levels, and may contribute to the systemic pool of NAT.[4]
Caption: Biosynthetic pathway of N-acetyltryptamine and its relationship to melatonin synthesis.
Section 2: The Rhythmic Signature of NAT in Plasma
Compelling evidence from studies in rats, rhesus macaques, and humans has demonstrated a distinct diurnal rhythm in plasma NAT concentrations.[1][3][4] These studies consistently show a significant nocturnal increase in NAT levels, mirroring the well-established pattern of melatonin secretion.[4][6]
In rhesus macaques, a 2- to 15-fold increase in plasma NAT was observed at night compared to daytime levels.[3][4] This nocturnal surge, coupled with its activity at melatonin receptors, strongly supports the hypothesis that NAT functions as a chronobiological signal.[4][6]
| Species | Daytime Plasma NAT (nM, mean ± SEM) | Nocturnal Increase (fold) | Reference |
| Human | 0.03 ± 0.01 | - | [3] |
| Rhesus Macaque | 0.54 ± 0.24 | 2 to 15 | [3][4] |
| Rat | 0.29 ± 0.05 | - | [3] |
Table 1: Comparative Plasma N-Acetyltryptamine Levels in Mammalian Species.
The significant inter-individual variation in the amplitude of the nocturnal NAT rise highlights the importance of well-controlled experimental designs and robust analytical methods for its study.[4]
Section 3: A Validated Protocol for Plasma NAT Quantification
The accurate measurement of NAT in plasma is challenging due to its low physiological concentrations and the complexity of the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the required sensitivity and specificity.[1][3][7]
Causality in Experimental Design: Why LC-MS/MS?
-
Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the NAT molecule) and its fragmentation into characteristic product ions. This multiple reaction monitoring (MRM) provides a highly specific signature for NAT, minimizing interference from other molecules in the plasma.
-
Sensitivity: LC-MS/MS can detect sub-nanomolar concentrations of analytes, which is essential for quantifying the low daytime levels of NAT.[3]
-
Quantitative Accuracy: The use of a stable isotope-labeled internal standard (e.g., d3-N-acetyltryptamine) is crucial for a self-validating system. This standard is added at the beginning of the sample preparation and co-purifies with the endogenous NAT. By measuring the ratio of the analyte to the internal standard, any variability in sample extraction or instrument response is normalized, ensuring high precision and accuracy.[4]
Step-by-Step Experimental Workflow
The following protocol is a robust, self-validating system for the quantification of NAT in plasma, adapted from established methodologies.[4]
Caption: Experimental workflow for the quantification of N-acetyltryptamine in plasma by LC-MS/MS.
Detailed Protocol:
-
Sample Collection: Collect whole blood into EDTA-treated tubes and immediately place on ice. Prepare plasma by centrifugation and store at -80°C until analysis.
-
Internal Standard Spiking: To 0.2 to 1 mL of plasma, add a known amount (e.g., 100 pg) of deuterated internal standards, including d3-N-acetyltryptamine.[4] The inclusion of other relevant deuterated standards like d4-melatonin and d7-N-acetylserotonin allows for simultaneous quantification of these related compounds.[4]
-
Protein Precipitation: Add two volumes of cold acetonitrile to the plasma sample.[4] Vortex thoroughly and incubate on ice for 10 minutes to precipitate proteins.[4] Centrifuge at 10,000 x g for 15 minutes.[4]
-
Supernatant Processing: Carefully collect the supernatant and dry it completely using a vacuum centrifuge.[4] Reconstitute the dried extract in 0.5 mL of 2% ammonium hydroxide in water.[4]
-
Solid Phase Extraction (SPE):
-
Column Equilibration: Pre-equilibrate a polymeric SPE column (e.g., Strata-X) with methanol followed by 2% ammonium hydroxide in water.[4]
-
Sample Loading: Apply the reconstituted sample to the SPE column.[4]
-
Washing: Wash the column with a solution such as 2% ammonium hydroxide in 95:5 water:methanol to remove interfering substances.[4]
-
Elution: Elute the bound NAT and internal standard with a solution like 0.5 mL of 2% acetic acid in methanol.[4]
-
Final Preparation: Dry the eluate by vacuum centrifugation and dissolve the residue in a small volume (e.g., 50 µL) of a suitable mobile phase, such as 0.1% formic acid in a 1:1 mixture of water and methanol, for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with solvents like water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to achieve chromatographic separation of NAT from other compounds.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[8] Monitor the specific MRM transitions for NAT (e.g., 203.2 -> 144) and its deuterated internal standard (e.g., 206.2 -> 144).[1]
-
-
Data Analysis: Quantify the amount of NAT in the sample by calculating the ratio of the peak area of the endogenous NAT to the peak area of the d3-N-acetyltryptamine internal standard and comparing this ratio to a standard curve generated with known concentrations of NAT.[1]
Section 4: Future Directions and Implications for Drug Development
The confirmation of a robust circadian rhythm in plasma NAT opens new avenues for research and therapeutic development.[3] Understanding the precise physiological role of NAT, whether it acts in concert with, or in opposition to, melatonin, is a critical next step.[6] Its mixed agonist/antagonist profile at melatonin receptors suggests it could be a subtle modulator of circadian signaling.[4]
For drug development professionals, NAT represents a potential novel target for interventions aimed at treating circadian rhythm disruptions, sleep disorders, and other conditions influenced by the biological clock. The methodologies outlined in this guide provide the essential tools to explore the pharmacokinetics and pharmacodynamics of compounds that may modulate NAT synthesis, metabolism, or receptor interaction.
References
-
Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms. Available at: [Link]
-
National Institute of Child Health and Human Development. (2017). NICHD scientists identify molecule that may help control sleep and wake cycles. Available at: [Link]
-
Gooneratne, A. D., et al. (2017). Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate. Available at: [Link]
-
Ho, H., et al. (2020). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. eLife. Available at: [Link]
-
LCGC International. (2023). Quantifying Metabolites in Human Plasma Using UHPLC–MS. Available at: [Link]
-
Grokipedia. N-Acetyltryptamine. Available at: [Link]
-
ResearchGate. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Available at: [Link]
-
PubMed. Daily Rhythm in Plasma N-acetyltryptamine. Available at: [Link]
-
PubMed. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Daily Rhythm in Plasma N-acetyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NICHD scientists identify molecule that may help control sleep and wake cycles | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of N-acetylserotonin in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylserotonin (NAS) is a crucial intermediate in the biosynthesis of melatonin and is increasingly recognized for its own neurotrophic and pharmacological activities. Accurate quantification of its circulating levels in plasma is essential for pharmacokinetic studies and for investigating its role as a potential biomarker in sleep-related disorders and other neurological conditions.[1][2] However, the inherently low physiological concentrations of NAS present a significant analytical challenge.[1][2] This application note details a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of N-acetylserotonin in human plasma. The protocol covers plasma collection, sample preparation using centrifugal filtration, optimized chromatographic separation, and detection by tandem mass spectrometry, along with essential method validation parameters guided by regulatory principles.
Scientific Rationale and Method Principle
The quantification of low-abundance analytes like NAS in a complex biological matrix such as plasma demands a method with high specificity and sensitivity, which is capably provided by LC-MS/MS.[2] The principle of this method relies on a three-stage process:
-
Efficient Sample Preparation: The primary objective is to isolate NAS from interfering plasma components (proteins, lipids, salts) that can cause matrix effects and suppress the instrument signal. We employ a centrifugal filtration method which is efficient for small sample volumes and effectively removes high molecular weight interferences.[1]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reverse-phase C18 column separates NAS from other small molecules based on its physicochemical properties, ensuring that only the target analyte enters the mass spectrometer at a specific time.
-
Mass Spectrometric Detection: The analyte is ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a specific precursor ion (the molecular ion of NAS) is selected and fragmented, and a resulting characteristic product ion is monitored.[1]
To ensure the highest accuracy and account for any analyte loss during sample processing or variations in instrument response, a stable isotope-labeled internal standard (SIL-IS), such as N-acetylserotonin-d7 (d7-NAS), is added to every sample at the beginning of the workflow.[1][3] The final concentration is calculated from the ratio of the analyte's signal to the internal standard's signal.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
N-acetylserotonin (NAS) reference standard (≥98% purity)
-
N-acetylserotonin-d7 (d7-NAS) internal standard (≥98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)[4]
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA or Heparin), preferably charcoal-stripped for calibration standards
Labware and Equipment
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Amicon Ultra centrifugal filters (e.g., 0.5 mL, 3kDa MWCO)[1]
-
Autosampler vials with inserts
Instrumentation
-
LC System: Waters Acquity UPLC system or equivalent.[1]
-
Mass Spectrometer: Thermo Scientific TSQ Quantum Ultra triple-quadrupole mass spectrometer or a comparable instrument equipped with an ESI source.[1]
-
LC Column: Waters SymmetryShield RP18 column (e.g., 2.1 × 100 mm, 3.5 µm) or equivalent.[1][2]
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
The use of a surrogate matrix (e.g., charcoal-stripped plasma or a buffer) for calibration standards is crucial to mimic the physicochemical properties of the actual samples, thereby minimizing variance in extraction efficiency and matrix effects.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NAS and d7-NAS in separate volumes of methanol to create 1 mg/mL primary stocks.
-
Working Stock Solutions: Prepare intermediate and working stock solutions by serially diluting the primary stocks with 50:50 methanol:water. A suggested concentration for the d7-NAS internal standard working stock is 1 ng/mL.
-
Calibration Curve (CC) Standards: Serially dilute the NAS working stock into the surrogate matrix to prepare a calibration curve spanning the expected physiological or pharmacological range. A typical range for endogenous levels is 10 pg/mL to 1000 pg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in the surrogate matrix at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.
Plasma Sample Handling and Storage
Proper sample handling is critical to ensure analyte stability and data integrity.
-
Collection: Collect whole blood in heparinized polypropylene tubes.[1]
-
Processing: Immediately chill the tubes on ice after collection. Within one hour, centrifuge the samples at approximately 5,000 x g for 3-5 minutes at 4°C to separate the plasma.[1]
-
Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store frozen at -80°C until analysis.[1]
Plasma Sample Preparation: Centrifugal Filtration
This protocol is optimized for a 100 µL plasma sample volume.
-
Aliquot Samples: Thaw plasma samples, CC standards, and QCs on ice. Vortex gently. Aliquot 100 µL of each into a 0.5 mL centrifugal filter unit.[1]
-
Add Internal Standard: Add 10 µL of the d7-NAS working stock solution to every tube (except for "blank" matrix samples).
-
Dilute and Vortex: Add 100 µL of a water/acetonitrile (4:1) solution to each tube to facilitate filtration. Vortex gently for 10 seconds.[1]
-
Centrifugation: Centrifuge the filter units at 14,000 x g for 20 minutes at 4°C.
-
Collect Filtrate: The filtrate, now containing NAS and cleared of proteins, is collected in the bottom of the tube.
-
Transfer: Carefully transfer the filtrate to an autosampler vial for immediate analysis by LC-MS/MS.
LC-MS/MS Instrumental Parameters
The following tables provide optimized starting conditions. These parameters should be fine-tuned for the specific instrument in use to achieve maximum sensitivity and robust performance.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Waters Acquity UPLC | Provides high resolution and speed. |
| Column | Waters SymmetryShield RP18, 2.1x100 mm, 3.5 µm | C18 chemistry offers excellent retention for NAS.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase LC. |
| Flow Rate | 300 µL/min | A standard flow rate for analytical scale columns.[1] |
| Gradient | 0-2 min, 0% B; 2-7 min, linear to 100% B; 7-8 min, 100% B; 8-9 min, return to 0% B; 9-12 min, 0% B | Gradient elution ensures separation from matrix components and efficient column re-equilibration.[1] |
| Injection Volume | 20 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 50°C | Elevated temperature can improve peak shape and reduce viscosity.[1] |
| Autosampler Temp. | 5°C | Maintains sample integrity prior to injection.[1] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | NAS readily forms positive ions. |
| MRM Transition (NAS) | Q1: 219.0 m/z -> Q3: 160.0 m/z | Precursor ion [M+H]+ and a stable, high-intensity product ion.[1][2] |
| Collision Energy (NAS) | 13 V | Optimized to produce the 160.0 m/z fragment.[1] |
| MRM Transition (d7-NAS) | Q1: 226.0 m/z -> Q3: 164.0 m/z | Precursor and product ions for the deuterated internal standard.[1] |
| Collision Energy (d7-NAS) | 20 V | Optimized for the internal standard fragmentation.[1] |
| Spray Voltage | 4.5 kV | Generates a stable electrospray plume.[1] |
| Capillary Temp. | 300°C | Aids in desolvation of the analyte ions.[1] |
| **Sheath Gas (N₂) ** | 60 psi | Assists in nebulization and desolvation.[1] |
Method Validation
A full bioanalytical method validation should be performed to ensure the reliability of the data, following guidelines from regulatory bodies like the FDA.[5][6] The validation process establishes the performance characteristics of the method.
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the LLOQ response.[5] |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[7] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[6][8][9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5:1. Accuracy within 80-120% and precision ≤20%.[6][10] |
| Extraction Recovery | To measure the efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range.[11] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Analyte concentration should remain within ±15% of the baseline value under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[9] |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of N-acetylserotonin in human plasma. The described method, combining efficient centrifugal filtration with highly selective tandem mass spectrometry, achieves the sensitivity required for measuring low endogenous levels of NAS. Adherence to the detailed steps for sample handling, preparation, and analysis, followed by a thorough method validation, will ensure the generation of high-quality, reliable, and reproducible data suitable for both research and regulated bioanalytical studies.
References
-
Carter, M. D., et al. (2012). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS | Request PDF. Available at: [Link]
-
Gomez, C., et al. (2015). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by LC-MS/MS. Journal of Biological Rhythms. Available at: [Link]
-
Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of internal labelled standards of melatonin and its metabolite N1-acetyl-N5 methoxykynurenine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
SIELC Technologies. (2018). Separation of N-Acetylserotonin on Newcrom R1 HPLC column. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
Wolrab, D., et al. (2016). Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Agilent. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Available at: [Link]
Sources
- 1. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylserotonin | SIELC Technologies [sielc.com]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. agilent.com [agilent.com]
- 11. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylserotonin (NAS): A Novel Agent for In Vitro Neuroprotection Studies
Application Note and Protocols for Cell Culture-Based Assays
Introduction: Unveiling the Neuroprotective Potential of N-Acetylserotonin
N-acetylserotonin (NAS) is an endogenous indoleamine, traditionally recognized as the immediate precursor to melatonin.[1][2] However, a growing body of evidence reveals that NAS possesses significant biological activities independent of its role in melatonin synthesis, positioning it as a promising therapeutic agent for neurodegenerative diseases.[3][4] Emerging research highlights its potent neuroprotective properties, which are attributed to a dual mechanism of action: direct antioxidant effects and the activation of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).[3][5] This unique combination of functions makes NAS a compelling molecule for neuroprotection studies, offering a potential advantage over agents with a single mode of action.
This comprehensive guide provides detailed application notes and validated protocols for utilizing N-acetylserotonin in cell culture models to investigate its neuroprotective effects. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of NAS in a preclinical setting.
The Mechanistic Underpinnings of NAS-Mediated Neuroprotection
The neuroprotective efficacy of N-acetylserotonin stems from its ability to modulate key cellular pathways involved in neuronal survival and resilience. Understanding these mechanisms is crucial for designing and interpreting experimental outcomes.
TrkB Receptor Activation: A BDNF-Independent Pathway
A pivotal aspect of NAS's neuroprotective action is its ability to activate the TrkB receptor in a BDNF-independent manner.[3][6] BDNF is a critical neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity.[6] However, its therapeutic application is limited by its poor blood-brain barrier permeability. NAS, as a small molecule, can readily cross cellular membranes, offering a significant advantage.
Upon binding to the TrkB receptor, NAS initiates a downstream signaling cascade that promotes cell survival and growth. This involves the activation of two major pathways:
-
PI3K/Akt Pathway: The activation of phosphatidylinositol 3-kinase (PI3K) leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by TrkB. This pathway is crucial for promoting neuronal growth, differentiation, and plasticity.[6]
Potent Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in various neurodegenerative disorders. N-acetylserotonin has demonstrated significant antioxidant properties, protecting cells from oxidative damage.[5][7] Its antioxidant effects are multifaceted and include:
-
Direct ROS Scavenging: NAS can directly neutralize harmful free radicals.
-
Protection Against Lipid Peroxidation: It has been shown to inhibit the damaging oxidation of lipids within cellular membranes.[7]
This antioxidant capacity complements its TrkB-mediated neuroprotective effects, providing a comprehensive defense against neuronal insults.
Experimental Protocols for Assessing NAS Neuroprotection
The following protocols provide a framework for investigating the neuroprotective effects of N-acetylserotonin in a cell culture setting. The human neuroblastoma cell line, SH-SY5Y, is recommended due to its neuronal characteristics and extensive use in neuroprotection and neurotoxicity assays.[1][8][9]
Cell Line Selection and Culture
The SH-SY5Y cell line is a widely accepted in vitro model for neuroprotection studies. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, providing flexibility for various experimental designs.
| Parameter | Recommendation |
| Cell Line | Human Neuroblastoma SH-SY5Y (ATCC® CRL-2266™) |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO₂ |
Preparation of N-Acetylserotonin Stock Solution
Proper preparation of the NAS stock solution is critical for experimental reproducibility.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Procedure | Dissolve N-acetylserotonin powder in DMSO to a final concentration of 10 mM. |
| Storage | Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. |
Experimental Workflow for Neuroprotection Assay
Protocol 1: Assessment of Neuroprotection using the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[10]
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
N-acetylserotonin (NAS) stock solution (10 mM in DMSO)
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
NAS Pre-treatment: Prepare serial dilutions of NAS in culture medium from the 10 mM stock solution. A suggested concentration range to test is 0.01 nM to 100 µM.[4] Remove the old medium from the wells and add 100 µL of the NAS-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest NAS concentration) and a positive control (a known neuroprotective agent, if desired).
-
Incubation: Incubate the cells with NAS for a pre-treatment period of 2 hours at 37°C and 5% CO₂.[6]
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at a pre-determined concentration (e.g., 100-500 µM H₂O₂). Add the neurotoxic agent to the wells containing the NAS-treated cells. Include a control group of cells that are not exposed to the neurotoxin.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Measurement of Intracellular ROS using the DCFDA Assay
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular reactive oxygen species.[11]
Materials:
-
SH-SY5Y cells
-
96-well black, clear-bottom cell culture plates
-
N-acetylserotonin (NAS) stock solution (10 mM in DMSO)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Adherence: Follow steps 1 and 2 from the MTT assay protocol, using a 96-well black, clear-bottom plate.
-
NAS Pre-treatment and Incubation: Follow steps 3 and 4 from the MTT assay protocol.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells.
-
Incubation: Incubate for a shorter duration suitable for detecting ROS, typically 30-60 minutes.
-
DCFDA Staining:
-
Remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Data Acquisition: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate using the MTT assay) and express the results as a percentage of the control group treated only with the oxidative stressor.
Data Interpretation and Self-Validation
For robust and reliable results, it is essential to include appropriate controls in every experiment.
| Control Group | Purpose | Expected Outcome |
| Untreated Control | Baseline cell viability and ROS levels. | High viability, low ROS. |
| Vehicle Control | To ensure that the solvent (DMSO) does not affect cell viability or ROS levels. | Similar to untreated control. |
| Neurotoxin Only | To confirm the induction of cell death or oxidative stress. | Decreased viability, increased ROS. |
| NAS + Neurotoxin | To assess the neuroprotective effect of NAS. | Increased viability and decreased ROS compared to the neurotoxin-only group. |
| Positive Control | (Optional) A known neuroprotective or antioxidant compound to validate the assay system. | Should show a protective effect. |
Conclusion: Advancing Neuroprotection Research with N-Acetylserotonin
N-acetylserotonin presents a compelling avenue for neuroprotection research due to its dual mechanism of action involving TrkB receptor activation and potent antioxidant effects. The protocols outlined in this application note provide a solid foundation for investigating the therapeutic potential of NAS in cell culture models of neurodegeneration. By carefully designing and executing these experiments, researchers can contribute to a deeper understanding of NAS's neuroprotective capabilities and its potential translation into novel therapies for a range of neurological disorders.
References
-
Tosini, G., Ye, K., & Iuvone, P. M. (2012). Neuroprotection, neurogenesis, and the sleepy brain. The Neuroscientist, 18(6), 645–653. [Link]
-
Wang, X., et al. (2014). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. The Journal of Neuroscience, 34(8), 2967–2978. [Link]
-
Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 521, 1-10. [Link]
-
Tosini, G., & Iuvone, P. M. (2013). N-acetylserotonin: a new player in the regulation of retinal and brain function. Progress in retinal and eye research, 37, 1-13. [Link]
-
Oxenkrug, G. F. (2005). Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications. Annals of the New York Academy of Sciences, 1053, 334–347. [Link]
-
Wikipedia. (2023). N-Acetylserotonin. [Link]
-
She, H., et al. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Aging, 14(18), 7346–7362. [Link]
-
Shen, J., et al. (2012). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. Proceedings of the National Academy of Sciences of the United States of America, 109(9), 3540–3545. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences of the United States of America, 107(8), 3876–3881. [Link]
-
Washington State University. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). [Link]
-
Lopes, F. M., et al. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Cell biology and toxicology, 28(3), 159–171. [Link]
-
Jena Bioscience. (n.d.). Production of soluble, active acetyl serotonin methyl transferase in Leishmania tarentolae. [Link]
-
ResearchGate. (n.d.). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... [Link]
-
Varshavsky, A. (2019). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. Proceedings of the National Academy of Sciences of the United States of America, 116(21), 10411-10420. [Link]
-
Zhang, Y., et al. (2021). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research, 16(11), 2268–2274. [Link]
-
Lee, K. S., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PeerJ, 12, e17441. [Link]
-
Lee, H. Y., et al. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. Foods, 13(4), 609. [Link]
-
Su, L. Y., et al. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. Antioxidants, 12(2), 319. [Link]
-
Reiter, R. J., et al. (2023). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10834. [Link]
Sources
- 1. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl serotonin derivatives as potent neuroprotectants for retinas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Receptor Binding Assays for N-Acetylated Tryptamines
Introduction: The Significance of N-Acetylated Tryptamines
N-acetylated tryptamines, such as N-acetylserotonin (NAS), are a class of endogenous compounds that play crucial roles in neurobiology. NAS is not merely an intermediate in the synthesis of melatonin from serotonin; it is a bioactive molecule in its own right with significant physiological functions.[1][2] Emerging research has identified NAS as a potent agonist for Tropomyosin receptor kinase B (TrkB) and melatonin receptors (MT1, MT2, and MT3), implicating it in processes of neurogenesis, cognitive function, and mood regulation.[1][2][3][4] Given their therapeutic potential, accurately characterizing the binding affinities of NAS and its synthetic analogs to their target receptors is a critical step in drug discovery and development.
This guide provides a detailed, field-proven protocol for conducting competitive radioligand binding assays to determine the affinity of N-acetylated tryptamines for key G-protein coupled receptors (GPCRs), with a focus on serotonin (5-HT) and melatonin receptor subtypes.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[5][6] The principle relies on the competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (the "competitor," e.g., an N-acetylated tryptamine) for a finite number of receptors in a biological preparation, such as a cell membrane homogenate.
The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value).[6][7] This IC50 value is then converted to the inhibition constant (Ki), a true measure of the compound's binding affinity, using the Cheng-Prusoff equation.[8][9] A lower Ki value signifies a higher binding affinity.
Caption: Principle of competitive radioligand binding.
Experimental Design and Key Parameters
The validity and reproducibility of a binding assay hinge on careful experimental design. The choices made at this stage are critical for generating meaningful data.
-
Receptor Source: The most common sources are membrane preparations from cultured cell lines stably expressing a single human receptor subtype (e.g., HEK293 or CHO cells expressing h5-HT2A or hMT1).[10] This ensures that the binding is specific to the receptor of interest. Alternatively, tissue homogenates (e.g., rat brain cortex) can be used, but may contain a mix of receptor subtypes.[11]
-
Radioligand Selection: The ideal radioligand has high affinity for the target receptor, low non-specific binding, and high specific activity. The concentration used in the assay should ideally be at or below its equilibrium dissociation constant (Kd) to ensure sensitivity to competition.
-
Assay Buffer Composition: The buffer must maintain the integrity and functionality of the receptors. It typically contains a buffering agent (e.g., Tris-HCl), divalent cations like MgCl2 which are often required for GPCR conformation[10][12], and protease inhibitors to prevent receptor degradation.
-
Determination of Non-Specific Binding: This is a crucial control. Non-specific binding is the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, plasticware). It is determined by measuring radioligand binding in the presence of a saturating concentration of a known, high-affinity unlabeled ligand. This ensures that all specific receptor sites are occupied, and any remaining bound radioactivity is considered non-specific.
Detailed Protocol: Filtration-Based Binding Assay
This protocol is optimized for determining the binding affinity of N-acetylated tryptamines at the human 5-HT2A receptor using [3H]-Ketanserin as the radioligand. The principles can be adapted for other receptors, such as melatonin receptors using 2-[125I]iodomelatonin.[10]
Part 1: Materials and Reagents
| Reagent/Material | Specifications | Typical Supplier |
| Receptor Source | Membranes from CHO or HEK293 cells expressing h5-HT2A | PerkinElmer, MilliporeSigma |
| Radioligand | [3H]-Ketanserin (Specific Activity: 70-90 Ci/mmol) | PerkinElmer |
| Unlabeled Competitor | N-acetylated tryptamine of interest | Cayman Chemical, Tocris |
| Non-specific Agent | Spiperone or unlabeled Ketanserin | MilliporeSigma |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA | Prepare in-house |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Prepare in-house |
| Filter Mats | GF/B glass fiber filters, pre-treated with 0.3% polyethylenimine | Whatman, Brandel |
| Scintillation Cocktail | Ultima Gold™ or equivalent | PerkinElmer |
| Assay Plates | 96-well polypropylene plates | Greiner, Corning |
| Equipment | Cell Harvester, Liquid Scintillation Counter | Brandel, PerkinElmer |
Part 2: Experimental Workflow
Caption: Workflow for a filtration-based receptor binding assay.
Part 3: Step-by-Step Assay Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of your N-acetylated tryptamine competitor. A typical range would be 10 concentrations spanning from 0.1 nM to 10 µM.
-
Dilute the [3H]-Ketanserin in assay buffer to a final concentration of ~1.0 nM.
-
Prepare the non-specific binding (NSB) agent (e.g., 10 µM Spiperone) in assay buffer.
-
Thaw the receptor membrane preparation on ice. Dilute in assay buffer to a final concentration of 5-20 µg protein per well.
-
-
Assay Plate Setup:
-
The final assay volume is 200 µL per well.
-
Total Binding (TB) wells: Add 50 µL assay buffer, 50 µL [3H]-Ketanserin, and 100 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the NSB agent, 50 µL [3H]-Ketanserin, and 100 µL of the diluted membrane preparation.
-
Competitor wells: Add 50 µL of each competitor dilution, 50 µL [3H]-Ketanserin, and 100 µL of the diluted membrane preparation.
-
Expert Tip: Perform all additions in duplicate or triplicate for statistical robustness.
-
-
Incubation:
-
Termination and Harvesting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Immediately wash the filters three times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filter mats completely (e.g., under a heat lamp or in a microwave oven).
-
Place the dried filters into scintillation vials or a compatible 96-well plate, add 3-4 mL (or 50 µL for microplates) of scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, determine the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the control/total specific binding) against the log concentration of the N-acetylated tryptamine competitor.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will yield the IC50 value.[14]
-
-
Calculate the Inhibition Constant (Ki):
-
Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation :[8][15] Ki = IC50 / (1 + [L]/Kd)
-
IC50: The concentration of the competitor that displaces 50% of the specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature).[5]
-
-
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competitor. Represents both specific and non-specific binding. |
| Non-Specific Binding (NSB) | Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand. |
| Specific Binding | Total Binding - Non-Specific Binding. Represents the radioligand bound to the target receptor. |
| IC50 | The molar concentration of a competitor that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for a competitor; a measure of its binding affinity. Independent of assay conditions.[8] |
Alternative Technology: Scintillation Proximity Assay (SPA)
For higher throughput applications, the Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative that requires no filtration step.[16][17] In this format, receptor membranes are captured onto SPA beads containing scintillant. Only radioligand molecules that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[17][18] This method is highly amenable to automation and miniaturization in 96- or 384-well formats.[19][20]
Troubleshooting
-
High Non-Specific Binding (>30% of Total):
-
Cause: Radioligand concentration may be too high; insufficient blocking of non-specific sites.
-
Solution: Lower the radioligand concentration. Ensure filter mats are properly pre-treated with polyethylenimine. Add BSA (0.1%) to the assay buffer.
-
-
Low Signal (Low Total CPM):
-
Cause: Insufficient amount of receptor protein; degraded radioligand or membranes.
-
Solution: Increase the amount of membrane protein per well. Check the age and storage of the radioligand and membranes.
-
-
Poor Curve Fit / High Data Scatter:
-
Cause: Pipetting errors; binding did not reach equilibrium; competitor solubility issues.
-
Solution: Use calibrated pipettes. Optimize incubation time. Check the solubility of test compounds in the assay buffer.
-
References
-
PubChem. (n.d.). N-Acetylserotonin. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). N-Acetylserotonin. Retrieved from [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(50), 21592-21597. Available from: [Link]
-
Gwon, Y., et al. (2025). N-acetylserotonin activates TrkB receptor in a circadian rhythm. ResearchGate. Available from: [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Available from: [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
de Witte, M., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. Purinergic Signalling. Available from: [Link]
-
Alfa Cytology. (2020). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Del-Bello, M., et al. (2000). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
Oishi, A., & Jockers, R. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology. Available from: [Link]
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Available from: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. Methods in Molecular Biology. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ketanserin. Retrieved from [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Legros, C., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research. Available from: [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
De Paermentier, F., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neuropsychopharmacology. Available from: [Link]
-
Eshleman, A. J., et al. (2013). Pharmacologic activity of substituted tryptamines at 5-HT2A R, 5-HT2C R, 5-HT1A R, and SERT. ResearchGate. Available from: [Link]
-
Williams, C. (2004). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available from: [Link]
-
Falcón, J., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. Available from: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]
Sources
- 1. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-acetylserotonin Solutions for Cellular Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and effective preparation of N-acetylserotonin (NAS) solutions for in vitro cell treatment. This document emphasizes scientific integrity, providing not only step-by-step protocols but also the underlying rationale for key experimental choices to ensure reproducibility and reliability in your research.
Introduction to N-acetylserotonin: A Multifaceted Neuromodulator
N-acetylserotonin (NAS), also known as normelatonin, is a naturally occurring molecule that serves as the immediate precursor in the biosynthesis of melatonin from serotonin.[1][2][3] Initially considered merely an intermediate metabolite, a growing body of evidence has illuminated its own significant biological activities.[1][2] NAS has been shown to be a potent antioxidant, with some studies suggesting it is more effective than melatonin in protecting against oxidative damage.[2][3] Furthermore, it functions as a neurotransmitter and exhibits neurotrophic, and cognition-enhancing effects.[3]
A key mechanism of action for NAS is its ability to act as a potent agonist of the Tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF), a function not shared by serotonin or melatonin.[1][3][4] This activation of TrkB signaling pathways is believed to be central to the observed antidepressant and neurogenic properties of NAS, including the stimulation of neural progenitor cell proliferation.[1][4][5] Given its ability to cross the blood-brain barrier, unlike serotonin, NAS and its derivatives are of significant interest in the development of therapeutics for neurodegenerative diseases and mood disorders.[1][3]
Understanding the precise preparation of NAS solutions is therefore critical for researchers investigating its diverse biological roles. This guide will provide detailed protocols to ensure the accurate and consistent preparation of NAS for cell-based assays.
I. Chemical and Physical Properties of N-acetylserotonin
A thorough understanding of the physicochemical properties of N-acetylserotonin is fundamental to its proper handling and the preparation of stable, accurate solutions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |
| Molecular Weight | 218.256 g/mol | [3] |
| Appearance | Crystalline solid | [6] |
| Solubility | ||
| • Dimethyl sulfoxide (DMSO) | ~12.5 mg/mL | [6] |
| • Ethanol | ~10 mg/mL | [6] |
| • Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| • Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.5 mg/mL in a 1:1 DMF:PBS solution) | [6] |
| Storage (Solid Form) | -20°C for ≥ 4 years | [6] |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 year; -80°C for up to 2 years | [7] |
II. Protocol for Preparation of N-acetylserotonin Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of N-acetylserotonin in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for creating a concentrated stock due to the high solubility of NAS in it.[6][7] This stock solution can then be further diluted to the desired working concentration in cell culture media.
Materials and Reagents:
-
N-acetylserotonin (powder, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Methodology:
-
Pre-weighing Preparation: Before opening the N-acetylserotonin container, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing N-acetylserotonin: On a calibrated analytical balance, carefully weigh out the desired amount of N-acetylserotonin. To prepare a 10 mM stock solution, you will need 2.18 mg of NAS for every 1 mL of DMSO.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Molecular Weight of NAS: 218.256 g/mol
-
For a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
moles = 0.01 M * 0.001 L = 0.00001 moles
-
mass (g) = 0.00001 moles * 218.256 g/mol = 0.00218 g = 2.18 mg
-
-
-
Dissolution: Transfer the weighed NAS powder into a sterile microcentrifuge tube or cryovial. Add the calculated volume of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the N-acetylserotonin is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can aid dissolution if precipitation is observed.[7]
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage and use in cell culture, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7]
III. Protocol for Preparation of N-acetylserotonin Working Solutions for Cell Treatment
This protocol details the dilution of the 10 mM NAS stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials and Reagents:
-
10 mM N-acetylserotonin stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Methodology:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM NAS stock solution from the freezer and thaw it at room temperature.
-
Calculating the Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
Formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration of NAS in the cell culture medium
-
V₂ = Final volume of the cell culture medium
-
-
Example: To prepare 10 mL of cell culture medium with a final NAS concentration of 100 µM:
-
(10,000 µM) * V₁ = (100 µM) * (10 mL)
-
V₁ = (100 * 10) / 10,000 = 0.1 mL = 100 µL
-
-
-
Preparing the Working Solution: In a sterile tube, add the calculated volume of the 10 mM NAS stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix gently by inverting the tube or by gentle pipetting.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium without N-acetylserotonin. This control is essential to ensure that any observed cellular effects are due to NAS and not the solvent.
-
Cell Treatment: Immediately add the prepared working solution (or vehicle control) to your cell cultures.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Aqueous solutions of NAS are not recommended for storage for more than one day.[6] Therefore, working solutions should be prepared fresh for each experiment.
-
IV. Quality Control and Best Practices
To ensure the validity and reproducibility of your experimental results, the following quality control measures and best practices are recommended:
-
Purity of N-acetylserotonin: Always use high-purity NAS (≥98%). The certificate of analysis provided by the supplier should be reviewed.
-
Solvent Quality: Use high-quality, sterile, cell culture grade DMSO to prepare the stock solution.
-
Accurate Measurements: Utilize calibrated balances and pipettes for all measurements.
-
Aseptic Technique: Maintain sterile conditions throughout the preparation of stock and working solutions to prevent microbial contamination of cell cultures.
-
pH Monitoring: While DMSO is the primary solvent for the stock, upon dilution into buffered cell culture medium, the pH should remain stable. However, for specific applications requiring dilution into simple aqueous buffers, the pH should be checked and adjusted if necessary.
-
Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation or color change, which could indicate degradation or insolubility.
V. Signaling Pathway and Experimental Workflow
The primary mechanism of action of N-acetylserotonin in many neurological contexts is through the activation of the TrkB receptor, which in turn initiates downstream signaling cascades that promote neuronal survival and growth.[1][3][4]
Caption: Experimental workflow for NAS solution preparation.
VI. Safety and Handling
N-acetylserotonin should be handled with care. It is advisable to treat it as a potentially hazardous substance until more comprehensive safety data is available. [6]Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. [6]Wash hands thoroughly after handling. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Tosini, G., Ye, K., & Iuvone, P. M. (2012). N-Acetylserotonin: A new player in the regulation of neurogenesis. Cellular and Molecular Life Sciences, 69(23), 3947–3957. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). N-Acetylserotonin (HMDB0001238). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acetylserotonin. Retrieved from [Link]
-
Sompol, P., Liu, X., Baba, K., Paul, K. N., Tosini, G., Iuvone, P. M., & Ye, K. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice. Proceedings of the National Academy of Sciences, 108(21), 8844–8849. Retrieved from [Link]
-
Zhao, D., Yu, Y., Shen, Y., Liu, Q., Zhao, Z., Sharma, R., & Reiter, R. J. (2019). Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. Frontiers in Endocrinology, 10, 249. Retrieved from [Link]
-
Lee, K., & Back, K. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. International Journal of Molecular Sciences, 24(3), 2603. Retrieved from [Link]
-
Coon, S. L., Del Olmo, E., Gniot, M., & Klein, D. C. (2010). Production of soluble, active acetyl serotonin methyl transferase in Leishmania tarentolae. Protein Expression and Purification, 71(2), 167–171. Retrieved from [Link]
-
Jang, S. W., Liu, X., Pradoldej, S., Tosini, G., Vawter, M. P., Iuvone, P. M., & Ye, K. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876–3881. Retrieved from [Link]
-
Shestopalov, V. I., & Varshavsky, A. (2011). Degradation of Serotonin N-Acetyltransferase, a Circadian Regulator, by the N-end Rule Pathway. PLOS ONE, 6(10), e26534. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetylserotonin. Retrieved from [Link]
-
Lee, K., & Back, K. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. International Journal of Molecular Sciences, 24(3), 2603. Retrieved from [Link]
-
Ho, J. H., Ho, C. T., & Pan, M. H. (2012). In vitro deacetylation of N-acetylserotonin by arylacetamide deacetylase. Journal of Pineal Research, 53(3), 263–269. Retrieved from [Link]
Sources
- 1. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 4. N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Dosage Considerations for In Vivo Studies with N-acetyltryptamine (NAT)
I. Introduction: Beyond a Melatonin Precursor
N-acetyltryptamine (NAT) is an endogenous indoleamine that has long been recognized as an intermediate in the biosynthesis of melatonin.[1] However, recent research has elevated its status from a mere pharmacological tool to a molecule of significant physiological interest.[2] NAT is naturally present in the plasma of mammals, including rats, rhesus macaques, and humans, exhibiting a distinct daily rhythm with levels increasing during the nocturnal phase.[2][3] This rhythmic production, originating from the pineal gland and retina, points towards a potential role in circadian biology.[3]
Pharmacologically, NAT acts as a mixed agonist-antagonist at melatonin receptors, particularly binding to the MT₂ receptor with high affinity.[1] This complex interaction suggests that NAT may modulate or fine-tune melatonergic signaling.[4] Furthermore, based on structural similarities to neuroprotective compounds like N-acetylserotonin (NAS), it is hypothesized that NAT may possess intrinsic neuroprotective and anti-inflammatory properties.[5][6]
These emerging insights necessitate a rigorous framework for conducting in vivo studies to elucidate the full spectrum of NAT's biological functions. A critical, yet often overlooked, aspect of this research is the rational selection of an appropriate dosage. This document provides a comprehensive guide for researchers, outlining the key pharmacological considerations, practical protocols for dose preparation and administration, and a systematic approach to dose selection for in vivo studies involving N-acetyltryptamine.
II. Endogenous Profile and Biosynthesis
Understanding the physiological context of NAT is fundamental to designing pharmacological studies. NAT is synthesized from the amino acid tryptophan. Tryptophan is first decarboxylated to form tryptamine, which is then N-acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to produce N-acetyltryptamine.[2] This pathway runs parallel to the synthesis of melatonin, where serotonin, rather than tryptamine, is the substrate for AANAT.
Endogenous plasma concentrations of NAT are in the subnanomolar range and vary between species. Establishing these baseline levels is crucial for determining a pharmacological dose that is sufficient to elicit a response above the physiological noise.
| Species | Daytime Plasma Concentration (mean ± SEM) | Nocturnal Fluctuation |
| Human | 0.03 ± 0.01 nM | - |
| Rhesus Macaque | 0.54 ± 0.24 nM | 2- to 15-fold increase |
| Rat | 0.29 ± 0.05 nM | - |
| Table 1: Endogenous Daytime Plasma Concentrations of N-acetyltryptamine in Mammals.[2][3] |
III. Core Principles for In Vivo Dosage Selection
The selection of an appropriate dose for a novel investigational compound like NAT, for which extensive public data is lacking, must be approached systematically. The process involves integrating data from related compounds, understanding the physicochemical properties of NAT, and conducting empirical dose-finding studies.
A. Review of Published Data for Related Compounds
Direct, peer-reviewed in vivo dosage data for exogenously administered NAT is not widely available. Therefore, researchers must rely on data from structurally or functionally related compounds as a starting point for dose-range finding studies. It is critical to acknowledge that these are different molecules and may have vastly different pharmacokinetic and pharmacodynamic profiles.
| Compound | Species | Dose | Route | Application | Reference |
| N-acetyl-L-tryptophan | Mouse | 150 mg/kg | i.m. | Radioprotection | [7][8] |
| N-acetyl-L-tryptophan | NHP | 37.5 mg/kg | i.m. | Radioprotection | [7][8] |
| Melatonin | Mouse | 10 mg/kg | p.o. | Neuroprotection | [9] |
| Melatonin | Rat | 0.5 - 1 mg/kg | i.p. | Anti-inflammatory | [10] |
| N-acetylcysteine (NAC) | Rat | 50 - 400 mg/kg | p.o. | Anti-inflammatory | [11] |
| N,N-Dimethyltryptamine | Rat | 0.75 - 7.5 mg/kg | i.v. | Neurochemical | [12] |
| Table 2: Reported In Vivo Dosages of Compounds Related to N-acetyltryptamine. |
B. Physicochemical Properties & Formulation
The solubility and stability of NAT are paramount for ensuring accurate and reproducible dosing.
-
Solubility : N-acetyltryptamine is a crystalline solid with good solubility in organic solvents but is sparingly soluble in aqueous buffers.[3][13]
-
Ethanol: ~20 mg/mL
-
DMSO: ~5 mg/mL
-
DMF: ~10 mg/mL
-
-
Aqueous Formulation : For in vivo use, a common practice is to first dissolve NAT in ethanol and then dilute it with a sterile aqueous buffer like PBS (pH 7.2). A 1:1 solution of ethanol:PBS can achieve a solubility of approximately 0.5 mg/mL .[3]
-
Stability : Aqueous solutions of NAT are not stable long-term. It is strongly recommended to prepare fresh solutions for each experiment and not to store them for more than one day.[3]
C. Toxicity and Safety Profile
As of this writing, there is no publicly available, comprehensive toxicological profile or LD50 value for N-acetyltryptamine. The Material Safety Data Sheet (MSDS) for the related compound N-acetyl-DL-tryptophan suggests it is not classified as a hazardous substance.[14] A safety review of melatonin in children and adolescents noted potential neurological side effects such as sleepiness, anxiety, and headache, although the data was limited.[15]
Causality Statement: The absence of specific toxicity data for NAT mandates that researchers conduct their own preliminary dose-escalation studies to determine the Maximum Tolerated Dose (MTD) in their specific animal model and experimental conditions. This is a non-negotiable step for ensuring animal welfare and data integrity.
D. Allometric Scaling for Dose Conversion
Allometric scaling allows for the estimation of an equivalent dose between species based on body surface area, which generally correlates better with metabolic rate than body weight alone. The Human Equivalent Dose (HED) can be estimated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Body Weight (kg) | Km Factor * |
| Human | 60 | 37 |
| Rhesus Macaque | 3 | 12 |
| Dog | 10 | 20 |
| Rabbit | 1.8 | 12 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Table 3: Km factors for converting doses between species based on body surface area. The Km factor is calculated by dividing the body weight (kg) by the body surface area (m²). |
digraph "Dose_Selection_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [shape=ellipse, label="Start: Define Research Question", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lit_review [label="Literature Review\n(Related Compounds)"]; solubility [label="Determine Solubility & Vehicle"]; mtd_study [label="Pilot Study:\nMaximum Tolerated Dose (MTD)"]; dose_range [label="Dose-Range Finding Study\n(Efficacy)"]; optimal_dose [shape=Mdiamond, label="Select Optimal Dose(s)\nfor Main Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; main_study [shape=ellipse, label="Proceed with Definitive\nIn Vivo Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> lit_review; lit_review -> solubility; solubility -> mtd_study; mtd_study -> dose_range [label="Establish safe upper limit"]; dose_range -> optimal_dose [label="Identify effective range"]; optimal_dose -> main_study;
}
IV. Experimental Protocols
The following protocols provide a self-validating system for preparing and administering NAT, and for systematically determining an effective dose.
Protocol 1: Preparation of NAT Stock Solution for In Vivo Administration
Objective: To prepare a sterile, injectable solution of N-acetyltryptamine at a concentration of 0.5 mg/mL.
Materials:
-
N-acetyltryptamine (NAT) powder (≥98% purity)
-
200-proof, sterile-filtered Ethanol (USP grade)
-
Sterile 1X Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Initial Solubilization (Aseptic Technique): a. In a sterile biological safety cabinet, weigh the desired amount of NAT powder into a sterile conical tube. b. For every 1 mg of NAT, add 1 mL of 200-proof ethanol. This creates an initial 1 mg/mL stock in ethanol. c. Vortex thoroughly until the NAT is completely dissolved. The solution should be clear.
-
Dilution to Final Concentration: a. For every 1 mL of the 1 mg/mL ethanol stock solution, add 1 mL of sterile 1X PBS (pH 7.2). b. This will result in a final concentration of 0.5 mg/mL NAT in a 1:1 ethanol:PBS vehicle. c. Mix gently by inversion. The solution should remain clear. If precipitation occurs, the concentration may be too high; adjust accordingly in subsequent preparations.
-
Sterile Filtration: a. Draw the final solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the tip of the syringe. c. Filter the solution into a new, sterile, pyrogen-free vial or tube. This is the final, ready-to-use injection solution.
-
Quality Control & Storage: a. Critical: Use the solution on the same day it is prepared. Do not store aqueous NAT solutions.[3] b. The vehicle control for experiments should be a 1:1 mixture of the same sterile ethanol and PBS used for the NAT solution.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To correctly administer the prepared NAT solution via the intraperitoneal route to a mouse.
Materials:
-
Prepared NAT solution (0.5 mg/mL) or vehicle control
-
Mouse (appropriately restrained)
-
1 mL tuberculin syringe with a 25-27 gauge needle[16]
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation: a. Weigh the mouse to get its precise body weight in kg. b. Calculate the required volume: Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL) c. Example: For a 10 mg/kg dose in a 25g (0.025 kg) mouse using a 0.5 mg/mL solution: Volume = [10 mg/kg * 0.025 kg] / 0.5 mg/mL = 0.5 mL d. Ensure the final volume does not exceed the recommended maximum of 10 mL/kg.[16]
-
Animal Restraint: a. Firmly restrain the mouse using an appropriate scruffing technique, ensuring the head is immobilized and the abdomen is exposed and slightly tilted downwards. This allows the abdominal organs to fall away from the injection site.
-
Injection: a. Locate the injection site in the lower right or left abdominal quadrant. The injection should be lateral to the midline to avoid the urinary bladder and caudal to the last rib to avoid major organs. b. Insert the needle at a 15-30 degree angle, bevel up. c. Aspirate slightly by pulling back on the plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle/syringe. d. If no fluid is aspirated, slowly and steadily inject the full volume. e. Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring: a. Observe the animal for at least 15-30 minutes for any immediate signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
Protocol 3: Workflow for a Pilot Dose-Finding and Efficacy Study
Objective: To systematically identify a safe and pharmacologically effective dose range for NAT in a specific in vivo model (e.g., a mouse model of neuroinflammation).
V. Conclusion
N-acetyltryptamine is an emerging molecule of interest with the potential to modulate key physiological processes, including circadian rhythms and neuro-inflammation. The successful investigation of its in vivo functions is critically dependent on a rational and systematic approach to dosage selection. Due to the current lack of extensive public data, researchers must prioritize preliminary, in-house studies to establish safety and efficacy. By combining insights from related compounds, adhering to meticulous formulation and administration protocols, and conducting rigorous dose-finding experiments, the scientific community can build a reliable foundation for understanding the therapeutic potential of N-acetyltryptamine.
VI. References
-
Nassar, E., et al. (2007). Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Journal of the International Society of Sports Nutrition, 4(14). Available at: [Link]
-
Kumar, R., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology. Available at: [Link]
-
Pivonello, C., et al. (2024). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. Melatonin Research, 7(1), 1-17. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-Acetylserotonin. PubChem Compound Database. Available at: [Link]
-
Bertin Bioreagent (n.d.). N-acetyl Tryptamine. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-Acetyltryptamine. PubChem Compound Database. Available at: [Link]
-
Dubocovich, M. L. (1984). N-Acetyltryptamine antagonizes the melatonin-induced inhibition of [3H]dopamine release from retina. European Journal of Pharmacology, 105(1-2), 193-194. Available at: [Link]
-
Morgan, B. L., & Winick, M. (1980). Oral and Intraperitoneal Administration of N-acetylneuraminic Acid: Effect on Rat Cerebral and Cerebellar... Journal of Nutrition. Available at: [Link]
-
Backlund, P. S., et al. (2016). Daily Rhythm in Plasma N-acetyltryptamine. Journal of Biological Rhythms. Available at: [Link]
-
Khastar, H., et al. (2022). Anti-inflammatory effects of N-Acetylcysteine and Elaeagnus angustifolia extract on acute lung injury induced by λ-carrageenan in rat. Avicenna Journal of Phytomedicine. Available at: [Link]
-
Backlund, P. S., et al. (2016). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(4), 347-359. Available at: [Link]
-
Gitto, E., et al. (2024). Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury. Antioxidants. Available at: [Link]
-
University of British Columbia Animal Care Services (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
-
Tordjman, S., et al. (2022). Melatonin: Facts, Extrapolations and Clinical Trials. Pharmaceuticals. Available at: [Link]
-
Kumar, R., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology. Available at: [Link]
-
Vetrano, S., et al. (2024). Potential Neuroprotective Effect of Melatonin in the Hippocampus of Male BTBR Mice. International Journal of Molecular Sciences. Available at: [Link]
-
University of British Columbia Animal Care Services (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
-
Naga, S. E., & El-Demerdash, E. (2004). Studies on the anti-inflammatory and anti-nociceptive effects of melatonin in the rat. Pharmacological Research, 49(5), 453-458. Available at: [Link]
-
Alhowail, A. H., & Al-Snafi, A. E. (2024). Optimizing melatonin dosage for neuroprotection in HT22 hippocampal neuronal cells. Ukaaz Publications. Available at: [Link]
-
Health Canada (2015). Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents. Available at: [Link]
-
University of Iowa (n.d.). Anesthesia and Analgesia in Rats. Available at: [Link]
-
Al-Malla, H. M. (2014). Dose-Dependent Anti-Inflammatory Activity of Melatonin in Experimental Animal Model of Chronic Inflammation. Journal of Baghdad College of Dentistry. Available at: [Link]
-
Dean, S. L., et al. (2024). Indolethylamine N-Methyltransferase Deletion Impacts Mouse Behavior without Disrupting Endogenous Psychedelic Tryptamine Production. ACS Chemical Neuroscience. Available at: [Link]
-
Jones, G., et al. (2024). Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N- Dimethyltryptamine in Rats. bioRxiv. Available at: [Link]
Sources
- 1. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. N-Acetyltryptamine antagonizes the melatonin-induced inhibition of [3H]dopamine release from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on the anti-inflammatory and anti-nociceptive effects of melatonin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of N-Acetylcysteine and Elaeagnus angustifolia extract on acute lung injury induced by λ-carrageenan in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. caymanchem.com [caymanchem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents - Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Analytical Standards and Protocols for 5-Amino-N-acetyltryptamine and its Analogs
Abstract
This application note provides a comprehensive guide to the analytical standards and quality control protocols for 5-Amino-N-acetyltryptamine and its structurally related analogs. As research into the therapeutic potential and pharmacological properties of tryptamines expands, the necessity for robust, validated analytical methods to ensure the identity, purity, and quality of these compounds is paramount. This document outlines detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these neuroactive compounds.
Introduction: The Imperative for Rigorous Analytical Standards
This compound, a derivative of the well-known neurotransmitter serotonin, belongs to the diverse class of tryptamine compounds. Many tryptamines exhibit significant biological activity, acting as neurotransmitters or neuromodulators.[1] The growing interest in these compounds for potential therapeutic applications necessitates stringent analytical oversight to ensure the reliability and reproducibility of research findings. The presence of impurities, isomers, or degradants can significantly impact the pharmacological profile and safety of these substances.[2][3]
This guide provides field-proven insights into the establishment of self-validating analytical systems for this compound and its analogs, thereby ensuring the scientific integrity of research and development efforts.
Physicochemical Properties and Reference Standards
A thorough understanding of the physicochemical properties of the analyte and its related compounds is fundamental to the development of effective analytical methods. The table below summarizes key properties for this compound and its close analogs, N-acetyltryptamine and N-acetylserotonin.
| Property | This compound | N-acetyltryptamine[4][5] | N-acetylserotonin[6][7] |
| Molecular Formula | C₁₂H₁₅N₃O | C₁₂H₁₄N₂O | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 217.27 g/mol | 202.25 g/mol | 218.25 g/mol |
| Appearance | (Expected) Crystalline solid | Crystalline solid | Light brown solid |
| Solubility | (Expected) Soluble in polar organic solvents | Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), Ethanol (20 mg/ml) | Soluble in polar organic solvents |
| UV λmax | Not explicitly reported | 222, 282, 290 nm | Not explicitly reported |
The use of certified reference materials (CRMs) is critical for method validation and ensuring the traceability of measurements.[8] Several suppliers offer CRMs for a range of tryptamines, which are manufactured and certified under ISO guidelines such as ISO 17034 and ISO/IEC 17025.[8] When a specific CRM for this compound is unavailable, well-characterized in-house standards, qualified against a closely related CRM, should be employed.
Analytical Methodologies and Protocols
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a versatile and robust technique for the analysis of tryptamines and their analogs, offering excellent resolution and sensitivity.[9] A reversed-phase HPLC method with UV detection is a common approach for purity determination and quantification.
-
Reversed-Phase Chromatography (C18 column): Tryptamines are moderately polar compounds, making them well-suited for separation on a non-polar stationary phase like C18.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol, acetonitrile) allows for the fine-tuning of retention and peak shape. The buffer controls the ionization state of the basic tryptamine, which is crucial for achieving symmetrical peaks.[10]
-
UV Detection: The indole ring common to all tryptamines provides strong UV absorbance, typically around 280 nm, enabling sensitive detection.[10]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.025 M Ammonium Acetate in water (A) and a 50:50 (v/v) mixture of Acetonitrile and Methanol (B).
-
Gradient: A linear gradient can be optimized to separate the main peak from any impurities. A starting point could be 80% A / 20% B, ramping to 20% A / 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 10 mL of the initial mobile phase composition (diluent).
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] For tryptamines, derivatization is often necessary to improve their volatility and chromatographic performance.
-
Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with PFPA) of the primary and secondary amine and hydroxyl groups increases the volatility and thermal stability of tryptamines, preventing peak tailing and on-column degradation.[14]
-
Mass Spectrometry Detection: Provides structural information through characteristic fragmentation patterns, enabling confident identification of the parent compound and any related impurities.[13][14]
-
Instrumentation:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).
-
-
Reagents:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of ethyl acetate.
-
Add 50 µL of PFPA.
-
Heat at 70 °C for 20 minutes.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
The mass spectrum of the derivatized this compound should be compared with a reference spectrum or interpreted based on known fragmentation patterns of tryptamines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the characterization of unknown impurities. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, providing definitive structural proof.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound. The spectral data for the closely related N-acetylserotonin can serve as a valuable reference.[6][15]
-
Synthesis and Potential Impurities
Understanding the synthetic route of this compound is crucial for anticipating potential process-related impurities. A plausible synthesis involves the acetylation of 5-aminotryptamine. Impurities could arise from the starting materials, side reactions, or degradation products.[2][16] Potential impurities may include:
-
Unreacted 5-aminotryptamine.
-
Di-acetylated products.
-
Oxidation products of the indole ring or the amino group.
-
Residual solvents and reagents from the synthesis.
The analytical methods described in this note should be capable of separating and identifying these potential impurities.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the quality control of this compound and its analogs. The implementation of these HPLC, GC-MS, and NMR methods, in conjunction with the use of certified reference materials, will ensure the identity, purity, and quality of these compounds, thereby supporting the integrity and reproducibility of research and development in this promising field.
References
-
PubChem. N-Acetylserotonin | C12H14N2O2 | CID 903. Available from: [Link]
-
Gong, L.L., Yang, S., Zhang, W., Han, F.F., Xuan, L.L., Lv, Y.L., Liu, H., Liu, L.H. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4686. Available from: [Link]
-
PubChem. N-Acetyltryptamine | C12H14N2O | CID 70547. Available from: [Link]
-
Beck, O., & Böttcher, M. (1988). Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry. Biomedical & Environmental Mass Spectrometry, 17(5), 451-454. Available from: [Link]
-
Clinical Lab Products. (2015). Certified Reference Materials. Available from: [Link]
- Google Patents. (2021). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
- Google Patents. (2014). CN103926338A - High performance liquid chromatography method for determining tryptamine content.
-
Weldon, K. C., et al. (2024). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, bkae045. Available from: [Link]
-
Gatch, M. B., et al. (2024). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available from: [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 028-034. Available from: [Link]
-
ResearchGate. An overview of melatonin and N-acetyltryptamine synthesis and metabolism. Available from: [Link]
-
PubChem. 5-Methoxy-n-acetyl tryptamine | C13H16N2O2 | CID 129670953. Available from: [Link]
-
Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press. Available from: [Link]
-
Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available from: [Link]
-
Glatfelter, G. C., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 385(1), 62-75. Available from: [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2843. Available from: [Link]
-
Parast, M. M., et al. (2019). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volumes of mouse serum using UHPLC-ED. MethodsX, 6, 1373-1382. Available from: [Link]
-
Kikura-Hanajiri, R., et al. (2009). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 27(2), 64-71. Available from: [Link]
-
ResearchGate. Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by LC-MS/MS. Available from: [Link]
-
Li, J. J., et al. (2001). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 5(5), 521-525. Available from: [Link]
-
Vecsei, L., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Ideggyogyaszati Szemle, 72(5-6), 185-192. Available from: [Link]
-
Royal Society of Chemistry. (2023). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Available from: [Link]
-
Stankiewicz, A. M., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature Structural & Molecular Biology, 30(10), 1475-1485. Available from: [Link]
-
ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Available from: [Link]
-
National Institutes of Health. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Available from: [Link]
-
ResearchGate. The chemical formula of N-acetyl tryptamine, 5-methoxy... Available from: [Link]
-
Wikipedia. Substituted tryptamine. Available from: [Link]
-
PubChem. 5-Methoxy-N-acetyltryptamine. Available from: [Link]
Sources
- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-5-hydroxytryptamine | LGC Standards [lgcstandards.com]
- 8. clpmag.com [clpmag.com]
- 9. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 10. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 11. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-ACETYL-5-HYDROXYTRYPTAMINE(1210-83-9) 1H NMR [m.chemicalbook.com]
- 16. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
Application Notes and Protocols for Studying the Antidepressant Effects of N-Acetylserotonin
Introduction: N-Acetylserotonin as a Novel Antidepressant Candidate
N-Acetylserotonin (NAS), a naturally occurring molecule, is an intermediate in the biosynthesis of melatonin from serotonin.[1][2] Historically considered merely a precursor, emerging evidence has illuminated its distinct and potent biological activities, particularly in the realm of neuroprotection and mood regulation.[1][2] Studies have revealed that NAS may play a significant role in the therapeutic effects of some antidepressant medications and exhibits antidepressant properties itself.[1] This has positioned NAS as a compelling candidate for novel antidepressant drug development.
The antidepressant and neurotrophic actions of NAS are largely attributed to its ability to activate the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), in a BDNF-independent manner.[1][3] This is a crucial distinction from many existing antidepressants that are thought to exert their long-term effects by increasing BDNF levels. The direct agonism of TrkB by NAS suggests a more immediate and potentially robust mechanism for promoting neurogenesis, synaptic plasticity, and neuronal survival—all processes implicated in the pathophysiology of depression.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antidepressant effects of NAS using established in vivo and in vitro experimental models. The protocols herein are designed to be self-validating and are grounded in the current scientific understanding of NAS's mechanism of action.
Part 1: The Molecular Basis of N-Acetylserotonin's Antidepressant Action
The central hypothesis for the antidepressant effect of NAS is its direct activation of the TrkB receptor. This activation initiates a cascade of intracellular signaling events that are critical for neuronal function and plasticity.
The N-Acetylserotonin-TrkB Signaling Pathway
NAS has been shown to swiftly and potently activate TrkB receptors, independent of BDNF.[3] This interaction triggers the dimerization and autophosphorylation of the TrkB receptor, leading to the activation of two major downstream signaling cascades:
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is fundamentally involved in cell survival, growth, and proliferation. Activated Akt (also known as Protein Kinase B) phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This cascade plays a crucial role in synaptic plasticity, learning, and memory. Activated ERK can translocate to the nucleus and phosphorylate transcription factors, such as CREB (cAMP response element-binding protein), leading to the expression of genes involved in neuronal growth and function.
Visualizing the NAS-TrkB Signaling Cascade
Caption: NAS-induced TrkB signaling cascade.
Part 2: In Vivo Models for Assessing Antidepressant-Like Activity
Animal models are indispensable for evaluating the potential therapeutic efficacy of novel compounds. The following behavioral tests are widely used to screen for antidepressant-like effects.
Acute Behavioral Models: Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are the most common initial screening tools for antidepressant activity. They are based on the principle of measuring "behavioral despair" or "learned helplessness." When placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, reflecting a more persistent escape-oriented behavior.
| Parameter | Forced Swim Test (FST) | Tail Suspension Test (TST) |
| Principle | Measures immobility when a rodent is placed in a cylinder of water from which it cannot escape. | Measures immobility when a mouse is suspended by its tail. |
| Species | Mice and Rats | Mice |
| Primary Endpoint | Duration of immobility | Duration of immobility |
| NAS Dosage (i.p.) | 10-50 mg/kg | 10-50 mg/kg |
| Treatment Schedule | Acute (30-60 min pre-test) or Chronic (daily for 14-21 days) | Acute (30-60 min pre-test) or Chronic (daily for 14-21 days) |
Protocol 1: Forced Swim Test (FST) for Mice
Materials:
-
Clear glass or plastic cylinders (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
N-Acetylserotonin (NAS) solution
-
Vehicle control (e.g., saline with 0.1% DMSO)
-
Stopwatch or automated tracking software
-
Drying cage with a heat lamp
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer NAS (10-50 mg/kg, i.p.) or vehicle control 30-60 minutes prior to the test. For chronic studies, administer daily for the designated period.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place one mouse into each cylinder.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Post-Test:
-
Carefully remove the mice from the water.
-
Dry them thoroughly in a warmed cage before returning them to their home cage.
-
-
Data Analysis: Compare the mean immobility time between the NAS-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time in the NAS group is indicative of an antidepressant-like effect.
Protocol 2: Tail Suspension Test (TST) for Mice
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
N-Acetylserotonin (NAS) solution
-
Vehicle control
-
Stopwatch or automated tracking software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer NAS (10-50 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Session:
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough so that it cannot reach any surfaces.
-
The test duration is 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute session.[4][5] Immobility is defined as the complete absence of movement.
-
-
Post-Test:
-
Carefully remove the mouse from the suspension apparatus and remove the tape.
-
Return the mouse to its home cage.
-
-
Data Analysis: Compare the mean immobility time between the NAS-treated and vehicle-treated groups. A significant decrease in immobility suggests an antidepressant-like effect.
Visualizing the Acute Behavioral Testing Workflow
Caption: Workflow for acute antidepressant screening.
Chronic Stress Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and construct validity for depression as it mimics the effects of chronic environmental stressors.[6] Animals are subjected to a series of mild, unpredictable stressors over several weeks, which typically induces a state of anhedonia (a core symptom of depression), as well as other behavioral and physiological changes reminiscent of depression.
Protocol 3: Chronic Unpredictable Mild Stress (CUMS)
Materials:
-
A variety of mild stressors (see table below)
-
Sucrose solution (1%)
-
N-Acetylserotonin (NAS) solution
-
Vehicle control
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate mice to two bottles in their home cage, one with water and one with 1% sucrose solution.
-
For the next 24 hours, deprive the mice of water and food.
-
Following deprivation, present the mice with pre-weighed bottles of water and 1% sucrose solution for 1 hour.
-
Measure the consumption of each liquid to calculate the sucrose preference: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
-
CUMS Procedure (4-6 weeks):
-
Subject the mice to a daily regimen of one or two mild, unpredictable stressors.
-
The stressors should be varied to prevent habituation.
-
A control group should be handled daily but not exposed to stressors.
-
Example Stressor Schedule:
Day Stressor 1 Stressor 2 1 Cage tilt (45°) Damp bedding 2 Stroboscopic light Reversed light/dark cycle 3 Food deprivation (24h) Water deprivation (24h) 4 Crowded housing White noise | 5 | Soiled cage | Predator odor |
-
-
NAS Treatment:
-
Begin daily administration of NAS (10-50 mg/kg, i.p.) or vehicle during the last 2-3 weeks of the CUMS protocol.
-
-
Weekly SPT:
-
Perform the SPT weekly to monitor the development of anhedonia in the CUMS group and the potential reversal by NAS treatment.
-
-
Post-CUMS Behavioral Testing:
-
At the end of the CUMS and treatment period, conduct FST or TST to further assess antidepressant-like effects.
-
-
Data Analysis:
-
Analyze the sucrose preference data over time using repeated measures ANOVA.
-
Compare the final behavioral test results (FST/TST) between all groups (Control, CUMS+Vehicle, CUMS+NAS). A reversal of the CUMS-induced decrease in sucrose preference and increase in immobility by NAS indicates a significant antidepressant-like effect.
-
Part 3: In Vitro Models for Mechanistic Studies
In vitro models are essential for dissecting the molecular mechanisms underlying the antidepressant effects of NAS. Neuronal cell lines provide a controlled environment to study cellular responses to stressors and the protective effects of NAS.
Cellular Models of Neuronal Stress
-
SH-SY5Y Neuroblastoma Cells: This human cell line can be differentiated into a more mature neuronal phenotype and is a valuable tool for studying neurotoxicity and neuroprotection.[7][8] A "depressive-like" state can be induced by exposing the cells to oxidative stressors like hydrogen peroxide (H₂O₂).[7][8]
-
PC12 Pheochromocytoma Cells: Derived from a rat adrenal medulla tumor, PC12 cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF). A widely used model for depression involves inducing cellular stress with the glucocorticoid hormone, corticosterone, to mimic the hypercortisolemia often observed in depressed patients.[9][10]
| Parameter | SH-SY5Y Model | Corticosterone-Induced PC12 Model |
| Cell Type | Human Neuroblastoma | Rat Pheochromocytoma |
| Inducing Agent | Hydrogen Peroxide (H₂O₂) | Corticosterone |
| Mechanism | Oxidative Stress | Glucocorticoid-induced neurotoxicity |
| NAS Concentration | 1-100 µM | 1-100 µM |
| Endpoints | Cell viability, apoptosis, TrkB activation | Cell viability, apoptosis, TrkB activation |
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
N-Acetylserotonin (NAS)
-
Hydrogen Peroxide (H₂O₂)
-
MTT or other cell viability assay kit
-
Plates for cell culture (96-well for viability assays)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells according to standard protocols.
-
Experimental Setup:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
-
NAS Pre-treatment:
-
Treat the cells with varying concentrations of NAS (e.g., 1, 10, 100 µM) for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined toxic concentration of H₂O₂ for a specified duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform an MTT assay or other viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with NAS. A significant increase in cell viability with NAS pre-treatment indicates a neuroprotective effect.
-
Part 4: Molecular and Cellular Readouts
To validate the mechanism of action of NAS, it is crucial to measure the activation of the TrkB signaling pathway and its downstream consequences, such as neurogenesis.
Protocol 5: Western Blotting for TrkB Pathway Activation
Objective: To quantify the phosphorylation of TrkB and its downstream effectors, Akt and ERK, in response to NAS treatment in either brain tissue from in vivo studies or cell lysates from in vitro experiments.
Procedure:
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-TrkB, total TrkB, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins between NAS-treated and control groups.
-
Protocol 6: ELISA for BDNF Measurement
Objective: To measure the levels of BDNF in brain tissue to confirm that the effects of NAS on TrkB activation are independent of changes in BDNF expression.
Procedure:
-
Sample Preparation: Homogenize brain tissue in a suitable lysis buffer.
-
ELISA:
-
Use a commercially available BDNF ELISA kit.
-
Follow the manufacturer's protocol for sample and standard preparation, incubation, washing, and detection.[11]
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of BDNF in each sample.
-
Compare BDNF levels between NAS-treated and control groups.
-
Protocol 7: Immunofluorescence for Neurogenesis
Objective: To assess the effect of chronic NAS treatment on adult hippocampal neurogenesis.
Procedure:
-
Tissue Preparation: Perfuse and fix the brains of chronically treated animals and prepare brain sections.
-
Immunostaining:
-
Perform immunofluorescence staining using antibodies against markers of immature neurons (e.g., Doublecortin - DCX) and mature neurons (e.g., NeuN).
-
-
Imaging and Analysis:
-
Capture fluorescent images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Quantify the number of DCX-positive and NeuN-positive cells.
-
-
Data Analysis:
-
Compare the number of new neurons between NAS-treated and control groups. An increase in neurogenesis in the NAS group would support its antidepressant-like effects.
-
Conclusion
The experimental models and protocols detailed in these application notes provide a robust framework for investigating the antidepressant potential of N-Acetylserotonin. By combining behavioral, cellular, and molecular approaches, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this promising therapeutic candidate. The unique ability of NAS to directly activate the TrkB receptor offers a novel avenue for the development of next-generation antidepressants with potentially faster onset and greater efficacy.
References
- Jang, S. W., Liu, X., Chan, C. B., Weimer, J. M., Iacovitti, L., & Ye, K. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881.
- Sompol, P., Liu, X., Baba, K., Paul, S., Tosini, G., Iuvone, P. M., & Ye, K. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice. Proceedings of the National Academy of Sciences, 108(21), 8844-8849.
- Tosini, G., Ye, K., & Iuvone, P. M. (2012). N-acetylserotonin: a new neurotrophic factor and antidepressant. Neuroscience, 225, 13-21.
- Jang, S. W., Liu, X., Pradoldej, S., Tosini, G., Iuvone, P. M., & Ye, K. (2010). N-acetylserotonin is a novel neurotrophic factor that stimulates TrkB receptor and promotes neuronal survival. Experimental & molecular medicine, 42(12), 855-864.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods in molecular biology (pp. 103-119). Humana Press.
- Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3769.
- Willner, P. (2017). The chronic unpredictable stress (CUS) model of depression: 30 years of progress. Neurobiology of stress, 6, 78-88.
- Lopes, F. M., Schröder, R., da Frota, M. L., Jr, Zanotto-Filho, A., Müller, C. B., Pires, A. S., ... & Battastini, A. M. O. (2008). Comparison between proliferative and neuron-like SH-SY5Y cells as an in vitro model for Parkinson disease studies. Brain research, 1236, 85-94.
- Zhou, H., Wang, J., Jiang, J., Li, W., Zhang, S., Kristal, B. S., ... & Wang, X. (2014). N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(8), 2967–2978.
- He, H., Wang, J., Zhang, Y., & Li, Y. (2021). Corticosterone-induced PC12 cell damage model: An in vitro cellular model for the research of depression. Journal of Cellular and Molecular Medicine, 25(11), 4873-4884.
- Ferreira, C. A., Moreira, S., & Sousa, N. (2022). Cell Model of Depression: Reduction of Cell Stress with Mirtazapine. International Journal of Molecular Sciences, 23(9), 4804.
-
DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
- Oxenkrug, G. F. (2013). N-acetylserotonin: neuroprotection, neurogenesis, and the sleepy brain. Annals of the New York Academy of Sciences, 1299(1), 29-37.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Brain Derived Neurotrophic Factor (BDNF). Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Cyagen. (2024). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
- Casarotto, P. C., Girych, M., Fred, S. M., Kovaleva, V., Moliner, R., Enkavi, G., ... & Castrén, E. (2021). Antidepressant drugs act by directly binding to TRKB neurotrophin receptors. Cell, 184(5), 1299-1313.
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
- Antidepressant Effect of Intermittent Long-Term Systemic Administration of Irisin in Mice. (2021). International Journal of Molecular Sciences, 22(16), 8877.
- Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway. (2021). Frontiers in Pharmacology, 12, 695881.
Sources
- 1. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. youtube.com [youtube.com]
- 8. Cell Model of Depression: Reduction of Cell Stress with Mirtazapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 11. Physiological basis underlying antidepressant-induced activation of TrkB receptors | bioRxiv [biorxiv.org]
High-Throughput Screening for Novel N-Acetyltryptamine Receptor Agonists Using a Cell-Based cAMP Assay
Application Note & Protocol
Abstract
N-acetyltryptamine (NAT) is an endogenous indoleamine, structurally related to melatonin, that acts as a ligand for melatonin receptors MT1 and MT2.[1][2][3] These G protein-coupled receptors (GPCRs) are implicated in a wide array of physiological processes, including circadian rhythm regulation, sleep, and neuroprotection, making them compelling targets for therapeutic development.[4][5] The discovery of novel agonists for these receptors could unlock new treatments for sleep disorders, depression, and neurodegenerative diseases. This document provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify novel agonists for NAT-sensitive receptors, specifically focusing on the Gi-coupled MT1 receptor. We present a robust, cell-based functional assay that measures the inhibition of cyclic AMP (cAMP) production, complete with detailed protocols for primary screening, data analysis, and essential hit validation workflows.
Introduction: The Rationale for Targeting N-Acetyltryptamine Receptors
N-acetyltryptamine, a metabolite of tryptophan and a precursor to melatonin in some pathways, has been identified as a physiologically relevant molecule with its own daily rhythm in circulation.[1][6][7] It functions as a partial agonist at the high-affinity melatonin receptors, MT1 and MT2.[8] These receptors are predominantly coupled to the inhibitory G protein, Gi, which, upon activation, suppresses the activity of adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.[9][10]
The development of specific agonists for these receptors is a key objective in drug discovery.[11] High-throughput screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries for molecules that modulate receptor activity.[12] A functional, cell-based assay is superior to a simple binding assay for this purpose because it directly identifies compounds that elicit the desired cellular response (agonism), filtering out non-functional binders or antagonists from the outset.[11][13]
This guide details a luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay, a gold-standard method for screening Gi-coupled GPCRs due to its high sensitivity, robustness, and amenability to automation in 384- and 1536-well formats.[14][15][16]
Assay Principle
The core of this screening protocol is a functional assay designed to quantify agonist-induced activation of the human MT1 receptor.
-
Cell System: A stable mammalian cell line (e.g., HEK293 or CHO) engineered to overexpress the human MT1 receptor is used. This provides a consistent and amplified biological system for the assay.[11]
-
cAMP Stimulation: Intracellular cAMP levels are artificially elevated using forskolin, a direct activator of adenylyl cyclase. This creates a high signal window, making the inhibitory effect of a Gi-coupled receptor agonist readily detectable.
-
Agonist Action: When an MT1 agonist binds to the receptor, it activates the Gi signaling cascade, which inhibits adenylyl cyclase and counteracts the effect of forskolin, causing a drop in intracellular cAMP.
-
Detection: The change in cAMP concentration is measured using a competitive immunoassay. Modern HTS-compatible kits often employ TR-FRET or enzyme fragment complementation (e.g., split luciferase) technologies, which provide a highly sensitive and robust readout.[14][17] The signal generated is inversely proportional to the cAMP concentration in the cell lysate.
Signaling Pathway and HTS Workflow Visualization
Signaling Pathway of the MT1 Receptor
The following diagram illustrates the canonical Gi-coupled signaling pathway activated by N-acetyltryptamine or other agonists at the MT1 receptor.
Caption: MT1 receptor activation by an agonist initiates Gi-protein signaling, inhibiting cAMP production.
High-Throughput Screening Workflow
This diagram outlines the end-to-end process for the primary screen and subsequent hit validation.
Caption: A comprehensive workflow from initial cell plating to final validated lead identification.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| CHO-K1 hMT1 Stable Cell Line | ATCC / Eurofins | Biological system for the assay |
| F-12K Medium, FBS, Pen/Strep | Gibco / Thermo Fisher | Cell culture |
| Trypsin-EDTA | Gibco / Thermo Fisher | Cell detachment |
| 384-well solid white plates | Corning / Greiner | Low-volume assay plates |
| Melatonin | Sigma-Aldrich | Positive control agonist |
| N-acetyltryptamine (NAT) | Tocris Bioscience | Reference compound |
| Forskolin | Sigma-Aldrich | Adenylyl cyclase stimulator |
| DMSO, cell culture grade | Sigma-Aldrich | Compound solvent / Negative control |
| LANCE® Ultra cAMP Kit | PerkinElmer | cAMP detection reagents |
| Microplate Reader | BMG LABTECH / Tecan | Signal detection |
| Automated Liquid Handler | Beckman Coulter / Hamilton | Precision liquid dispensing |
Protocol 1: Primary HTS for MT1 Agonists
Objective: To screen a large compound library at a single concentration to identify "primary hits."
-
Cell Preparation:
-
Culture CHO-K1 hMT1 cells in F-12K medium supplemented with 10% FBS and 1% Pen/Strep at 37°C, 5% CO₂.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in stimulation buffer (provided with the assay kit) to a density of 0.25 x 10⁶ cells/mL.
-
Using an automated dispenser, add 5 µL of the cell suspension (1,250 cells) to each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare compound plates by diluting library compounds to 4X the final desired concentration (e.g., 40 µM for a 10 µM final screen) in stimulation buffer containing 0.4% DMSO.
-
Controls on each plate:
-
Negative Control (0% Inhibition): Stimulation buffer + 0.4% DMSO + 4X Forskolin.
-
Positive Control (100% Inhibition): Stimulation buffer + 0.4% DMSO + 4X Melatonin (a high concentration, e.g., 4 µM).
-
-
Using a liquid handler, transfer 5 µL of compound or control solutions to the cell plates.
-
-
Stimulation and Incubation:
-
Prepare a 2X forskolin solution in stimulation buffer. The final concentration should be at the EC₈₀ for cAMP production, determined during assay development (e.g., 3 µM final).
-
Add 10 µL of the 2X forskolin solution to all wells containing library compounds and positive controls. Add 10 µL of stimulation buffer without forskolin to wells designated as the basal control.
-
Seal the plates and incubate for 30 minutes at room temperature. Causality Note: This incubation allows for receptor activation and the subsequent modulation of cAMP levels before measurement.
-
-
Detection:
-
Following the manufacturer's protocol for the LANCE Ultra cAMP kit, prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody solutions in the detection buffer.
-
Add 10 µL of the Eu-cAMP solution to all wells, followed by 10 µL of the ULight-anti-cAMP solution.
-
Seal the plates, centrifuge briefly (100 x g, 1 min), and incubate for 1 hour at room temperature, protected from light. Causality Note: This allows the competitive binding reaction between cellular cAMP and the tracer to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET enabled microplate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 665 nm and 615 nm.
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (EC₅₀).
-
Compound Preparation:
-
Obtain fresh, powdered stock of the primary hit compounds.
-
Create a 10-point, 3-fold serial dilution series for each hit, starting from a top concentration of 100 µM (final). Prepare these at 4X concentration in stimulation buffer.
-
-
Assay Execution:
-
Perform the cAMP assay as described in Protocol 4.2 , substituting the single-point compound plates with the serial dilution plates.
-
Run a full dose-response curve for the reference agonist (Melatonin) on every plate for comparison and quality control.
-
Data Analysis and Quality Control
Primary Screen Analysis
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Data Normalization:
-
Calculate the percent inhibition for each well using the plate-specific controls:
-
% Inhibition = 100 * (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a measure of assay robustness and must be calculated for each plate. An assay is considered excellent for HTS if Z' > 0.5.
-
Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |(Mean_neg_ctrl - Mean_pos_ctrl)|]
-
-
Hit Selection:
-
A common criterion is to select compounds that exhibit a % inhibition greater than a defined threshold (e.g., >50%) or greater than 3 times the standard deviation of the negative control wells.[18]
-
Dose-Response Analysis
-
EC₅₀ Calculation:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) using graphing software (e.g., GraphPad Prism, HTSplotter).[19]
-
The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.
-
Representative Data
| Compound | Type | Concentration | % Inhibition | Potency (EC₅₀) |
| DMSO + Forskolin | Negative Control | N/A | 0% (by definition) | N/A |
| Melatonin | Positive Control | 1 µM | 100% (by definition) | 85 pM |
| N-acetyltryptamine | Reference | 1 µM | 82% | 15 nM |
| Hit Compound A | Primary Hit | 10 µM | 95% | 45 nM |
| Hit Compound B | Primary Hit | 10 µM | 68% | 210 nM |
| Inactive Compound | Library Member | 10 µM | 5% | > 10 µM |
The Imperative of Hit Validation: An Orthogonal Approach
A primary hit from a single HTS assay is not a validated lead.[20] It is critical to subject hits to a secondary, orthogonal assay to confirm their mechanism of action and rule out artifacts related to the primary assay technology (e.g., compound interference with luciferase or FRET).[13][18]
A β-arrestin recruitment assay is an excellent orthogonal method. Agonist binding to most GPCRs, including MT1, not only triggers G-protein signaling but also leads to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization.[17] This can be monitored using techniques like PathHunter (enzyme complementation) or Tango assays.[14] A true agonist should show activity in both the cAMP and β-arrestin assays.
Conclusion
This application note provides a detailed and scientifically grounded framework for the successful execution of a high-throughput screening campaign to identify novel N-acetyltryptamine receptor agonists. By integrating a robust primary assay protocol with rigorous data analysis and a well-defined hit validation cascade, researchers can confidently identify and prioritize promising lead compounds for further development. The causality-driven explanations and inclusion of quality control checkpoints ensure that the protocol is not just a series of steps, but a self-validating system for reliable drug discovery.
References
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
-
Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms, 32(5), 435–447. [Link]
-
Zhang, J. H., & Li, W. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 41(1), 1–11. [Link]
-
Liu, K., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5565. [Link]
-
Zhao, P., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Coon, S. L., et al. (2018). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. Journal of Pineal Research, 65(3), e12502. [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 633. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
-
Wikipedia contributors. (2023). Melatonin receptor. Wikipedia. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
De Wit, J., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 21(21), 8343. [Link]
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
-
Dubocovich, M. L. (1995). Melatonin receptors: are there multiple subtypes?. Trends in Pharmacological Sciences, 16(2), 50-56. [Link]
-
Jockers, R., et al. (2016). Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. British Journal of Pharmacology, 173(17), 2583–2596. [Link]
-
Backlund, P. S., et al. (2017). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by a single-sample extraction and UPLC-MS/MS. ResearchGate. [Link]
-
Kurane, T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 373–383. [Link]
-
Ganguly, S., & Coon, S. L. (2017). Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate. [Link]
-
Backlund, P. S., et al. (2017). Daily Rhythm in Plasma N-acetyltryptamine. ResearchGate. [Link]
-
Maurice, P., et al. (2010). Signaling of melatonin receptor homomers of MT 1 and MT 2 and heteromers of MT 1 /MT 2. ResearchGate. [Link]
-
Domain Therapeutics. (2025). Fluorescence Polarization in GPCR Research. Domain Therapeutics. [Link]
-
De Wit, J., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI. [Link]
-
Korkiakangas, T., et al. (2021). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLoS ONE, 16(11), e0259833. [Link]
-
Dubocovich, M. L., & Markowska, M. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361–383. [Link]
-
Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Drug Target Review. (2021). Hit discovery for GPCRs: HTS or virtual screens?. Drug Target Review. [Link]
-
National Institutes of Health. (2017). NICHD scientists identify molecule that may help control sleep and wake cycles. NICHD News. [Link]
-
Falcón, J., et al. (2019). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 20(20), 5038. [Link]
-
Bertin Bioreagent. (n.d.). N-acetyl Tryptamine. Bertin Bioreagent. [Link]
-
Aydin, E., et al. (2013). A Review of Melatonin, Its Receptors and Drugs. The Eurasian Journal of Medicine, 45(2), 133–139. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 5, 87. [Link]
-
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
Sources
- 1. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NICHD scientists identify molecule that may help control sleep and wake cycles | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Synthesis of deuterated N-acetyltryptamine for mass spectrometry.
Application Note & Protocol
Strategic Synthesis of Deuterated N-Acetyltryptamine (d₃-NAT) for High-Fidelity Quantitative Mass Spectrometry
Introduction: The Imperative for Stable Isotope Labeled Internal Standards in Mass Spectrometry
Quantitative mass spectrometry (MS) is the cornerstone of modern bioanalysis, enabling the precise measurement of analytes in complex biological matrices. However, the accuracy of these measurements is susceptible to variations introduced during sample preparation, chromatography, and ionization.[1][2] To mitigate these variables, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard.[3][4]
A SIL-IS is an analogue of the target analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] Deuterated standards are particularly common due to the relative ease and cost-effectiveness of their synthesis.[3] Because the physical and chemical properties of a deuterated standard are nearly identical to the analyte, it co-elutes during liquid chromatography (LC) and experiences similar ionization efficiency and matrix effects in the MS source.[6] However, it is easily distinguished by its higher mass-to-charge ratio (m/z). By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal can be used for precise quantification, effectively normalizing for experimental variability.[4][6]
N-acetyltryptamine (NAT) is a biologically significant molecule, being a precursor to melatonin and a metabolite of tryptamine.[7] Its accurate quantification is crucial in various research fields. This document provides a detailed, field-proven protocol for the synthesis of deuterated N-acetyltryptamine (d₃-NAT), specifically labeled on the acetyl group, for use as a high-fidelity internal standard in LC-MS applications.
Synthetic Strategy: The Rationale for N-Acetylation with Deuterated Acetic Anhydride
The synthesis of d₃-NAT is most efficiently achieved through the direct N-acetylation of tryptamine using deuterated acetic anhydride (acetic-d₃ anhydride). This strategy is superior for several reasons:
-
Causality of Reagent Choice : Acetic anhydride is a highly effective and reactive acetylating agent for primary amines.[8] By using its deuterated counterpart, (CD₃CO)₂O, the deuterium label is incorporated in a single, high-yielding step. The resulting C-D bonds on the acetyl methyl group are highly stable and not susceptible to back-exchange under typical biological or analytical conditions, a critical requirement for a reliable IS.[5]
-
Simplicity and Scalability : Unlike multi-step syntheses that might involve labeling the indole ring or ethylamine side chain[9], this one-pot reaction is simple, rapid, and easily scalable.[10]
-
Cost-Effectiveness : Tryptamine and deuterated acetic anhydride are commercially available and relatively inexpensive, making this an accessible method for most research laboratories.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine of tryptamine attacks one of the electrophilic carbonyl carbons of the deuterated acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a deuterated acetate ion as a leaving group and yielding the protonated d₃-NAT product. A mild base is used to neutralize the released deuterated acetic acid and deprotonate the product, driving the reaction to completion.[8]
Visualized Workflow: From Synthesis to Application
The following diagram outlines the complete workflow for the synthesis, purification, and application of d₃-N-acetyltryptamine.
Caption: Workflow for d₃-NAT synthesis, purification, and use as an MS internal standard.
Detailed Experimental Protocol
This protocol is designed for a self-validating system, where progress and purity are monitored at key stages.
4.1 Materials and Reagents
-
Tryptamine (≥98%)
-
Acetic-d₃ anhydride (≥99 atom % D)
-
Triethylamine (Et₃N, ≥99.5%, distilled)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.00 g, 6.24 mmol). Dissolve the tryptamine in 20 mL of dichloromethane (DCM).
-
Base Addition : Add triethylamine (1.31 mL, 9.36 mmol, 1.5 equivalents) to the solution. Cool the flask to 0°C in an ice bath. Expert Insight: Triethylamine acts as a base to neutralize the deuterated acetic acid byproduct, preventing the protonation of the tryptamine starting material and driving the reaction forward.[10]
-
Acetylation : While stirring at 0°C, add acetic-d₃ anhydride (0.65 mL, 6.86 mmol, 1.1 equivalents) dropwise over 5 minutes. Causality: A slight excess of the acetylating agent ensures complete consumption of the limiting reagent (tryptamine). The dropwise addition at 0°C controls the exothermic nature of the reaction and minimizes potential side reactions.[11]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM or 70% EtOAc in Hexanes. The product (d₃-NAT) will have a higher Rf value than the polar tryptamine starting material. The reaction is complete when the tryptamine spot is no longer visible.
-
Aqueous Workup : Once complete, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction :
-
Wash the organic layer with 20 mL of saturated NaHCO₃ solution to remove any remaining acidic components.
-
Wash with 20 mL of brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Trustworthiness Check: Each wash step is crucial. The bicarb wash ensures no acidic impurities carry over, and the brine wash improves drying efficiency, leading to a cleaner crude product for purification.
-
-
Solvent Removal : Filter off the Na₂SO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude d₃-NAT as an off-white solid or oil.
4.3 Purification by Column Chromatography
-
Column Preparation : Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 20% EtOAc in Hexanes).
-
Loading : Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70%). Collect fractions and monitor them by TLC.
-
Isolation : Combine the pure fractions (those containing only the product spot by TLC) and remove the solvent under reduced pressure to yield pure d₃-N-acetyltryptamine as a white to pale yellow solid. A typical yield is 85-95%.
Product Characterization and Data Summary
The identity, purity, and isotopic incorporation of the synthesized d₃-NAT must be rigorously confirmed.
| Parameter | Analyte (NAT) | Internal Standard (d₃-NAT) | Method | Rationale |
| Chemical Formula | C₁₂H₁₄N₂O | C₁₂H₁₁D₃N₂O | - | Confirms elemental composition. |
| Molecular Weight | 202.26 g/mol | 205.28 g/mol | Mass Spec | Verifies successful deuterium incorporation. |
| Mass Shift (Δm/z) | - | +3 | Mass Spec | Ensures no overlap in MS channels. |
| ¹H NMR (CDCl₃) | δ ~2.0 (s, 3H, -COCH₃) | Acetyl proton singlet absent | NMR | Confirms deuteration at the target site. |
| Purity | ≥98% | ≥98% | HPLC-UV | Ensures no interfering impurities. |
| Isotopic Purity | - | ≥99 atom % D | HRMS | Guarantees minimal contribution to the analyte signal. |
| Suggested MRM Transition (Q1/Q3) | 203.1 → 144.1 | 206.1 → 144.1 | LC-MS/MS | For selective and sensitive detection. |
Application in a Quantitative LC-MS/MS Workflow
-
Stock Solution Preparation : Accurately weigh the purified d₃-NAT and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Internal Standard Solution : Prepare a dilute working solution from the stock. The final concentration in the sample should ideally mimic the expected concentration of the endogenous analyte.
-
Sample Preparation : Add a precise volume of the working d₃-NAT solution to all samples, standards, and quality controls at the very beginning of the sample preparation process (e.g., before protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis : Analyze the samples using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for both native NAT and the deuterated d₃-NAT standard.
-
Data Processing : Construct a calibration curve by plotting the peak area ratio (NAT Area / d₃-NAT Area) against the concentration of the calibration standards. Use this curve to determine the concentration of NAT in the unknown samples.
References
-
Gawlik-Jędrzejczak, E., et al. (2019). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PLoS ONE, 14(10), e0223943. [Link]
-
Amblard, M., Fehrentz, J. -A., Martinez, J., & Subra, G. (n.d.). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Corden Pharma. Retrieved from [Link]
-
Di Micco, S., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. [Link]
-
Ji, S., et al. (2011). Nα Selective Acetylation of Peptides. Bulletin of the Korean Chemical Society, 32(8), 2989-2992. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Guo, X. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Self-employed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
Hossain, M. A., & Roy, U. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(14), 5489. [Link]
-
Bąk, A., et al. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 27(19), 6689. [Link]
-
Hossain, M. A. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(11), 1548. [Link]
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. researchgate.net [researchgate.net]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 11. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in N-acetyltryptamine synthesis: troubleshooting guide.
Technical Support Center: N-Acetyltryptamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-acetyltryptamine synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. As Senior Application Scientists, we understand that achieving high yields is critical, and this resource addresses the most common challenges encountered during the N-acetylation of tryptamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-acetyltryptamine?
The most prevalent and straightforward method is the N-acetylation of tryptamine using an acetylating agent like acetic anhydride or acetyl chloride.[1][2] This reaction is typically performed in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.
Q2: Why is temperature control important during the addition of the acetylating agent?
Temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions. Adding reagents like acetic anhydride or acetyl chloride too quickly can cause a rapid increase in temperature, potentially leading to the formation of undesired byproducts and decomposition of the starting material or product.[3]
Q3: What is the role of the base in this reaction?
The primary role of the base (e.g., pyridine, triethylamine, or sodium hydroxide) is to act as a scavenger for the acid (acetic acid or HCl) produced during the acylation.[1][2] Neutralizing this acid prevents the protonation of the starting tryptamine, which would render its lone pair of electrons unavailable for nucleophilic attack on the acetylating agent, thereby stopping the reaction.
Troubleshooting Guide: Low Yields and Impurities
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Very low or no product formation after the reaction.
Q: I've mixed my tryptamine and acetic anhydride, but TLC analysis shows mostly unreacted starting material. What went wrong?
A: This issue almost always points to a problem with amine basicity or reagent quality.
-
Causality—Amine Protonation: Tryptamine is a primary amine and thus basic. If the reaction medium becomes acidic, the tryptamine will be protonated to form a tryptammonium salt. The lone pair on the nitrogen is no longer available to act as a nucleophile, effectively halting the acetylation reaction.[4] This is the most common reason for reaction failure.
-
Causality—Reagent Decomposition: Acetic anhydride is susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will decompose into acetic acid, reducing its potency as an acetylating agent.
Solutions:
-
Ensure a Basic Environment: The reaction must be run in the presence of a suitable base. A common procedure involves dissolving tryptamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and adding a base such as triethylamine or pyridine before the slow, dropwise addition of acetic anhydride.[2][5]
-
Verify Reagent Quality: Use a fresh, unopened bottle of acetic anhydride or purify older stock by distillation if moisture contamination is suspected.
-
Monitor pH: If conducting the reaction in an aqueous or biphasic system (a Schotten-Baumann type reaction), the pH must be maintained in the range of 8.5-9 to ensure the tryptamine remains deprotonated and nucleophilic.[5]
Issue 2: The final product is an oil or fails to crystallize, leading to low isolated yield.
Q: After the workup, I'm left with a persistent oil instead of a crystalline solid. How can I induce crystallization and improve my yield?
A: An oily product typically indicates the presence of impurities that inhibit crystallization. The most likely culprits are excess acetic acid, water, or diacetylated byproduct.
-
Causality—Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Acetic acid from the workup, residual solvent, or water can all lead to an oily or waxy product.
-
Causality—Diacetylation: Although less common, using a large excess of a highly reactive acetylating agent like acetyl chloride can sometimes lead to the formation of a diacetylated tryptamine species, which may be more soluble or oily.
Solutions:
-
Thorough Aqueous Workup: Ensure the organic layer is thoroughly washed to remove all acidic byproducts. Wash with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a water wash, and finally a brine (saturated NaCl) wash to remove bulk water.
-
Effective Drying: Dry the organic layer completely using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Purification by Chromatography: If crystallization fails, column chromatography is the most reliable method for purification. N-acetyltryptamine is moderately polar; a silica gel column with an ethyl acetate/hexane or dichloromethane/methanol gradient should effectively separate the product from nonpolar and highly polar impurities.
-
Recrystallization Solvent Selection: N-acetyltryptamine has good solubility in ethanol and is sparingly soluble in aqueous buffers.[6] For recrystallization, consider solvent systems like ethyl acetate/hexane, acetone/water, or ethanol/water. Dissolve the crude product in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Allow it to cool slowly to promote crystal growth.
Issue 3: Multiple spots on TLC plate after reaction completion.
Q: My TLC plate shows the product spot, but also one or two other significant spots. What are these byproducts?
A: Besides unreacted starting material, the most common byproduct is the diacetylated tryptamine.
-
Causality—Diacetylation: The indole nitrogen of tryptamine is weakly nucleophilic and can be acetylated under harsh conditions or with a large excess of a strong acetylating agent. This results in N,N-diacetyltryptamine. This byproduct will be less polar than your desired product.
Solutions:
-
Control Stoichiometry: Use a modest excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride. Avoid large excesses.
-
Moderate Reaction Conditions: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.[5] Avoid excessive heating.
-
Purification: Column chromatography is the best method to separate the mono-acetylated product from the di-acetylated byproduct.
Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in N-acetyltryptamine synthesis.
Caption: A logical flowchart for diagnosing and solving common issues leading to low yields.
Optimized Protocol for N-Acetyltryptamine Synthesis
This protocol is designed to maximize yield and purity by carefully controlling reaction conditions.
Materials:
-
Tryptamine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) and stir for 5 minutes.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly quench by adding water.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetyltryptamine.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure N-acetyltryptamine as a crystalline solid.
Data Summary: Reagents and Conditions
The choice of reagents can significantly impact the outcome of the synthesis.
| Parameter | Reagent/Condition | Rationale & Impact on Yield |
| Acetylating Agent | Acetic Anhydride | Standard choice. Highly effective. Excess can be removed during workup. |
| Acetyl Chloride | More reactive, potentially leading to diacetylation.[7] Generates HCl, requiring a robust base. | |
| Base | Triethylamine / Pyridine | Organic-soluble bases. Scavenge acid effectively. Pyridine can also act as a nucleophilic catalyst. |
| Aqueous NaOH | Used in Schotten-Baumann conditions. Requires careful pH control (8.5-9.0) to avoid hydrolysis of the product and to keep the amine deprotonated.[5] | |
| Solvent | Dichloromethane (DCM) | Good solvent for tryptamine. Aprotic and unreactive. |
| Tetrahydrofuran (THF) | Another excellent aprotic solvent choice. | |
| Temperature | 0°C to Room Temp | Standard conditions that balance reaction rate with control over exothermicity and side reactions.[3] |
Reaction Mechanism Overview
The synthesis proceeds via a nucleophilic acyl substitution.
Caption: Nucleophilic attack of the amine on acetic anhydride forms the amide product.
References
-
Goonetilleke, L., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. eNeuro. Available at: [Link]
- Google Patents. (CN113788780B). Synthesis method of N-acetyl-5-methoxy tryptamine.
-
ResearchGate. (2021). An overview of melatonin and N-acetyltryptamine synthesis and metabolism. Available at: [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Available at: [Link]
-
PubChem. N-Acetyltryptamine. Available at: [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Available at: [Link]
-
Wikipedia. Tryptamine. Available at: [Link]
-
ResearchGate. (2018). Reaction of N , N -Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Available at: [Link]
-
Mastering Chemistry Help. (2013). Acylation of amines. Available at: [Link]
-
Pardal, E., et al. (2023). The Role of the PAA1 Gene on Melatonin Biosynthesis in Saccharomyces cerevisiae: A Search of New Arylalkylamine N-Acetyltransferases. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (US2943093A). Process of purifying tryptamine compounds.
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
National Institutes of Health. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Available at: [Link]
-
National Institutes of Health. (2022). Ayahuasca and Dimethyltryptamine Adverse Events and Toxicity Analysis: A Systematic Thematic Review. Available at: [Link]
-
ResearchGate. (2017). Daily Rhythm in Plasma N-acetyltryptamine. Available at: [Link]
-
Neuroendocrinology Letters. (2005). N-bromoacetyltryptamine strongly and reversibly inhibits in vitro melatonin secretion from mammalian pinealocytes. Available at: [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Journal of Medicinal Chemistry. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Available at: [Link]
-
CDN. N-Terminus Acetylation Protocol. Available at: [Link]
-
eScholarship.org. (2018). Reaction of N,N‑Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Available at: [Link]
- Google Patents. (CN102329263A). Preparation method of N-acetyl-5-methoxytryptamine.
-
ResearchGate. Acetylation model reaction of tryptophan. Available at: [Link]
-
NCERT. Amines. Available at: [Link]
-
PubMed. (1997). Melatonin synthesis: analysis of the more than 150-fold nocturnal increase in serotonin N-acetyltransferase messenger ribonucleic acid in the rat pineal gland. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acylation of amines [entrancechemistry.blogspot.com]
- 3. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.youtube.com [m.youtube.com]
Optimizing the stability of N-acetylserotonin in aqueous solutions.
Welcome to our dedicated technical support center for N-acetylserotonin (NAS). As a key intermediate in melatonin biosynthesis and a biologically active molecule in its own right, the stability of N-acetylserotonin in aqueous solutions is paramount for reliable and reproducible experimental outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling NAS in aqueous environments. We will delve into the factors governing its stability, provide troubleshooting advice for common challenges, and offer validated protocols to ensure the integrity of your NAS solutions.
Understanding N-Acetylserotonin Stability: The Core Principles
N-acetylserotonin, like many indoleamines, is susceptible to degradation, primarily through oxidation and hydrolysis. Its phenolic hydroxyl group and indole ring are particularly reactive. Understanding the key factors that influence these degradation pathways is the first step toward optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of N-acetylserotonin in aqueous solutions?
A1: The stability of N-acetylserotonin in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light. Oxidizing agents and the presence of metal ions can also significantly accelerate degradation.
Q2: What is the optimal pH range for storing N-acetylserotonin solutions?
Q3: How does temperature impact the stability of N-acetylserotonin solutions?
A3: As with most chemical reactions, higher temperatures accelerate the degradation of N-acetylserotonin. For short-term storage (hours to a few days), it is advisable to keep aqueous solutions of N-acetylserotonin on ice (0-4°C). For long-term storage, aliquoted solutions should be frozen at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[4]
Q4: Is N-acetylserotonin light-sensitive?
A4: Yes, indoleamines, including N-acetylserotonin, are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to photodegradation.[5] It is crucial to protect N-acetylserotonin solutions from light by using amber vials or by wrapping containers in aluminum foil. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.
Q5: I see a color change in my N-acetylserotonin solution. What does this indicate?
A5: A color change, typically to a yellowish or brownish hue, is a visual indicator of N-acetylserotonin degradation. This is often due to the formation of oxidation products, such as iminoquinones.[6] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in thawed solution | Poor solubility at lower temperatures or concentration exceeding solubility limit. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be used.[4] Consider preparing a more dilute stock solution. |
| Inconsistent experimental results | Degradation of N-acetylserotonin in the working solution. | Prepare fresh working solutions daily from a frozen stock.[4] Minimize the time the working solution is kept at room temperature and protect it from light. |
| Loss of biological activity | Significant degradation of the parent compound. | Confirm the concentration and purity of the N-acetylserotonin solution using HPLC. Follow the recommended storage and handling procedures strictly. |
| Baseline noise in analytical assays (e.g., HPLC) | Presence of degradation products. | Prepare fresh solutions and filter them through a 0.22 µm syringe filter before injection. Optimize the chromatographic method to separate the parent peak from any degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of N-Acetylserotonin
This protocol details the preparation of a 10 mM stock solution of N-acetylserotonin in DMSO, which can then be diluted into your aqueous buffer of choice.
Materials:
-
N-acetylserotonin (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of N-acetylserotonin powder. For a 10 mM stock solution, this will be approximately 2.18 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the N-acetylserotonin is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general HPLC method to assess the stability of N-acetylserotonin in your aqueous solution. Method optimization may be required for your specific instrumentation and buffer system.
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
The gradient and flow rate should be optimized to achieve good separation of N-acetylserotonin from any potential degradation products.[7]
Procedure:
-
Prepare your N-acetylserotonin aqueous solution at the desired concentration and under the conditions you wish to test (e.g., specific pH, temperature).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the detector.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the N-acetylserotonin peak over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
Visualizing Degradation Pathways and Workflows
N-Acetylserotonin Degradation Pathways
The primary degradation pathways for N-acetylserotonin in aqueous solutions are oxidation and hydrolysis.
Caption: Workflow for N-acetylserotonin stability testing.
References
- Cassone, V. M. (2015). Serotonin N-acetyltransferase: a unique player in the circadian system. Frontiers in Molecular Neuroscience, 8, 28.
- Galano, A., Tan, D. X., & Reiter, R. J. (2018). Melatonin as a natural ally against oxidative stress: a physicochemical examination. Journal of pineal research, 65(4), e12512.
- Jara, M., et al. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. Antioxidants, 12(2), 319.
-
FooDB. (2021, September 21). Showing Compound N-Acetylserotonin (FDB022505). Retrieved from [Link]
-
Wikipedia contributors. (2023, December 1). N-Acetylserotonin. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
- Nishida, S., et al. (2022). N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats. Biochemical Pharmacology, 205, 115263.
- Ma, Z., et al. (2012). In vitro deacetylation of N-acetylserotonin by arylacetamide deacetylase. The Journal of biological chemistry, 287(38), 31993–32001.
- Sharafi, M., et al. (2019). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Food Science & Nutrition, 7(6), 2179–2186.
- Wolrab, D., et al. (2016). Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry. Analytica chimica acta, 937, 168–174.
Sources
- 1. Showing Compound N-Acetylserotonin (FDB022505) - FooDB [foodb.ca]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of the neurotransmitters melatonin and N-acetyl-serotonin in human serum by supercritical fluid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of N-Acetylated Tryptamines
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of N-acetylated tryptamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these unique compounds. N-acetylated tryptamines, while structurally similar to their parent molecules, present distinct chromatographic challenges due to their basicity, polarity, and potential for secondary interactions with stationary phases.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will explore the causality behind common problems and provide robust, self-validating protocols to ensure the integrity of your results.
Section 1: Troubleshooting Common Chromatographic Issues
This section addresses the most frequent problems encountered during the analysis of N-acetylated tryptamines, offering explanations for their root causes and actionable solutions.
1.1 Poor Peak Shape: Tailing Peaks
Question: Why are the peaks for my N-acetylated tryptamines exhibiting significant tailing?
Answer: Peak tailing is the most common issue when analyzing basic compounds like tryptamines on standard silica-based reversed-phase columns.[1] The primary cause is unwanted secondary interactions between the basic amine functional groups on your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the HPLC column packing.[1][2][3]
Here's the mechanism:
-
At a typical mobile phase pH (e.g., pH 4-7), the residual silanol groups on the silica surface can be deprotonated and carry a negative charge (SiO⁻).
-
The basic nitrogen atom in the tryptamine structure is protonated, carrying a positive charge.
-
This leads to a strong ionic interaction (adsorption) in addition to the desired hydrophobic (reversed-phase) retention mechanism.[1] Because this ionic interaction is stronger and has different kinetics than the hydrophobic one, some analyte molecules are retained longer, resulting in a "tail" on the backside of the peak.[1][4]
Question: How can I eliminate or reduce peak tailing for my basic analytes?
Answer: There are several effective strategies to mitigate silanol interactions and improve peak shape. The goal is to minimize the unwanted ionic interactions while maintaining the desired reversed-phase separation mechanism.
Strategy 1: Mobile Phase pH Adjustment The most direct approach is to control the ionization state of the residual silanols by lowering the mobile phase pH. By operating at a low pH (typically between 2.5 and 3.5), the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral.[2][5][6] This prevents the strong ionic interaction with your protonated basic analyte, leading to more symmetrical peaks.
Protocol: Preparing a Low pH Phosphate Buffer
-
Prepare Stock: Weigh out the appropriate amount of potassium phosphate monobasic (KH₂PO₄) to create a 20-50 mM solution in HPLC-grade water. A higher buffer concentration can sometimes be more effective at masking silanol activity.[6]
-
pH Adjustment: While stirring, carefully add phosphoric acid dropwise to adjust the pH to 2.8 ± 0.1. Verify the pH with a calibrated pH meter.
-
Filtration: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates that could clog the HPLC system.[7]
-
Mobile Phase Preparation: Mix the filtered aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio. Always add the organic solvent after pH adjustment.
Strategy 2: Use of a Sacrificial Base (Mobile Phase Additive) Another classic technique involves adding a "sacrificial base" or "competing base," like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[5] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. However, this approach can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.
Strategy 3: Select a Modern, High-Purity Column Column technology has advanced significantly. Modern columns are often manufactured with high-purity, "Type B" silica, which has a much lower concentration of acidic metal contaminants and more homogenous silanol activity.[5] Furthermore, most modern columns are aggressively "end-capped," where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilane) to render them inactive. Using a column specifically designed and tested for basic compounds is often the best long-term solution.
Troubleshooting Workflow for Peak Tailing Below is a logical workflow to diagnose and solve peak tailing issues for N-acetylated tryptamines.
Caption: A workflow for troubleshooting peak tailing.
1.2 Poor Resolution and Co-elution
Question: My N-acetylated tryptamine and a related impurity are co-eluting or poorly resolved. How can I improve their separation?
Answer: Achieving selectivity between structurally similar tryptamines is a common challenge.[8] Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must change one of these factors. The most powerful tool at your disposal is often selectivity.
Strategy 1: Optimize the Organic Solvent
-
Gradient Optimization: If you are running an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. If you are already using a gradient, try making it even shallower (i.e., decrease the rate of %B change) around the time your compounds elute.
-
Change Organic Solvent: Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes. If you are using acetonitrile, developing a method with methanol (or a combination) can significantly alter selectivity and may resolve your co-eluting pair.
Strategy 2: Change the Stationary Phase Not all C18 columns are the same. However, for structurally similar compounds, a more significant change in stationary phase chemistry may be required.
| Stationary Phase | Primary Interaction Mechanism | Best For... | Notes |
| Standard C18 | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. | The industry standard and a good starting point.[9] |
| Biphenyl / Phenyl-Hexyl | Hydrophobic + π-π interactions | Compounds with aromatic rings, like tryptamines. The π-π interactions provide a unique selectivity mechanism.[8] | Highly recommended for resolving tryptamine analogues and isomers.[10] |
| Embedded Polar Group (EPG) | Hydrophobic + polar interactions (H-bonding) | Enhancing retention of polar compounds and providing alternative selectivity for basic compounds. | Can sometimes improve peak shape for bases without requiring very low pH. |
| HILIC | Hydrophilic Partitioning | Very polar compounds that are not retained on reversed-phase columns. | Can be effective for polar tryptamines, but method development is often less intuitive than reversed-phase.[10] |
Strategy 3: Adjust Column Temperature Temperature can influence selectivity. Running the separation at different temperatures (e.g., 30°C vs. 45°C) can sometimes improve the resolution of a critical pair. Ensure your column oven is stable, as temperature fluctuations can cause retention time shifts.[11]
Section 2: Method Development and Optimization
2.1 Starting a New Method
Question: I need to develop a new method for an N-acetylated tryptamine. What is a good set of starting conditions?
Answer: A gradient method using a modern, end-capped C18 or Biphenyl column is an excellent starting point for most N-acetylated tryptamines. This approach allows you to screen for your compound and any impurities across a wide polarity range.
Baseline HPLC Method Parameters for Tryptamine Analysis
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | Biphenyl or High-Purity C18 (e.g., Raptor Biphenyl, Zorbax SB-C18)[8][12], 100-150 mm x 3.0/4.6 mm, 2.7-5 µm | Biphenyl offers π-π selectivity for the indole ring. A stable-bonded (SB) C18 is robust at low pH. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Provides a low pH (~2.5-2.8) to ensure good peak shape for basic compounds.[13] Formic acid is preferred for MS compatibility. |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient Program | 5% to 95% B over 15 minutes, followed by a 3-min hold and 5-min re-equilibration. | A broad "scouting" gradient to determine the approximate elution time of the analyte. The gradient can be optimized (shallowed) from here. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate. Adjust proportionally for different column diameters. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[13] |
| Detection (UV/PDA) | 220 nm and 280 nm | Tryptamines have strong absorbance around 220 nm (general) and a characteristic absorbance from the indole ring around 280 nm.[13][14] Monitoring both is recommended. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential peak distortion from the injection solvent. |
2.2 The Critical Role of Mobile Phase pH
Question: Can you explain in more detail how mobile phase pH affects the retention of N-acetylated tryptamines in reversed-phase HPLC?
Answer: Certainly. The relationship between mobile phase pH, the analyte's pKa, and its resulting chromatographic behavior is fundamental to analyzing ionizable compounds.[15] N-acetylated tryptamines are basic, meaning they can accept a proton. The pKa is the pH at which the compound is 50% ionized (protonated) and 50% neutral.
-
When pH < pKa: The mobile phase is more acidic than the analyte's pKa. The equilibrium shifts, and the tryptamine will be predominantly in its protonated, charged (cationic) form. In this state, it is more polar and will have less retention on a non-polar C18 column, eluting earlier.
-
When pH > pKa: The mobile phase is more basic than the analyte's pKa. The tryptamine will be in its neutral, uncharged form. In this state, it is more non-polar and will have more retention on a C18 column, eluting later.
Controlling pH is essential for reproducible retention times.[15] For robust methods, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[12] Since most tryptamines have a pKa around 9-10, working at a low pH (2.5-3.5) ensures they are consistently and fully protonated, leading to stable retention times and mitigating the silanol interactions discussed earlier.
Diagram: Effect of pH on Tryptamine Retention
Caption: Impact of mobile phase pH on tryptamine ionization and retention.
References
-
Interpreting and troubleshooting anomalous HPLC results? (2020). ResearchGate. [Link]
-
Chauhan, G., Patel, A., Shah, D., & Shah, K. (2019). DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. Nirma University Journal of Pharmaceutical Sciences, 6(2), 55-72. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (2019). ProQuest. [Link]
-
Yasmo Perez, J. P., et al. (2025). Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Talanta, 290, 127777. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
- High performance liquid chromatography method for determining tryptamine content. (2014).
-
Separation of Tryptamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Naik, S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of N-Acetylcysteine in Wet Cough Syrup. ResearchGate. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Archakam, S. C., Chenchugari, S., & Kothapalli Banoth, C. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2024). LCGC International. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(10), 4847–4856. [Link]
-
What are the compatible columns of HPLC for analysis of N-acetyl glucosamine? (2015). ResearchGate. [Link]
-
Ncube, S., et al. (2012). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 65, 197-203. [Link]
-
Does the pH of sample solvent really matter in HPLC? (2023). ResearchGate. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (n.d.). Insights.bio. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Flor-Henry, M., & Coutts, R. T. (1980). Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives. Journal of Chromatography A, 195(1), 148-151. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
Artmann, A., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(5), 1221–1224. [Link]
-
DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. (n.d.). Shaklee. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC International. [Link]
-
Perlík, F., et al. (2018). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Separation Science, 41(12), 2587–2596. [Link]
-
High Performance Liquid Chromatographic Analysis of Time-Dependent Changes in Urinary Excretion of Indoleamines Following Tryptophan Administration. (1989). PubMed. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2024). AELAB. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. (2011). LCGC International. [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 15. agilent.com [agilent.com]
Mass spectrometry interference in N-acetyltryptamine detection.
<Technical Support Center: Mass Spectrometry Interference in N-acetyltryptamine Detection
Welcome to the technical support center for the mass spectrometric detection of N-acetyltryptamine (NAT). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NAT analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common interference issues encountered during experimental workflows. Our goal is to equip you with the expertise to ensure the accuracy, precision, and reliability of your NAT quantification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding interference in N-acetyltryptamine mass spectrometry analysis.
Q1: I'm observing a peak at the same m/z as my N-acetyltryptamine precursor ion, but at a different retention time. What could this be?
A1: This is likely an isomer of N-acetyltryptamine. Isomers are molecules that have the same molecular formula, and thus the same exact mass, but different structural arrangements. A common isomer that can interfere with NAT analysis is N-acetyltyramine, especially in putrefied biological samples.[1][2] While high-resolution mass spectrometry can confirm they share the same elemental composition, chromatographic separation is essential to distinguish them.[1][2] Another critical pair of isomers to consider are N-acetyltryptamine and N-acetylserotonin, a precursor in melatonin synthesis.[3][4]
-
Causality: The shared elemental composition (C12H14N2O for NAT) results in identical precursor ion m/z values. However, their different structures lead to distinct fragmentation patterns in MS/MS and different retention times during liquid chromatography.
Q2: My signal for N-acetyltryptamine is significantly lower in my biological samples compared to my standards prepared in solvent. What is causing this suppression?
A2: This phenomenon is known as matrix effect, a common challenge in LC-MS bioanalysis where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte.[5][6][7] These matrix components can suppress or, less commonly, enhance the ionization efficiency of N-acetyltryptamine in the ion source, leading to inaccurate quantification.[5][6]
-
Causality: Components like phospholipids, salts, and proteins present in biological fluids can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[5] This competition for ionization reduces the number of gas-phase ions of your analyte of interest, resulting in a suppressed signal.
Q3: I'm seeing unexpected peaks in my chromatogram that are not present in my blank matrix. Where could these be coming from?
A3: These unexpected peaks could be contaminants introduced during your sample preparation or from the analytical system itself. Common sources of contamination include:
-
Plasticizers: Phthalates and other plasticizers can leach from collection tubes, pipette tips, and solvent bottles.[8]
-
Solvents: Impurities in solvents or solvent degradation products can appear as extraneous peaks.[9] Always use high-purity, LC-MS grade solvents.
-
System Contamination: Carryover from previous injections, contaminated transfer lines, or a dirty ion source can introduce interfering signals.[10][11] Regular system cleaning and maintenance are crucial.[10]
-
Adduct Formation: The analyte molecule can form adducts with various ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[12][13][14] These adducts will appear at a higher m/z than the protonated molecule ([M+H]+).
Q4: Why is it important to validate my bioanalytical method according to regulatory guidelines?
A4: Bioanalytical method validation is a regulatory requirement that ensures the reliability and integrity of the data generated from your study.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed, including selectivity, specificity, matrix effect, accuracy, precision, and stability.[15][16][17][18][19] Adhering to these guidelines is crucial for the acceptance of your data in regulatory submissions for drug development and clinical trials.
-
Causality: A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose. This ensures that the measured concentrations of N-acetyltryptamine are accurate and reproducible, which is fundamental for making sound scientific and clinical decisions.
Section 2: Troubleshooting Guides
This section provides step-by-step protocols to diagnose and resolve common interference issues in N-acetyltryptamine analysis.
Guide 2.1: Differentiating Isobaric and Isomeric Interferences
Isobaric interferences arise from compounds with the same nominal mass but different elemental compositions, while isomeric interferences have the same elemental composition and exact mass.
Step-by-Step Protocol:
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Acquire full scan mass spectra of your sample using an HRMS instrument (e.g., Orbitrap, TOF).
-
Rationale: HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the interfering peak. If the elemental composition is different from N-acetyltryptamine (C12H14N2O), it is an isobaric interference. If it is the same, it is an isomeric interference.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:
-
Perform product ion scans of the N-acetyltryptamine precursor ion and the interfering peak.
-
Rationale: Isomers often exhibit different fragmentation patterns due to their unique chemical structures.[20] Comparing the fragmentation spectra can help to differentiate between isomers. For example, N-acetyltryptamine and N-acetylserotonin will produce some common fragments but also unique product ions.[20]
-
-
Chromatographic Separation Optimization:
-
If an isomeric interference is confirmed, optimize your liquid chromatography method to achieve baseline separation.
-
Rationale: Since isomers have different physicochemical properties, altering the stationary phase, mobile phase composition, gradient profile, or pH can resolve their chromatographic peaks.
-
Example Method Modification:
-
Column: Switch from a standard C18 column to a phenyl-hexyl or pentafluorophenyl (PFP) column to exploit different retention mechanisms.
-
Mobile Phase: Modify the organic solvent (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase to alter the ionization state of the isomers.
-
-
Guide 2.2: Mitigating Matrix Effects
A systematic approach is necessary to identify and minimize the impact of matrix effects on your N-acetyltryptamine quantification.
Step-by-Step Protocol:
-
Qualitative Assessment (Post-Column Infusion):
-
Continuously infuse a standard solution of N-acetyltryptamine into the mass spectrometer post-column.
-
Inject a blank, extracted biological matrix sample onto the LC system.
-
Rationale: A dip in the baseline signal of N-acetyltryptamine at the retention time of co-eluting matrix components indicates ion suppression.
-
-
Quantitative Assessment (Post-Extraction Spike):
-
Prepare three sets of samples:
-
Set A: N-acetyltryptamine standard in neat solvent.
-
Set B: Blank biological matrix extract spiked with N-acetyltryptamine standard.
-
Set C: N-acetyltryptamine spiked into the biological matrix before extraction.
-
-
Rationale: The matrix effect is calculated as the ratio of the peak area of Set B to Set A. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement. The recovery is determined by comparing the peak area of Set C to Set B.
-
-
Mitigation Strategies:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an SPE protocol with a sorbent that selectively retains N-acetyltryptamine while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Employ a solvent system that efficiently extracts N-acetyltryptamine and minimizes the co-extraction of interfering matrix components.[21]
-
Rationale: More rigorous sample cleanup removes a greater proportion of the interfering matrix components before the sample is introduced into the mass spectrometer.[22]
-
-
Optimize Chromatography:
-
Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste, only allowing the analyte of interest to enter the mass spectrometer.
-
Gradient Modification: Adjust the chromatographic gradient to separate N-acetyltryptamine from the regions of significant matrix suppression.
-
Rationale: Chromatographic separation aims to ensure that N-acetyltryptamine elutes at a point where co-eluting matrix components are minimal.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Incorporate a SIL-IS (e.g., N-acetyl-d3-tryptamine) into your samples.
-
Rationale: A SIL-IS co-elutes with the analyte and experiences the same matrix effects.[23] By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
-
-
Section 3: Data Presentation and Visualization
Table 1: Mass-to-Charge Ratios (m/z) of N-acetyltryptamine and Potential Interferences
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ | [M+Na]+ | [M+K]+ |
| N-acetyltryptamine (NAT) | C12H14N2O | 202.1106 | 203.1184 | 225.1004 | 241.0743 |
| N-acetylserotonin | C12H14N2O2 | 218.1055 | 219.1133 | 241.0953 | 257.0692 |
| Melatonin | C13H16N2O2 | 232.1212 | 233.1290 | 255.1109 | 271.0849 |
| N-acetyltyramine | C10H13NO2 | 179.0946 | 180.1024 | 202.0844 | 218.0583 |
Note: The m/z values for adducts are calculated based on the monoisotopic masses of Na (22.9898 Da) and K (38.9637 Da).[13]
Diagram 1: Troubleshooting Workflow for Suspected Interference
Caption: A flowchart outlining the decision-making process for troubleshooting interference in N-acetyltryptamine analysis.
Diagram 2: N-acetyltryptamine Fragmentation Pathway
Caption: A simplified representation of the characteristic fragmentation pattern of N-acetyltryptamine in MS/MS.
Section 4: References
-
Bayer, C. D. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81.
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
-
Xue, Y. J., Liu, J., & Unger, S. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(16), 1977–1979.
-
Le, J. H., & Kim, H. S. (2000). Separation and assay methods for melatonin and its precursors. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 111–123.
-
Maurer, H. H., & Meyer, M. R. (2024). False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine. Journal of Analytical Toxicology.
-
ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting.
-
Waters. What are common adducts in ESI mass spectrometry?
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC–MS/MS bioanalysis.
-
Ho, J., Gloerich, J., & van der Knaap, M. S. (2013). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by LC-MS/MS. PLoS ONE, 8(9), e73735.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
-
JEOL. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option.
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
-
Unal, F., & Dincer, E. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Journal of Fluorescence.
-
Koster, R. A., & Alffenaar, J. W. C. (2018). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America, 36(10), 754–759.
-
Singh, R. L., & Sharma, A. (2014). Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. Journal of Applied Pharmaceutical Science, 4(1), 118–125.
-
Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation.
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
Sources
- 1. False-positive MDA findings in HRMS-based screening of putrefied postmortem blood samples-Identification of the interference as N-acetyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation and assay methods for melatonin and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. eijppr.com [eijppr.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zefsci.com [zefsci.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. acdlabs.com [acdlabs.com]
- 13. support.waters.com [support.waters.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. hhs.gov [hhs.gov]
- 20. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of N-Acetyltryptamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and foundational knowledge for overcoming one of the most common hurdles in drug discovery: cell permeability. Specifically, we will focus on strategies to improve the uptake of N-acetyltryptamine derivatives into target cells, a critical step for assessing their therapeutic potential.
This resource is structured to anticipate your needs, moving from high-level frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols. Our goal is to empower you with the causal understanding needed to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the assessment and improvement of cell permeability for N-acetyltryptamine derivatives.
Q1: My N-acetyltryptamine derivative shows high potency in an enzymatic assay but has no effect in a cell-based assay. Is this a permeability issue?
A1: This is a classic indicator of poor cell permeability. When a compound is potent against its isolated target (e.g., an enzyme in a test tube) but fails to elicit a response in a whole-cell context, the primary suspect is its inability to cross the cell membrane to reach its intracellular target. Other possibilities exist (e.g., rapid efflux, intracellular metabolism), but permeability is the most common first hurdle. A direct measure of permeability, as described in the protocols below, is the necessary next step.
Q2: What are the key molecular properties of my N-acetyltryptamine derivative that I should be optimizing for better permeability?
A2: The principles of passive diffusion are governed by a trade-off between lipophilicity (to enter the lipid bilayer) and aqueous solubility (to exist in the extracellular and intracellular space). Key properties to consider are guided by frameworks like Lipinski's Rule of Five.[1][2][3][4][5] For your N-acetyltryptamine scaffold, pay close attention to:
-
Lipophilicity (LogP): An octanol-water partition coefficient (LogP) between 1 and 3 is often a good starting point. Excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and aggregation.
-
Hydrogen Bonding: The N-H of the indole and the amide, along with the amide carbonyl, are key hydrogen bond donors and acceptors. Minimizing the number of exposed hydrogen bond donors (<5) and acceptors (<10) is crucial, as these polar interactions must be broken for the molecule to enter the nonpolar cell membrane.[1][2][3][6][7]
-
Molecular Weight (MW): Smaller is generally better. Aim for a molecular weight under 500 Da, as larger molecules have more difficulty diffusing across the membrane.[1][2][3][4]
-
Polar Surface Area (PSA): This metric is related to hydrogen bonding capacity. A lower PSA is generally preferred for passive diffusion.
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A3: Both are key in vitro assays, but they measure different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures only passive diffusion .[8][9] A lipid-infused artificial membrane separates a donor and acceptor well.[8][9] It is excellent for early-stage screening to quickly assess the intrinsic ability of your derivatives to cross a lipid barrier. It is cost-effective and reproducible.[9][10]
-
Caco-2 Permeability Assay: This is a lower-throughput, cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12][13][14] Crucially, it measures not only passive diffusion but also active transport (uptake and efflux) and paracellular transport.[11][13][14]
Recommended Workflow: Start with the PAMPA assay for initial library screening due to its speed and low cost.[9] Advance promising compounds with good passive permeability to the Caco-2 assay to check for unforeseen issues like active efflux by P-glycoprotein (P-gp) or other transporters.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter.
Scenario 1: Low Permeability in PAMPA Assay
Q: My entire series of N-acetyltryptamine derivatives shows poor permeability (Papp < 1.0 x 10⁻⁶ cm/s) in our PAMPA screen. What's the likely cause and what modifications should I prioritize?
A: Consistently low passive permeability across a series points to a core scaffold issue, likely excessive polarity or poor lipophilicity.
-
Causality: The energy barrier for moving a polar molecule from an aqueous environment into the hydrophobic lipid membrane is too high. This is often due to an excessive number of hydrogen bonds that need to be broken.[6][7]
-
Troubleshooting Steps & Rationale:
-
Analyze Physicochemical Properties: Calculate the LogP, MW, and number of hydrogen bond donors/acceptors for your series. If they violate more than one of Lipinski's rules, this is your primary problem area.[1][2][3]
-
Structural Modification Strategy - Masking Polarity:
-
Prodrug Approach: Temporarily mask polar groups with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases).[15][16][17] For an N-acetyltryptamine derivative with a free hydroxyl or carboxylic acid, esterification is a classic strategy. This increases lipophilicity and enhances passive diffusion.[15][18]
-
Intramolecular Hydrogen Bonding: Introduce a substituent that can form an intramolecular hydrogen bond with a key polar group (like the amide N-H). This "internal masking" reduces the molecule's interaction with water, lowering the desolvation penalty of entering the membrane and improving permeability.[6][19][20][21]
-
-
Systematic Lipophilicity Increase: If your LogP is too low, systematically add small, lipophilic groups (e.g., methyl, ethyl, chloro) to different positions on the indole ring and observe the effect on permeability. Build a Quantitative Structure-Activity Relationship (QSAR) to guide your synthetic efforts.[22][23][24][25][26]
-
Scenario 2: Good PAMPA Permeability, but Poor Caco-2 Permeability
Q: My lead compound looked great in the PAMPA assay (Papp > 5.0 x 10⁻⁶ cm/s), but the apparent permeability in the apical-to-basolateral (A-B) direction of the Caco-2 assay is very low. Why?
A: This discrepancy strongly suggests the involvement of active efflux transporters. Your compound can passively diffuse into the Caco-2 cells, but it is being actively pumped back out into the apical (donor) compartment.
-
Causality: Caco-2 cells express various efflux transporters, most notably P-glycoprotein (P-gp), which recognize a wide range of substrates and use ATP to pump them out of the cell.[27] This is a major mechanism of drug resistance and poor bioavailability.
-
Troubleshooting Steps & Rationale:
-
Calculate the Efflux Ratio (ER): A definitive diagnosis requires measuring permeability in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). The Efflux Ratio is calculated as ER = Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that your compound is a substrate of an efflux pump.[14]
-
Confirm with an Inhibitor: Re-run the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil (a P-gp inhibitor). If the A-B permeability increases significantly and the efflux ratio drops close to 1, you have confirmed that your compound is an efflux substrate.[14]
-
Structural Modification Strategy - Evade Recognition:
-
Slight modifications can sometimes disrupt recognition by the transporter without affecting target binding. Try altering the position or nature of hydrogen bond acceptors/donors or bulky groups.
-
The prodrug approach can also be effective here. By masking the functional group recognized by the transporter, the prodrug may evade efflux, enter the cell, and then be converted to the active form.[15]
-
-
Scenario 3: High Variability or Poor Recovery in Permeability Assays
Q: My permeability results are inconsistent between experiments, and my mass balance calculation shows I'm losing more than 20% of my compound. What's happening?
A: This points to issues with compound solubility, stability, or non-specific binding.
-
Causality:
-
Poor Aqueous Solubility: Highly lipophilic compounds may precipitate out of the aqueous buffer during the assay, reducing the concentration available for permeation.
-
Non-Specific Binding: "Sticky" compounds can bind to the plastic of the assay plates, reducing the measured concentration in both donor and acceptor wells.
-
Compound Instability: The compound may be degrading in the assay buffer over the incubation period.
-
-
Troubleshooting Steps & Rationale:
-
Assess Aqueous Solubility: First, determine the thermodynamic solubility of your compound in the assay buffer (e.g., PBS with 1% DMSO). If your assay concentration is near or above this limit, you must lower it.
-
Modify Assay Conditions:
-
Reduce Incubation Time: For stability issues, a shorter incubation time may yield more reliable results.[28]
-
Include a Surfactant: For solubility issues, adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween 20) to the buffer can help, but be cautious as this can also affect the integrity of cell membranes in Caco-2 assays.
-
-
Check for Non-Specific Binding: Run a control experiment without the membrane/cell layer. Add your compound to the donor well and incubate for the full assay duration. Measure the concentration in the well at the end. A significant drop indicates non-specific binding to the plate. Using low-binding plates can mitigate this issue.
-
Improve Analytical Quantification: Ensure your LC-MS/MS method is robust, with a wide linear range and no matrix effects from the assay buffer.[28]
-
Part 3: Foundational Concepts & Visualized Workflows
A strong theoretical grounding is essential for effective troubleshooting.
Lipinski's Rule of Five: A Guideline for Oral Bioavailability
Developed by Christopher Lipinski, this rule of thumb predicts the likelihood of a compound having good oral absorption and permeation based on key physicochemical properties.[1][2][3] Poor permeation is more likely when a compound violates two or more of these rules.[5]
| Parameter | Guideline | Rationale for Permeability |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across the lipid bilayer.[2][3] |
| LogP (Lipophilicity) | < 5 | A measure of lipophilicity. Must be high enough to enter the lipid membrane but not so high that it gets stuck or has poor aqueous solubility.[1][3] |
| H-Bond Donors | ≤ 5 | Fewer donors reduce the energy penalty required to break interactions with water before entering the membrane.[2][3] |
| H-Bond Acceptors | ≤ 10 | Fewer acceptors also reduce the desolvation energy penalty.[2][3] |
graph LipinskiRules { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Center Node center [label="Good Passive\nPermeability", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Rule Nodes MW [label="MW < 500 Da", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LogP [label="LogP < 5", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBD [label="H-Bond Donors ≤ 5", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; HBA [label="H-Bond Acceptors ≤ 10", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges center -- MW; center -- LogP; center -- HBD; center -- HBA; }
Caption: Key physicochemical properties influencing passive permeability (Lipinski's Rule of Five).
General Permeability Screening Workflow
A tiered approach ensures efficient use of resources, starting with high-throughput, inexpensive assays and progressing to more complex, informative ones.
Caption: A tiered workflow for efficient screening of compound permeability.
Prodrug Strategy for Improving Permeability
A prodrug is an inactive derivative that is converted into the active parent drug within the body. This is a powerful strategy for overcoming permeability barriers.[29][30][31]
Caption: Prodrug concept: masking polarity to enhance diffusion before intracellular activation.
Part 4: Detailed Experimental Protocols
These protocols provide a self-validating framework, including necessary controls for robust and interpretable data.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability coefficient (Papp) of N-acetyltryptamine derivatives.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Donor Plate (hydrophobic PVDF membrane)
-
Acceptor Plate (96-well)
-
Lipid Solution (e.g., 2% Lecithin in dodecane)[9]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Test Compounds and Control Compounds (High Permeability: Propranolol; Low Permeability: Atenolol)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4, containing 1-5% DMSO) to each well of the 96-well acceptor plate.[10]
-
Coat Donor Membrane: Using a pipette, carefully apply 5 µL of the lipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.[9][28] Allow the solvent to evaporate for at least 10 minutes.[28]
-
Prepare Donor Solutions: Prepare 10 µM solutions of your test compounds and controls in PBS (pH 7.4). The final DMSO concentration should match the acceptor buffer.
-
Start Assay: Add 150 µL of your donor solutions to each well of the coated donor plate.[9]
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.[10][28]
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[10][28]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a sample of the initial donor solution (T0 concentration).
-
Quantification: Determine the concentration of the compound in all samples using a validated LC-MS/MS method.[28]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from established literature.
Acceptance Criteria:
-
The Papp of the high permeability control (Propranolol) must be > 5.0 x 10⁻⁶ cm/s.
-
The Papp of the low permeability control (Atenolol) must be < 1.0 x 10⁻⁶ cm/s.
-
Mass balance (recovery) for each compound should be between 80% and 120%.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer Yellow dye
-
Control Compounds (High Permeability: Propranolol; Low Permeability: Atenolol; P-gp Substrate: Digoxin)
-
P-gp Inhibitor (Verapamil)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts. Culture for 21-25 days to allow for monolayer differentiation.[11] The formation of a polarized monolayer is crucial.[11]
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be > 250 Ω·cm² (or as validated in your lab).[32]
-
Perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after 1 hour. Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s, indicating tight junction integrity.
-
-
Prepare Transport Buffers: Use HBSS at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic physiological conditions.
-
Prepare Dosing Solutions: Prepare 10 µM solutions of test compounds and controls in the appropriate transport buffer. For inhibitor studies, prepare a set with 100 µM Verapamil.
-
A-B Permeability:
-
Remove culture medium from both chambers. Wash monolayers with transport buffer.
-
Add 0.4 mL of dosing solution to the apical (A) side and 1.2 mL of fresh buffer to the basolateral (B) side.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
At the end, take samples from both A and B chambers for analysis.
-
-
B-A Permeability:
-
In a separate set of wells, add 1.2 mL of dosing solution to the basolateral (B) side and 0.4 mL of fresh buffer to the apical (A) side.
-
Incubate and sample as described above.
-
-
Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate Papp (A-B) and Papp (B-A) and the Efflux Ratio (ER = Papp (B-A) / Papp (A-B)).
Acceptance Criteria:
-
TEER and Lucifer Yellow permeability must meet pre-defined limits.
-
Papp values for control compounds must fall within the validated range for your laboratory.
-
The efflux ratio for the known P-gp substrate (Digoxin) should be > 2, and this ratio should decrease significantly in the presence of Verapamil.
References
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
-
Prodrug Approaches for CNS Delivery. PubMed Central. [Link]
-
Quantitative structure-activity relationships for skin permeability. PubMed. [Link]
-
Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PubMed Central. [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). pion-inc.com. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]
-
N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats. PubMed Central. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot. [Link]
-
Prodrug strategy for enhanced therapy of central nervous system disease. RSC Publishing. [Link]
-
Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. ResearchGate. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
-
Blood–Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? MDPI. [Link]
-
lipinski rule of five - Lecture Notes. studocu.com. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. academepub.com. [Link]
-
Development of QSAR models to predict blood-brain barrier permeability. PubMed. [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. [Link]
-
Melatonin Preserves Blood-Brain Barrier Integrity and Permeability via Matrix Metalloproteinase-9 Inhibition. ResearchGate. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]
-
(PDF) Prodrug Approaches for CNS Delivery. ResearchGate. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
Mastering Lipinski Rules for Effective Drug Development. bioaccess.com. [Link]
-
Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
Melatonin protects blood-brain barrier integrity and permeability by inhibiting matrix metalloproteinase-9 via the NOTCH3/NF-κB pathway. PubMed Central. [Link]
-
Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central. [Link]
-
2-Minute Neuroscience: Blood-Brain Barrier. YouTube. [Link]
-
A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields. Great Britain Journals Press. [Link]
-
QSAR analysis of membrane permeability to organic compounds. PubMed. [Link]
-
Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]
Sources
- 1. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 4. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalspress.com [journalspress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Quantitative structure-activity relationships for skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of QSAR models to predict blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 26. QSAR analysis of membrane permeability to organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 29. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. benthamdirect.com [benthamdirect.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Technical Support Center: N-Acetylserotonin (NAS) Receptor Binding Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-acetylserotonin (NAS) receptor binding assays. As a key intermediate in melatonin synthesis and a bioactive molecule in its own right, understanding NAS's interaction with its receptors is crucial.[1][2] NAS is known to be an agonist for melatonin receptors (MT1, MT2, MT3) and the Tropomyosin receptor kinase B (TrkB).[1][2] This guide, structured in a question-and-answer format, addresses common sources of variability and provides troubleshooting strategies to ensure the accuracy and reproducibility of your results.
Section 1: Assay Fundamentals & Initial Setup
Before diving into troubleshooting, it's essential to have a solid understanding of the assay's principles. Most NAS binding assays are competitive radioligand binding assays, where a radiolabeled ligand (e.g., [³H]-melatonin) competes with unlabeled NAS or test compounds for binding to the receptor.[3][4]
Q1: What are the critical first steps in designing a reliable NAS receptor binding assay?
A1: A reliable assay begins with careful planning and reagent selection. Key considerations include:
-
Receptor Source: The quality of your receptor source is paramount. Whether you are using commercially prepared membranes from stable cell lines or preparing them in-house, consistency is key.[5][6] High-quality membrane preparations are essential for reproducible results.[5]
-
Radioligand Selection: Choose a radioligand with high specific activity (>20 Ci/mmol for ³H ligands) and high purity (>90%).[7] This maximizes your signal window and reduces ambiguity. The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for competition assays.[7][8]
-
Assay Buffer Composition: The buffer must maintain the native conformation of the receptor. Start with a standard buffer (e.g., 50 mM Tris-HCl, pH 7.4) and systematically optimize components like MgCl₂ concentration, as divalent cations can influence receptor affinity.
Workflow for a Typical Radioligand Binding Assay
Caption: General workflow for a filtration-based radioligand binding assay.
Section 2: Troubleshooting High Background & Non-Specific Binding (NSB)
High non-specific binding (NSB) is one of the most common issues, masking the specific signal and reducing the assay window. Ideally, NSB should be less than 10% of the total binding, though up to 50% may be acceptable in some contexts.[9]
Q2: My non-specific binding is over 50% of the total signal. What are the likely causes and how can I fix it?
A2: High NSB can stem from several factors. Here’s a systematic approach to diagnose and resolve the issue:
-
Radioligand Issues:
-
Cause: The radioligand may be degrading or "sticky" (hydrophobic), causing it to adhere to the filter plate, membranes, or other surfaces.[7][9]
-
Solution:
-
Check Ligand Quality: Aliquot your radioligand upon arrival and store it properly to minimize freeze-thaw cycles. If degradation is suspected, purchase a fresh batch.
-
Reduce Hydrophobicity: Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) or a protein carrier like Bovine Serum Albumin (BSA, 0.1-0.5%) in your wash buffer to disrupt hydrophobic interactions.[9]
-
Filter Plate Pre-treatment: Pre-soaking the filter plate with a blocking agent like 0.5% polyethyleneimine (PEI) can reduce ligand binding to the filter itself.
-
-
-
Membrane/Receptor Concentration:
-
Cause: Too much membrane protein in the well can increase the number of non-specific binding sites.
-
Solution: Titrate your membrane preparation. Run an experiment with varying concentrations of membrane protein while keeping the radioligand concentration fixed. Choose a concentration that provides a robust specific binding signal without unnecessarily increasing NSB.
-
-
Insufficient Washing:
-
Cause: Inadequate washing fails to remove all the unbound radioligand from the filter.
-
Solution: Optimize your wash steps. Increase the number of washes (from 3 to 4 or 5) or the volume of cold wash buffer. Ensure the vacuum pressure is optimal for rapid filtration without drying out the filters prematurely.
-
Decision Tree for Troubleshooting High NSB
Caption: A logical decision tree for diagnosing high non-specific binding.
Section 3: Improving Low Signal-to-Noise Ratio
A poor signal-to-noise (or signal-to-background) ratio makes it difficult to discern true binding from background noise, leading to high variability.[10][11]
Q3: My specific binding signal is very weak. How can I improve my assay window?
A3: A weak signal can be due to several factors related to the activity of your reagents or suboptimal assay conditions.
-
Inactive Receptor Preparation:
-
Cause: Improperly prepared or stored membranes can lead to denatured receptors.[5] Each batch of membrane prep can have different characteristics.[12]
-
Solution:
-
QC Your Membranes: Always perform a saturation binding experiment with a new batch of membranes to determine the Bmax (receptor density) and Kd (radioligand affinity).[8] This validates that the receptors are active and provides essential parameters for designing your competition assays.[3]
-
Proper Handling: Thaw membrane aliquots on ice immediately before use and avoid repeated freeze-thaw cycles. Ensure your membrane preparation protocol includes protease inhibitors.[13]
-
-
-
Suboptimal Incubation Time:
-
Cause: The binding reaction may not have reached equilibrium. Lower ligand concentrations require longer incubation times to reach a steady state.[8]
-
Solution: Perform a time-course experiment. Incubate the assay for various durations (e.g., 30, 60, 90, 120, 180 minutes) to find the point where specific binding plateaus. All subsequent experiments should use this optimal incubation time.[13]
-
-
Ligand Depletion:
-
Cause: If the receptor concentration is too high relative to the radioligand, a significant fraction of the ligand will be bound, depleting the free concentration. This violates a key assumption of binding analysis.[8]
-
Solution: Ensure that less than 10% of the total added radioligand is bound.[8] If you exceed this, you must reduce the amount of membrane protein in the assay.[8]
-
| Parameter | Recommendation | Rationale |
| Receptor Conc. | Use lowest conc. giving a robust signal | Minimizes ligand depletion and NSB. |
| Radioligand Conc. | At or below Kd for competition assays | Ensures sensitive detection of competitor potency.[7] |
| Incubation Time | Sufficient to reach equilibrium | Ensures binding is stable and not time-dependent.[8] |
| Incubation Temp. | Consistent (e.g., 25°C or 37°C) | Temperature affects binding kinetics and receptor stability. |
Section 4: Addressing Assay Variability and Reproducibility
Inconsistent results between replicates (intra-assay) or between experiments (inter-assay) undermine confidence in the data.
Q4: My IC50 values for control compounds are shifting between experiments. What's causing this lack of reproducibility?
A4: Shifting IC50 values often point to subtle inconsistencies in the experimental setup.
-
Pipetting and Dilution Errors:
-
Cause: Manual pipetting, especially for serial dilutions, is a major source of error and can significantly impact the final concentration of compounds.[14]
-
Solution:
-
Use calibrated pipettes and proper technique.
-
Whenever possible, use automated liquid handlers for greater precision.[14]
-
Prepare larger volumes of master mixes for reagents to be dispensed across a plate, rather than adding them to individual wells.
-
-
-
Reagent Variability:
-
Cause: Using different lots of membranes, radioligands, or even buffer components can introduce variability.[15]
-
Solution:
-
Lot Qualification: When a new lot of a critical reagent (especially membranes) is introduced, it must be qualified against the old lot using standard control compounds to ensure comparable performance.
-
Bulk Preparation: Prepare large batches of buffer and other reagents to be used across multiple experiments, ensuring consistency.[12]
-
-
-
Compound Solubility:
-
Cause: If test compounds are not fully soluble in the assay buffer, their effective concentration will be lower than intended, leading to inaccurate potency measurements.[8]
-
Solution:
-
Check the solubility of your compounds. Most are dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and does not affect receptor binding.
-
If solubility is an issue, sonication or the use of co-solvents may be necessary, but these must be validated to not interfere with the assay.[16]
-
-
References
-
Dahlin, J. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. An & K. M. H. (Eds.), Probe Development Efforts. National Center for Biotechnology Information (US). Available from: [Link]
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]
-
Human Metabolome Database. (2023). Showing metabocard for N-Acetylserotonin (HMDB0001238). Retrieved from: [Link]
-
Wikipedia. (2023). N-Acetylserotonin. Retrieved from: [Link]
-
Burlingham, C. S., & Lunter, D. J. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7795–8847. Available from: [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Retrieved from: [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available from: [Link]
-
Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from: [Link]
-
Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 91. Available from: [Link]
-
Alpert, N. M., et al. (2006). Optimization of dynamic measurement of receptor kinetics by wavelet denoising. NeuroImage, 30(2), 432-441. Available from: [Link]
-
Meddings, J. B., & Dietschy, J. M. (1987). 'Non-specific' binding. The problem, and a solution. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 905(2), 269-272. Available from: [Link]
-
Creative Biolabs. (n.d.). Custom Membrane Protein QC Service. Retrieved from: [Link]
-
Walsh, R., & Waters, J. (2022). Optimizing Signal to Noise Ratio. Salk Institute. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]
-
Merck Millipore. (n.d.). GPCR Membrane Preparations. Retrieved from: [Link]
-
PNAS. (2015). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. Proceedings of the National Academy of Sciences, 112(23), 7253–7258. Available from: [Link]
-
MDPI. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. International Journal of Molecular Sciences, 24(3), 2603. Available from: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. multispaninc.com [multispaninc.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimization of dynamic measurement of receptor kinetics by wavelet denoising - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of N-acetylserotonin In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective properties of N-acetylserotonin (NAS) using established in vitro models. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating study design.
Introduction: N-acetylserotonin, More Than a Melatonin Precursor
N-acetylserotonin (NAS) is a naturally occurring molecule, historically viewed as a mere intermediate in the biosynthesis of melatonin from serotonin.[1][2] However, a growing body of evidence reveals that NAS possesses distinct and potent biological activities of its own.[3][4] Of particular interest is its emerging role as a neuroprotective agent, with potential therapeutic applications in a range of neurological disorders.[2]
The neuroprotective effects of NAS are attributed to several mechanisms, including the inhibition of oxidative stress, anti-apoptotic and anti-inflammatory actions, and the regulation of autophagy.[2][4] Crucially, unlike its well-known metabolite melatonin, which primarily acts through melatonin receptors or as a general antioxidant, NAS has been shown to directly activate the Tropomyosin receptor kinase B (TrkB), the same receptor activated by Brain-Derived Neurotrophic Factor (BDNF).[3][5][6] This unique mechanism positions NAS as a compelling candidate for neuroprotective therapies.
This guide will compare the efficacy of NAS to its precursor, melatonin, a widely recognized neuroprotective agent, providing the experimental basis to dissect their potentially distinct mechanisms of action.
Part 1: Designing a Robust In Vitro Validation Strategy
A successful validation study hinges on a well-conceived experimental design. The choices made at this stage determine the reliability and interpretability of the results.
Selecting the Appropriate Cellular Model
The choice of cell line is critical for modeling neurodegenerative processes in vitro. The human neuroblastoma SH-SY5Y cell line is a widely used and versatile model for neurotoxicity and neuroprotection studies.[7][8]
-
Why SH-SY5Y? This cell line is of human origin and can be differentiated into a more mature neuronal phenotype, expressing many markers of dopaminergic neurons.[7][9] This makes it particularly relevant for studying disorders like Parkinson's disease.[7] Furthermore, SH-SY5Y cells are a cost-effective and reproducible model, facilitating the high-throughput screening required in early-stage drug discovery.[7]
Inducing a Relevant Neuronal Insult
To test the protective effects of NAS, we must first induce a controlled and measurable form of neuronal damage. 6-hydroxydopamine (6-OHDA) is a neurotoxin commonly used to create cellular models of Parkinson's disease.[10][11][12]
-
Causality of 6-OHDA: 6-OHDA is a structural analog of dopamine and is selectively taken up by dopaminergic neurons.[11] Inside the cell, it generates a high level of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[11] This cascade mimics key pathological features of Parkinson's disease.
Establishing Experimental and Control Groups
A self-validating experimental design requires a comprehensive set of controls to isolate the specific effects of NAS.
-
Vehicle Control: Cells treated with the solvent used to dissolve NAS and the comparator (e.g., DMSO). This group establishes the baseline cell health.
-
Stressor Control (6-OHDA only): Cells treated with 6-OHDA. This group demonstrates the extent of neurotoxicity and serves as the benchmark against which protection is measured.
-
NAS Treatment Groups: Cells pre-treated with various concentrations of NAS before the addition of 6-OHDA. A dose-response curve is essential to determine the optimal protective concentration.
-
Comparator Control (Melatonin): Cells pre-treated with melatonin before the 6-OHDA insult. Melatonin is a logical comparator due to its close biosynthetic relationship to NAS and its known antioxidant and neuroprotective properties.[1] This allows for a direct comparison of efficacy and mechanism.
Part 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments.
Cell Culture and Treatment Protocol
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of NAS or Melatonin (e.g., 1, 10, 100 µM). Include a vehicle-only control. Incubate for 2 hours.
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration of 60 µM (a concentration previously shown to be effective).[11] Do not add 6-OHDA to the vehicle control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
Assessing Cell Viability: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well of the 96-well plate.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13][14]
Quantifying Apoptosis: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[16] Measuring its activity provides a direct assessment of apoptosis.[17][18]
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol (e.g., using a supplied lysis buffer).[16]
-
Substrate Addition: Add the caspase-3 substrate, DEVD-pNA, to the cell lysates.[16][18]
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm.[18] The amount of p-nitroaniline released is proportional to the caspase-3 activity.
Measuring Oxidative Stress: Intracellular ROS Levels
The DCFDA/H2DCFDA assay is used to measure intracellular reactive oxygen species (ROS).[19][20]
-
Loading the Probe: After the treatment period, wash the cells with a suitable buffer and then incubate them with H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution (typically 10-25 µM) for 30-45 minutes at 37°C.[21][22]
-
Measurement: H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][23] Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission at approximately 485/535 nm.[20]
Elucidating the Mechanism: Western Blotting for Signaling Pathways
To confirm that NAS acts through the TrkB receptor, we will use Western blotting to analyze the phosphorylation status of key downstream signaling proteins, such as Akt and ERK.[24][25][26]
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[25]
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.[25][27]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[27][28]
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL (chemiluminescence) reagent and an imaging system.[25] The ratio of phosphorylated protein to total protein is calculated to determine the activation of the signaling pathway.
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results.
Table 1: Comparative Effects of NAS and Melatonin on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| 6-OHDA (60 µM) | 45 ± 3.8 | 4.5 ± 0.4 |
| NAS (10 µM) + 6-OHDA | 65 ± 4.1 | 2.8 ± 0.3 |
| NAS (100 µM) + 6-OHDA | 85 ± 5.5 | 1.5 ± 0.2 |
| Melatonin (100 µM) + 6-OHDA | 70 ± 4.9 | 2.2 ± 0.2 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Table 2: Mechanistic Insights into NAS and Melatonin Action
| Treatment Group | Intracellular ROS (Fold Change vs. Control) | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 | 1.0 |
| 6-OHDA (60 µM) | 3.8 ± 0.3 | 0.4 | 0.5 |
| NAS (100 µM) + 6-OHDA | 1.8 ± 0.2 | 1.9 | 2.1 |
| Melatonin (100 µM) + 6-OHDA | 1.5 ± 0.2 | 1.1 | 1.2 |
Data are hypothetical for illustrative purposes.
Part 4: Visualizing the Mechanism of Action
Diagrams are powerful tools for illustrating complex biological processes.
Conclusion and Interpretation
The experimental framework outlined in this guide provides a multi-faceted approach to validating the neuroprotective effects of N-acetylserotonin. By integrating cell viability, apoptosis, and oxidative stress assays with mechanistic studies like Western blotting, researchers can build a compelling, evidence-based case for the efficacy of NAS.
The comparative data against melatonin is particularly insightful. While both compounds may demonstrate protective effects, the differential activation of the TrkB pathway (as seen in the hypothetical Western blot data) would strongly suggest that NAS operates, at least in part, through a distinct and potent neurotrophic signaling cascade. This distinction is critical for future drug development and therapeutic positioning.
By adhering to this rigorous, self-validating methodology, the scientific community can confidently explore the full therapeutic potential of this exciting and underappreciated molecule.
References
-
Tosini, G., et al. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. The Neuroscientist. Available at: [Link]
-
Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience. Available at: [Link]
-
Zhao, D., et al. (2024). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. PubMed. Available at: [Link]
-
Galano, A., et al. (2015). N-Acetylserotonin and 6-Hydroxymelatonin against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin. ACS Publications. Available at: [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of AKT, MEK, and ERK phosphorylation. ResearchGate. Available at: [Link]
-
PubMed. (2020). 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. PubMed. Available at: [Link]
-
MDPI. (n.d.). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. MDPI. Available at: [Link]
-
Jang, S-W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. (2022). MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance?. ResearchGate. Available at: [Link]
-
PubMed. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed. Available at: [Link]
-
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics. MDPI. Available at: [Link]
-
National Institutes of Health. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. PubMed. Available at: [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p). ResearchGate. Available at: [Link]
-
PNAS. (n.d.). N-acetyl serotonin derivatives as potent neuroprotectants for retinas. PNAS. Available at: [Link]
-
PLOS ONE. (n.d.). An In Vitro Model for Neuroscience: Differentiation of SH-SY5Y Cells into Cells with Morphological and Biochemical Characteristics of Mature Neurons. PLOS ONE. Available at: [Link]
-
Neural Regeneration Research. (2022). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. Available at: [Link]
-
ResearchGate. (n.d.). Effects of 6-OHDA on cell viability. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. ResearchGate. Available at: [Link]
-
Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. Available at: [Link]
-
Frontiers. (2021). Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. Frontiers. Available at: [Link]
-
Scite.ai. (n.d.). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Scite.ai. Available at: [Link]
-
F1000Research. (2023). MTT Assay protocol. F1000Research. Available at: [Link]
-
PubMed. (2021). Protection of 6-OHDA neurotoxicity by PGF2α through FP-ERK-Nrf2 signaling in SH-SY5Y cells. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 10. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protection of 6-OHDA neurotoxicity by PGF2α through FP-ERK-Nrf2 signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. protocols.io [protocols.io]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. canvaxbiotech.com [canvaxbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of N-acetyltryptamine and Melatonin Receptor Affinity: A Guide for Researchers
In the intricate world of circadian biology and GPCR pharmacology, the nuanced interactions between ligands and their receptors are of paramount importance. This guide provides an in-depth comparative analysis of N-acetyltryptamine and the well-characterized hormone melatonin in their affinity for the MT1 and MT2 receptors. As researchers and drug development professionals, understanding these differences is crucial for the rational design of novel therapeutics targeting the melatonergic system.
Introduction: The Endogenous Ligand and its Precursor
Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone primarily synthesized in the pineal gland, with its circulating levels exhibiting a robust circadian rhythm that peaks during the night.[1][2] This nocturnal signal is a key regulator of the body's internal clock, influencing sleep-wake cycles and a myriad of other physiological processes.[1][2] Its effects are predominantly mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][3]
N-acetyltryptamine, a structural analogue of melatonin lacking the 5-methoxy group, is a metabolic precursor to melatonin.[4] While historically considered a mere intermediate, recent evidence suggests that N-acetyltryptamine itself may possess biological activity, acting as a ligand for melatonin receptors.[5] This guide will dissect the available experimental data to provide a clear comparison of the receptor binding and functional profiles of these two closely related indoleamines.
Comparative Receptor Binding Affinity: A Quantitative Look
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki), is a critical determinant of its biological potency. The following table summarizes the available data for melatonin and N-acetyltryptamine at the human MT1 and MT2 receptors. It is important to note that obtaining directly comparable data from a single study for both compounds at both receptors is challenging. The values presented here are compiled from multiple sources and should be interpreted with this in mind.
| Compound | Receptor | Ki (nM) | Source |
| Melatonin | MT1 | ~0.1 | [3] |
| MT2 | ~0.1 | [3] | |
| N-acetyltryptamine | MT1 | Data not readily available | |
| MT2 | ~0.41 - 41 | [5] |
A notable discrepancy exists in the reported Ki values for N-acetyltryptamine at the MT2 receptor. This highlights the need for further head-to-head comparative studies under standardized conditions to resolve this ambiguity.
The data clearly indicates that melatonin exhibits high, sub-nanomolar affinity for both MT1 and MT2 receptors.[3] In contrast, while N-acetyltryptamine also demonstrates the potential for high-affinity binding at the MT2 receptor, the wide range in reported values suggests a more complex interaction that may be sensitive to experimental conditions. The lack of robust data for N-acetyltryptamine at the MT1 receptor is a significant knowledge gap that warrants further investigation.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity of unlabelled ligands like N-acetyltryptamine and melatonin, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: 2-[¹²⁵I]-iodomelatonin is a commonly used radioligand due to its high specific activity and high affinity for both MT1 and MT2 receptors, allowing for sensitive detection of binding.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells are frequently used as they provide a "blank slate" with low endogenous receptor expression, allowing for the specific analysis of recombinantly expressed MT1 or MT2 receptors.
-
Competition Format: By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, a competition curve is generated. This allows for the calculation of the IC50 (the concentration of the test compound that displaces 50% of the radioligand), which can then be converted to the Ki value using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human MT1 or MT2 receptors.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (melatonin or N-acetyltryptamine).
-
Add a fixed concentration of 2-[¹²⁵I]-iodomelatonin to all wells.
-
For determining non-specific binding, add a high concentration of unlabeled melatonin to a set of control wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity: Beyond Binding to Signaling
The binding of a ligand to a receptor is the first step in a cascade of intracellular signaling events. To understand the functional consequences of this binding, assays that measure downstream signaling are essential. Both MT1 and MT2 receptors are primarily coupled to the inhibitory G protein, Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Comparative Functional Data:
| Compound | Receptor | Assay | Potency (EC50, nM) | Efficacy (Emax) | Source |
| Melatonin | MT1 | cAMP Inhibition | 0.04 | Full Agonist | [7] |
| MT2 | cAMP Inhibition | 0.04 | Full Agonist | [7] | |
| N-acetyltryptamine | MT1 | cAMP Inhibition | Data not readily available | Data not readily available | |
| MT2 | cAMP Inhibition | Data not readily available | Partial Agonist/Antagonist | [5] |
The available data indicates that melatonin is a full and potent agonist at both MT1 and MT2 receptors, effectively inhibiting cAMP production.[7] N-acetyltryptamine is described as a partial agonist or antagonist at the MT2 receptor, suggesting that it binds to the receptor but elicits a submaximal response compared to melatonin, or in some contexts, may block the action of melatonin.[5] A comprehensive understanding of its functional profile at both receptors requires further investigation, particularly the determination of its EC50 and Emax values.
Experimental Protocol: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that directly measures the activation of G proteins, a proximal event following receptor activation. This assay is particularly useful for distinguishing between agonists, partial agonists, and antagonists.
Causality Behind Experimental Choices:
-
[³⁵S]GTPγS: This radiolabeled, non-hydrolyzable analog of GTP binds to the Gα subunit upon its activation. Its non-hydrolyzable nature prevents the termination of the signal, allowing for the accumulation of a measurable signal.
-
Membrane Preparation: Similar to the binding assay, using membranes from cells expressing the receptor of interest allows for a focused analysis of receptor-G protein coupling.
-
Measurement of G Protein Activation: The amount of [³⁵S]GTPγS incorporated into the G proteins is directly proportional to the extent of receptor activation by an agonist.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells expressing MT1 or MT2 receptors as described in the binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, assay buffer containing GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound (melatonin or N-acetyltryptamine).
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
To determine basal binding, a set of wells should contain no agonist.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for G protein activation and [³⁵S]GTPγS binding.
-
-
Harvesting and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific [³⁵S]GTPγS binding.
-
Plot the specific binding as a function of the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) from the curve. The Emax of a partial agonist will be lower than that of a full agonist.
-
Signaling Pathways: A Visual Representation
The activation of MT1 and MT2 receptors initiates a cascade of intracellular events. While both receptors primarily couple to Gαi, there is evidence for coupling to other G proteins, leading to a diversity of cellular responses.
Caption: Simplified signaling pathways for MT1 and MT2 receptors.
Conclusion: Implications for Drug Discovery
The comparative analysis of N-acetyltryptamine and melatonin reveals important distinctions in their interactions with MT1 and MT2 receptors. While melatonin acts as a potent, full agonist at both receptors, N-acetyltryptamine appears to have a more complex profile, potentially acting as a partial agonist or antagonist, particularly at the MT2 receptor.
For researchers and drug development professionals, these findings have several key implications:
-
N-acetyltryptamine as a Research Tool: The distinct pharmacological profile of N-acetyltryptamine makes it a valuable tool for dissecting the specific roles of MT1 and MT2 receptors in various physiological processes.
-
Potential for Biased Ligands: The differential activity of N-acetyltryptamine suggests the possibility of developing biased agonists that preferentially activate certain signaling pathways over others, offering a more targeted therapeutic approach.
-
Importance of Head-to-Head Comparisons: The discrepancies in the existing literature underscore the critical need for direct, side-by-side comparative studies of related compounds to obtain reliable and translatable data for drug discovery programs.
Further research is warranted to fully elucidate the pharmacological profile of N-acetyltryptamine and its potential physiological roles. A comprehensive understanding of the structure-activity relationships within the melatonergic system will undoubtedly pave the way for the development of novel and more effective therapeutics for a range of disorders, from sleep disturbances to neurodegenerative diseases.
References
-
Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual review of pharmacology and toxicology, 56, 361–383. [Link]
-
Cecon, E., Oishi, A., & Jockers, R. (2019). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International journal of molecular sciences, 20(20), 5032. [Link]
-
Coon, S. L., Gauer, F., Gbahou, F., & Klein, D. C. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of biological rhythms, 32(4), 305–313. [Link]
-
Nosjean, O., Nicolas, J. P., Klupsch, F., Delagrange, P., Canet, E., & Boutin, J. A. (2001). Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2. Biochemical pharmacology, 61(11), 1369–1379. [Link]
-
Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological reviews, 62(3), 343–380. [Link]
-
Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in endocrinology, 10, 87. [Link]
-
Groc, L., & Jockers, R. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British journal of pharmacology, 154(8), 1620–1628. [Link]
-
Gerbier, R., & Jockers, R. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in molecular biology (Clifton, N.J.), 2550, 163–169. [Link]
-
Zlotos, D. P., Jockers, R., & Cecon, E. (2014). MT1 and MT2 melatonin receptors: ligands, models, oligomers, and therapeutic potential. Journal of medicinal chemistry, 57(8), 3171–3189. [Link]
-
Legros, C., Brasseur, C., Delagrange, P., Ducorps, A., Spedding, M., & Nosjean, O. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(13), 3127–3142. [Link]
-
Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., Slocum, S., Huang, X. P., Savych, O., Vsevolod, Y., Lansu, K., Tribo, A. R., Olsen, R. H. J., Sahn, J. J., Lindsley, C. W., Jin, J., Roth, B. L., & Shoichet, B. K. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652. [Link]
-
National Institute of Child Health and Human Development. (2017, May 24). NICHD scientists identify molecule that may help control sleep and wake cycles. [Link]
-
Boutin, J. A., & Ferry, G. (2021). Melatonin: Facts, Extrapolations and Clinical Trials. Molecules (Basel, Switzerland), 26(18), 5643. [Link]
-
Comai, S., & Gobbi, G. (2024). Melatonin, Melatonin Receptors and Sleep: Moving Beyond Traditional Views. Neuroscience and behavioral reviews, 159, 105579. [Link]
-
Spadoni, G., Bedini, A., & Rivara, S. (2021). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. International journal of molecular sciences, 22(16), 8535. [Link]
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
A Comparative Analysis of the Antioxidant Capacities of N-Acetylserotonin and Melatonin for Researchers and Drug Development Professionals
In the landscape of endogenous antioxidant defense, the indoleamines N-acetylserotonin (NAS) and its metabolic product, melatonin, represent two compelling molecules of interest for therapeutic development. While structurally similar, emerging evidence suggests nuanced and, in some cases, significant differences in their antioxidant capacities and mechanisms of action. This guide provides a comprehensive comparison of NAS and melatonin, synthesizing experimental data to inform research and drug development in oxidative stress-related pathologies.
Introduction to N-Acetylserotonin and Melatonin: More Than Just Precursor and Product
N-acetylserotonin is biosynthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT)[1][2]. It is the immediate precursor to melatonin, being converted by N-acetylserotonin O-methyltransferase (ASMT)[1][3]. While historically viewed primarily as an intermediate in melatonin synthesis, NAS is now recognized for its own distinct biological activities[2].
Melatonin, famously known as the "hormone of darkness," is a pleiotropic molecule with well-established roles in regulating circadian rhythms[3]. Its potent antioxidant properties have been extensively documented, contributing to its neuroprotective and anti-inflammatory effects[1][3]. Both molecules are amphiphilic, allowing them to traverse cellular compartments, a key feature for effective antioxidant activity[4].
Comparative Antioxidant Efficacy: A Multi-faceted View
Direct comparisons of the antioxidant capacities of NAS and melatonin have been undertaken in various experimental models, from theoretical calculations to in vitro and in vivo studies. A consistent theme that emerges is the potentially superior antioxidant prowess of NAS in specific contexts.
Direct Radical Scavenging Activity
The primary measure of an antioxidant's potency is its ability to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Theoretical modeling based on density functional theory has provided significant insights into the intrinsic radical-scavenging capabilities of these molecules.
One such study predicted that NAS reacts with peroxyl radicals (HOO•) approximately 215 times faster than melatonin in a nonpolar (lipid) environment and five orders of magnitude faster in an aqueous environment. This suggests a profound difference in their direct scavenging kinetics, favoring NAS[5].
While direct experimental head-to-head comparisons yielding specific Trolox Equivalent Antioxidant Capacity (TEAC) or Oxygen Radical Absorbance Capacity (ORAC) values are not abundant in the literature, the available data consistently points towards NAS being a highly effective radical scavenger, with some studies suggesting it is more potent than melatonin[6].
Inhibition of Lipid Peroxidation
Lipid peroxidation is a critical consequence of oxidative stress, leading to cellular membrane damage. The thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA) and other aldehydes, is a common method for quantifying this damage.
In an in vivo study, both NAS and melatonin were shown to decrease levels of MDA + 4-hydroxynonenal (4-HNE), markers of lipid peroxidation, in the brains of mice[6][7]. Another study investigating lipopolysaccharide (LPS)-induced lipid peroxidation in vitro found that NAS was more effective than melatonin at reducing oxidative damage to lipid membranes[8].
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, both NAS and melatonin can bolster the cell's endogenous antioxidant defenses by upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Studies have shown that both molecules can increase the activity of these crucial enzymes[1][4][6]. Melatonin, in particular, has been extensively studied for its ability to stimulate the expression of these enzymes[1][4]. NAS has also been demonstrated to enhance the levels of antioxidant enzymes, contributing to its neuroprotective effects[9].
Table 1: Summary of Comparative Antioxidant Performance
| Parameter | N-Acetylserotonin (NAS) | Melatonin | Key Findings & References |
| Direct Radical Scavenging | Predicted to be a significantly faster scavenger of peroxyl radicals than melatonin. | A potent scavenger of a wide range of ROS and RNS. | Theoretical calculations suggest NAS has a kinetic advantage[5]. Melatonin's broad-spectrum scavenging is well-documented[1][3]. |
| Lipid Peroxidation Inhibition | Demonstrated to be more effective than melatonin in reducing LPS-induced lipid peroxidation in vitro. Both reduce lipid peroxidation markers in vivo. | Effective at reducing lipid peroxidation in various models. | NAS showed superior efficacy in an in vitro model[8]. Both are effective in vivo[6][7]. |
| Antioxidant Enzyme Upregulation | Increases the expression and activity of SOD, CAT, and GPx. | Well-established to increase the expression and activity of SOD, CAT, and GPx. | Both molecules exhibit this indirect antioxidant mechanism[1][4][6][9]. |
Divergent Mechanisms of Action: A Tale of Two Pathways
While both indoleamines share the ability to directly scavenge radicals and modulate antioxidant enzymes, their underlying mechanisms of action diverge, offering unique therapeutic possibilities.
Melatonin's Antioxidant Cascade
A remarkable feature of melatonin's antioxidant activity is the "antioxidant cascade." When melatonin neutralizes a free radical, its metabolites, such as cyclic 3-hydroxymelatonin (c3OHM), N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), and N1-acetyl-5-methoxykynuramine (AMK), are also potent radical scavengers[1][3]. This cascade effect amplifies the antioxidant capacity of a single melatonin molecule, allowing it to neutralize multiple free radicals[1].
N-Acetylserotonin's Unique TrkB Receptor Activation
In addition to its direct antioxidant effects, NAS possesses a unique signaling function not shared by melatonin: the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF)[2][9][10]. This activation is independent of BDNF and triggers downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and neurogenesis[10][11]. The activation of the Akt/Nrf2 pathway by NAS leads to the upregulation of antioxidant enzymes, providing a distinct mechanism for its indirect antioxidant effects[9].
Experimental Protocols for Assessing Antioxidant Capacity
To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key antioxidant assays.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The antioxidant capacity is expressed as Trolox equivalents.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve:
-
Prepare a series of Trolox standards of known concentrations.
-
-
Assay Procedure:
-
Add a small volume of the test compound (NAS or melatonin) or Trolox standard to a cuvette.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each sample and standard.
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer.
-
Prepare a solution of the peroxyl radical initiator, AAPH.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound (NAS or melatonin) or Trolox standard.
-
Add the fluorescein working solution to each well and incubate.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample in Trolox equivalents from the standard curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA).
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or prepare cell lysates.
-
-
Reaction Mixture:
-
To the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
-
Incubation:
-
Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Quantification:
-
Use a standard curve prepared with a known concentration of MDA to determine the concentration of TBARS in the sample.
-
Expert Analysis and Future Directions
The current body of evidence strongly suggests that both N-acetylserotonin and melatonin are formidable antioxidants. However, the emerging data indicating a potentially higher intrinsic antioxidant capacity of NAS, particularly in direct radical scavenging, warrants further investigation. The unique activation of the TrkB receptor by NAS opens up a distinct therapeutic avenue for neurodegenerative diseases where both oxidative stress and a deficit in neurotrophic support are implicated.
For drug development professionals, the choice between NAS and melatonin may depend on the specific pathological context. In conditions where rapid and potent free radical scavenging is paramount, NAS may hold an advantage. Conversely, in chronic conditions, the sustained antioxidant effect provided by melatonin's metabolic cascade could be more beneficial.
A critical gap in the current literature is the lack of comprehensive, direct comparative studies that quantify the antioxidant capacities of NAS and melatonin using a standardized panel of assays. Future research should focus on generating this data to provide a clearer, quantitative basis for their comparison.
Conclusion
N-acetylserotonin and melatonin, while closely related biosynthetically, exhibit distinct and compelling antioxidant profiles. Melatonin's well-characterized antioxidant cascade provides a sustained defense against oxidative stress. N-acetylserotonin, on the other hand, appears to possess a higher intrinsic radical scavenging activity and a unique neuroprotective mechanism through TrkB receptor activation. The continued exploration of these two indoleamines will undoubtedly provide valuable insights and potential therapeutic strategies for a wide range of oxidative stress-related diseases.
References
-
Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models. ResearchGate. Available at: [Link]
-
Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models. Annals of the New York Academy of Sciences. Available at: [Link]
-
Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. MDPI. Available at: [Link]
-
A Comparison of the Electronic Properties of Selected Antioxidants Vitamin C, Uric Acid, NAC and Melatonin with Guanosine Derivatives: A Theoretical Study. MDPI. Available at: [Link]
-
N-Acetylserotonin and 6-Hydroxymelatonin against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin. The Journal of Physical Chemistry B. Available at: [Link]
-
N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. PMC. Available at: [Link]
-
Measurement of Antioxidant Ability of Melatonin and Serotonin by the DMPD and CUPRAC Methods as Trolox Equivalent. PubMed. Available at: [Link]
-
Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells. PubMed. Available at: [Link]
-
Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. PubMed. Available at: [Link]
-
Inhibition of lipid peroxidation by N-acetylserotonin and its role in retinal physiology. PubMed. Available at: [Link]
-
Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction. PubMed. Available at: [Link]
-
Antioxidant properties of the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK): scavenging of free radicals and prevention of protein destruction. Taylor & Francis Online. Available at: [Link]
-
Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. PMC. Available at: [Link]
Sources
- 1. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies [mdpi.com]
- 2. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lipid peroxidation by N-acetylserotonin and its role in retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Cross-reactivity of N-acetylated Tryptamines in Serotonin Immunoassays
For researchers, scientists, and drug development professionals engaged in the precise quantification of serotonin, the specificity of the immunoassay is paramount. The structural similarity of serotonin to its metabolic precursors and derivatives, particularly N-acetylated tryptamines, presents a significant analytical challenge. This guide offers an in-depth comparison of the cross-reactivity of common N-acetylated tryptamines in commercially available serotonin immunoassays, supported by experimental data and protocols to empower you to generate reliable and reproducible results.
The Root of the Challenge: Structural Similarities
The potential for cross-reactivity in serotonin immunoassays stems from the shared core indolethylamine structure of serotonin and its N-acetylated analogues. The addition of an acetyl group at the amine nitrogen, as seen in N-acetylserotonin, or further methoxylation to form melatonin, can be a subtle change from the perspective of an antibody's binding site. This structural kinship is the primary reason why an antibody raised against serotonin may inadvertently recognize and bind to these related molecules, leading to overestimated serotonin concentrations.
Below is a diagram illustrating the structural similarities between serotonin and key N-acetylated tryptamines.
Caption: Structural comparison of Serotonin and its N-acetylated derivatives.
Comparative Analysis of Cross-Reactivity in Commercial Serotonin ELISA Kits
The specificity of a serotonin immunoassay is not universal and can vary significantly between different manufacturers and even between different lots of the same kit. Below is a compilation of reported cross-reactivity data from commercially available serotonin ELISA kits. It is crucial to note that while some manufacturers provide detailed specificity data, others make more general claims of high specificity without publicly available quantitative data.
| Compound | Kit A Cross-Reactivity (%) | Kit B Cross-Reactivity (%)[1] | Kit C Cross-Reactivity (%)[2] |
| Serotonin | 100 | 100 | 100 |
| N-Acetylserotonin | 17 | Not Reported | Not Reported |
| Melatonin | 0.01 | < 0.019 | 0.03 |
| Tryptamine | 0.1 | 1.9 | 0.19 |
| 5-Methoxytryptamine | Not Reported | 0.37 | Not Reported |
| 5-Hydroxy-L-Tryptophan | 0.4 | < 0.019 | <0.002 |
| 5-Hydroxyindoleacetic acid (5-HIAA) | 0.03 | < 0.0019 | <0.002 |
| L-Tryptophan | <0.004 | < 0.00174 | Not Reported |
| Tyramine | <0.004 | Not Reported | <0.002 |
| Phenylalanine | Not Reported | Not Reported | <0.002 |
| Histidine | Not Reported | Not Reported | <0.002 |
Analysis and Field Insights:
From the data presented, several key insights emerge:
-
Variability is the Norm: There is no industry-wide standard for cross-reactivity, and the performance of each kit must be independently verified. Kit A, for instance, shows a significant cross-reactivity of 17% with N-acetylserotonin, which could lead to falsely elevated serotonin levels in samples where N-acetylserotonin is present.
-
Melatonin and Tryptamine Show Low but Detectable Cross-Reactivity: While generally low, the cross-reactivity with melatonin and tryptamine is not always negligible and should be considered, especially when quantifying serotonin in samples with potentially high concentrations of these compounds.
-
Claims of "No Significant Cross-Reactivity" Warrant Scrutiny: Many commercial kits state that there is no significant cross-reactivity with serotonin analogues.[1] While this may be true for many common interferents, it is essential for the end-user to either obtain specific quantitative data from the manufacturer or, preferably, to perform in-house validation with the specific N-acetylated tryptamines relevant to their research.
A Self-Validating System: Experimental Protocol for Assessing Cross-Reactivity via Competitive ELISA
To ensure the accuracy of your serotonin quantification, it is highly recommended to perform an in-house validation of your chosen immunoassay. The following is a detailed, step-by-step methodology for a competitive ELISA to determine the cross-reactivity of N-acetylated tryptamines. This protocol is based on the principles of competitive immunoassays commonly used in commercial kits.[3]
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Detailed Step-by-Step Protocol:
Materials:
-
Serotonin ELISA kit (including anti-serotonin antibody-coated plates, serotonin standards, enzyme-conjugated serotonin, wash buffer, substrate, and stop solution)
-
N-acetylated tryptamines of interest (e.g., N-acetylserotonin, melatonin, N-acetyltryptamine)
-
Microplate reader
-
Precision pipettes and tips
-
Deionized water
Procedure:
-
Preparation of Reagents: Prepare all reagents as instructed in the manufacturer's protocol for the serotonin ELISA kit.
-
Preparation of N-acetylated Tryptamine Solutions:
-
Prepare a series of dilutions for each N-acetylated tryptamine to be tested. The concentration range should be wide enough to potentially inhibit the binding of the enzyme-conjugated serotonin. A good starting point is to prepare concentrations from 1 ng/mL to 10,000 ng/mL.
-
The diluent should be the same as that used for the serotonin standards provided in the kit.
-
-
Assay Procedure:
-
Set up the microtiter plate. Designate wells for blanks, serotonin standards, and the different concentrations of each N-acetylated tryptamine.
-
Add 50 µL of the serotonin standards and the various dilutions of the N-acetylated tryptamine solutions to their respective wells.
-
Add 50 µL of the enzyme-conjugated serotonin to all wells except the blank.
-
Add 50 µL of the anti-serotonin antibody solution to all wells except the blank.
-
Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at room temperature or 37°C). During this incubation, the free serotonin (from the standards) or the N-acetylated tryptamine will compete with the enzyme-conjugated serotonin for binding to the limited number of antibody sites on the plate.
-
After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The amount of color development is inversely proportional to the amount of serotonin or cross-reacting substance in the sample.
-
Stop the enzyme reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the wavelength specified in the kit's protocol using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the serotonin standards against their known concentrations.
-
For each N-acetylated tryptamine, determine the concentration that causes 50% inhibition of the maximum signal (IC50). This is the concentration that displaces 50% of the enzyme-conjugated serotonin from the antibody.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Serotonin / IC50 of N-acetylated Tryptamine) x 100
-
Causality Behind Experimental Choices:
-
Competitive Format: A competitive ELISA is the ideal format for assessing cross-reactivity because it directly measures the ability of a compound to compete with the target analyte for antibody binding sites.
-
Wide Concentration Range: Testing a broad range of concentrations for the potential cross-reactant is crucial to accurately determine the IC50 value and thus, a reliable cross-reactivity percentage.
-
Identical Assay Conditions: It is imperative to test the N-acetylated tryptamines under the exact same conditions as the serotonin standards to ensure a valid comparison.
Conclusion and Recommendations
The quantification of serotonin requires a meticulous approach to assay selection and validation. While many commercial immunoassays offer a convenient and high-throughput method, their specificity should not be taken for granted, especially when analyzing samples that may contain N-acetylated tryptamines.
As a Senior Application Scientist, my recommendations are as follows:
-
Prioritize Transparency: When selecting a serotonin immunoassay, favor manufacturers who provide detailed and quantitative cross-reactivity data in their technical documentation.
-
Validate, Validate, Validate: Regardless of the manufacturer's claims, perform in-house validation of your chosen assay with the specific N-acetylated tryptamines that are relevant to your biological system. The protocol provided in this guide serves as a robust starting point.
-
Consider the Biological Context: Be aware of the potential for endogenous production of N-acetylated tryptamines in your samples. For instance, in studies involving the pineal gland or retina, where N-acetylserotonin and melatonin are actively synthesized, the potential for cross-reactivity is a more significant concern.[4]
-
Orthogonal Methods for Confirmation: For critical applications or when unexpected results are obtained, consider confirming your immunoassay data with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which offers a higher degree of specificity.
By understanding the inherent challenges of serotonin immunoassays and implementing a rigorous validation strategy, researchers can ensure the accuracy and reliability of their data, ultimately contributing to the advancement of their respective fields.
References
- LDN GmbH. (n.d.). Serotonin Research ELISA™.
- Elabscience. (n.d.). ST/5-HT(Serotonin/5-Hydroxytryptamine) ELISA Kit.
- IBL International. (2011). Serotonin ELISA.
- Thermo Fisher Scientific. (n.d.). Serotonin ELISA Kits.
- Regester, L. E., et al. (2015). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of analytical toxicology, 39(8), 615–621.
- Pavel, S., & Goldstein, R. (1981). N-Acetylserotonin in the central nervous system. Progress in brain research, 52, 475–481.
- Dunn, W. A., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of pharmacology and experimental therapeutics, 383(2), 169–181.
- Abcam. (n.d.). Serotonin ELISA Kit (ab133053).
Sources
- 1. eaglebio.com [eaglebio.com]
- 2. N-Acetylserotonin in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serotonin-N-acetylserotonin–melatonin pathway as a biomarker for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetylserotonin's Mechanism of Action on BDNF Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of neurotrophic signaling is paramount. This guide provides an in-depth, objective comparison of N-acetylserotonin (NAS) and its mechanism of action on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. We will delve into the experimental validation of NAS as a TrkB receptor agonist, comparing its performance with the endogenous ligand BDNF and the synthetic agonist 7,8-dihydroxyflavone (7,8-DHF). This guide is designed to provide not only a comprehensive understanding of the science but also actionable experimental protocols to validate these findings in your own research.
Introduction: N-Acetylserotonin - Beyond a Melatonin Precursor
N-acetylserotonin (NAS), a metabolite of serotonin and a precursor to melatonin, has emerged as a bioactive molecule with significant neuroprotective and neurogenic properties.[1][2][3][4][5] Historically considered an intermediate in melatonin synthesis, recent evidence reveals that NAS directly engages with the BDNF signaling pathway, a critical regulator of neuronal survival, differentiation, and synaptic plasticity.[1][3][6] This discovery has opened new avenues for therapeutic development in a range of neurological and psychiatric disorders.
This guide will dissect the mechanism of NAS action, focusing on its direct interaction with the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. We will compare its efficacy and signaling profile to that of BDNF and the well-characterized small molecule TrkB agonist, 7,8-DHF.
The Core Mechanism: Direct Activation of the TrkB Receptor
The cornerstone of NAS's neurotrophic activity is its ability to directly bind to and activate the TrkB receptor, independent of BDNF.[1][3][6] This is a crucial distinction from many compounds that indirectly influence BDNF levels. Studies have demonstrated that NAS rapidly and potently stimulates TrkB phosphorylation, the initial step in receptor activation.[3][6]
Comparative Analysis of TrkB Activation
To understand the relative potency of NAS, it is essential to compare its TrkB activation profile with that of the endogenous ligand, BDNF, and a known synthetic agonist, 7,8-DHF.
| Compound | Mechanism of TrkB Activation | Potency (TrkB Phosphorylation) | Activation Kinetics |
| N-Acetylserotonin (NAS) | Direct Agonist | Similar to BDNF[6] | Rapid and sustained for up to 60 minutes[6] |
| BDNF | Endogenous Ligand | High | Rapid and transient |
| 7,8-Dihydroxyflavone (7,8-DHF) | Direct Agonist | Potent, with a dissociation constant (Kd) of ≈320 nM[7] | Rapid and more sustained than BDNF |
| Serotonin | No direct activation | None | N/A |
| Melatonin | No direct activation | None | N/A |
Key Insights:
-
NAS mimics BDNF: Experimental data shows that NAS induces TrkB phosphorylation at levels comparable to BDNF, with significant activation observed at concentrations as low as 50 nM.[6]
-
Specificity is key: The neurotrophic effects of NAS are specific to the TrkB receptor, with no activation of TrkA or TrkC receptors observed.[1][3][6] This specificity is advantageous for targeted therapeutic strategies.
-
Sustained signaling: While BDNF-induced TrkB activation is often transient, both NAS and 7,8-DHF can induce a more sustained phosphorylation of the receptor, which may have distinct downstream consequences.[6]
Downstream Signaling Cascades: A Comparative Look at MAPK/ERK and PI3K/Akt Pathways
Upon TrkB activation, two major intracellular signaling cascades are initiated: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway.[1][6] Both pathways play critical roles in mediating the neuroprotective and neurogenic effects of TrkB signaling.
dot
Caption: NAS, BDNF, and 7,8-DHF activate TrkB, leading to downstream signaling.
While both NAS and 7,8-DHF activate the MAPK/ERK and PI3K/Akt pathways, subtle differences in the magnitude and duration of this activation may exist and warrant further investigation for specific therapeutic applications. A direct comparative study quantifying the dose-response of each agonist on ERK and Akt phosphorylation would provide invaluable data for the field.
Experimental Validation: A Step-by-Step Guide
To empower researchers to confirm these findings, we provide a detailed, self-validating experimental workflow using the human neuroblastoma cell line, SH-SY5Y, a well-established model for neuronal studies.
dot
Caption: Experimental workflow for validating TrkB signaling activation.
Part 1: SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y cell line is an excellent model for studying neurotrophic signaling as it can be differentiated into a more mature neuronal phenotype.[5]
-
Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.
-
Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for an additional 3-5 days. This will promote the development of a more extensive neurite network.
Part 2: Agonist Treatment and Cell Lysis
-
Serum Starvation: Prior to treatment, serum-starve the differentiated SH-SY5Y cells for 4-6 hours in serum-free media to reduce basal signaling activity.
-
Treatment: Treat the cells with the following compounds for various time points (e.g., 0, 15, 30, and 60 minutes):
-
N-acetylserotonin (NAS): 50 nM, 100 nM, 500 nM, 1 µM
-
BDNF: 50 ng/mL (Positive Control)
-
7,8-DHF: 500 nM (Positive Control)
-
Serotonin: 1 µM (Negative Control)
-
Vehicle (e.g., DMSO or PBS) (Negative Control)
-
-
Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Part 3: Western Blot Analysis
This protocol is designed to assess the phosphorylation status of TrkB and key downstream signaling proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Phospho-TrkB (Tyr816)
-
Total TrkB
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-Actin (Loading Control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Concluding Remarks
N-acetylserotonin has unequivocally demonstrated its capacity to act as a direct agonist of the TrkB receptor, initiating downstream signaling cascades crucial for neuronal health. Its performance, comparable to the endogenous ligand BDNF, and its distinct profile from the synthetic agonist 7,8-DHF, position NAS as a compelling candidate for further investigation in the context of neurodegenerative and psychiatric disorders. The experimental framework provided in this guide offers a robust methodology for researchers to explore and validate the therapeutic potential of NAS and other novel TrkB agonists.
References
-
Jang, S. W., Liu, X., Pradoldej, S., Tosini, G., Chang, Q., Iuvone, P. M., & Ye, K. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876–3881. [Link]
-
Iuvone, P. M., Ghai, K., & Ye, K. (2014). N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. In The Retina and Circadian Rhythms (pp. 233-243). Springer, New York, NY. [Link]
-
Sompol, P., Liu, X., Baba, K., Paul, S., Tosini, G., Iuvone, P. M., & Ye, K. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice. Proceedings of the National Academy of Sciences, 108(21), 8844–8849. [Link]
-
Tosini, G., & Iuvone, P. M. (2013). N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. Neuroscientist, 19(1), 11-14. [Link]
-
Wikipedia contributors. (2023, December 28). Tropomyosin receptor kinase B. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Encinas, M., Iglesias, M., Llecha, N., & Comella, J. X. (2000). Differentiation of the SH-SY5Y human neuroblastoma cell line. Methods in molecular biology (Clifton, N.J.), 131, 243–248. [Link]
-
Jang, S. W., Liu, X., Chan, C. B., Weinshenker, D., Hall, R. A., Xiao, G., & Ye, K. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687–2692. [Link]
-
Chen, C., Wang, Z., Zhang, Z., Liu, X., Kang, S. S., Ye, K., & Liu, R. (2018). The TrkB agonist 7,8-dihydroxyflavone attenuates TBI pathology via TrkB activation. Journal of neurotrauma, 35(1), 150–159. [Link]
-
Liu, X., Chan, C. B., Jang, S. W., Pradoldej, S., & Ye, K. (2014). Biochemical and biophysical investigation of the brain-derived neurotrophic factor mimetic 7, 8-dihydroxyflavone in the binding and activation of the TrkB receptor. Journal of Biological Chemistry, 289(41), 28593–28604. [Link]
-
Shen, J., Ghai, K., Sompol, P., Liu, X., Iuvone, P. M., & Ye, K. (2012). N-acetylserotonin derivatives as potent neuroprotectants for retinas. Proceedings of the National Academy of Sciences, 109(9), 3540–3545. [Link]
-
Fan, C. W., Chen, Y. L., Lin, Y. W., Chen, Y. L., & Chen, P. S. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Aging, 14(19), 7829–7849. [Link]
-
Gudasheva, T. A., Povarnina, P. Y., Antipova, T. A., & Seredenin, S. B. (2022). Antidepressant-like Effects of BDNF and NGF Individual Loop Dipeptide Mimetics Depend on the Signal Transmission Patterns Associated with the Trk-Receptors. Pharmaceuticals, 15(3), 284. [Link]
-
ResearchGate. (n.d.). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells... [Photograph]. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Lopes, M. C., Hengerer, B., & Constantinescu, R. (2020). Long-term culture of SH-SY5Y neuroblastoma cells in the absence of neurotrophins: A novel model of neuronal ageing. Journal of Neuroscience Methods, 334, 108595. [Link]
-
Jang, S. W., Liu, X., Yepes, M., Levey, A. I., & Ye, K. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692. [Link]
Sources
- 1. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
Comparative study of the in vivo efficacy of different tryptamine derivatives.
An In-Depth Comparative Guide to the In Vivo Efficacy of Tryptamine Derivatives
Introduction
Tryptamine and its derivatives represent a broad class of psychoactive compounds, some of which are being investigated for their therapeutic potential in treating a range of neuropsychiatric disorders, including depression, anxiety, and addiction. This guide provides a comparative analysis of the in vivo efficacy of several key tryptamine derivatives, focusing on their distinct pharmacological profiles and therapeutic implications. We will delve into the experimental methodologies used to assess their effects, providing a framework for researchers and drug development professionals to design and interpret in vivo studies in this field.
Understanding the Landscape of Tryptamine Derivatives
Tryptamine derivatives can be broadly categorized based on their chemical structure and their primary mechanism of action, which often involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. For the purpose of this guide, we will focus on three well-studied examples: Psilocybin, N,N-Dimethyltryptamine (DMT), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
Key Tryptamine Derivatives: A Comparative Overview
| Compound | Primary Receptor Target(s) | Reported In Vivo Effects | Potential Therapeutic Applications |
| Psilocybin | 5-HT2A, 5-HT1A, 5-HT2C | Anxiolytic, antidepressant, anti-addictive | Major Depressive Disorder, Treatment-Resistant Depression, Anxiety, Substance Use Disorders |
| DMT | 5-HT2A, 5-HT1A, Sigma-1 | Anxiolytic, antidepressant, neuroprotective | Depression, Anxiety, Stroke |
| 5-MeO-DMT | 5-HT2A, 5-HT1A | Rapid-acting antidepressant, anxiolytic | Treatment-Resistant Depression, Anxiety |
Experimental Design for In Vivo Efficacy Studies
The selection of an appropriate in vivo model is paramount for obtaining meaningful and translatable data. The choice of model should be driven by the specific hypothesis being tested and the intended therapeutic application.
Workflow for Assessing Antidepressant-like Efficacy
Caption: Workflow for evaluating antidepressant-like effects of tryptamine derivatives.
Step-by-Step Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Habituation (Day 1):
-
Fill a cylindrical tank (40 cm high, 20 cm diameter) with 30 cm of water (23-25°C).
-
Gently place each animal into the tank for a 15-minute pre-swim session.
-
Remove the animal, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer the tryptamine derivative or vehicle control at the desired dose and route.
-
After the appropriate pretreatment time, place the animal back into the swim tank for a 5-minute test session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Causality Behind Experimental Choices: The pre-swim session on day 1 is crucial for habituating the animal to the testing environment, reducing the influence of novelty-induced stress on the test day. The water temperature is maintained in a specific range to avoid hypo- or hyperthermia, which could confound the behavioral results.
Comparative In Vivo Efficacy Data
The following table summarizes key findings from preclinical studies comparing the in vivo efficacy of psilocybin, DMT, and 5-MeO-DMT in models of depression and anxiety.
| Compound | Animal Model | Key Findings | Citation |
| Psilocybin | Forced Swim Test (mice) | Reduced immobility time, suggesting antidepressant-like effects. | |
| DMT | Chronic Mild Stress (rats) | Reversed stress-induced anhedonia and anxiety-like behaviors. | |
| 5-MeO-DMT | Flinders Sensitive Line (rats) | Rapid and sustained antidepressant-like effects after a single dose. |
Signaling Pathways and Mechanism of Action
The therapeutic effects of tryptamine derivatives are primarily mediated by their action on the 5-HT2A receptor, leading to downstream changes in synaptic plasticity and neuronal function.
Caption: Simplified signaling pathway of tryptamine derivatives via the 5-HT2A receptor.
Conclusion and Future Directions
The in vivo evidence strongly suggests that tryptamine derivatives like psilocybin, DMT, and 5-MeO-DMT hold significant promise for the treatment of various neuropsychiatric disorders. While they share a common mechanism of action through the 5-HT2A receptor, their distinct pharmacokinetic and pharmacodynamic profiles likely contribute to their varying efficacy and therapeutic potential. Future research should focus on head-to-head comparative studies in standardized preclinical models to better delineate their unique therapeutic profiles and guide clinical development. Further investigation into their long-term effects and safety profiles is also crucial for their successful translation into clinical practice.
References
-
Title: The therapeutic potential of psilocybin Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The new frontier of psychedelic-based therapeutics Source: Nature URL: [Link]
-
Title: The antidepressant effects of 5-MeO-DMT Source: Beckley Foundation URL: [Link]
-
Title: DMT: A New Hope for Stroke Patients Source: Beckley Foundation URL: [Link]
-
Title: The Forced Swim Test as a Model of Depression Source: Journal of Visualized Experiments (JoVE) URL: [Link]
A Senior Application Scientist's Guide: LC-MS versus GC-MS for the Quantitative Analysis of N-acetyltryptamine
For researchers, clinical scientists, and drug development professionals, the accurate quantification of N-acetyltryptamine (NAT) is pivotal. As a key intermediate in the biosynthesis of melatonin and a potential biomarker in neurological and sleep-related disorders, the choice of analytical methodology is critical to achieving reliable and reproducible results. This guide provides an in-depth comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of NAT, supported by experimental protocols and performance data.
Foundational Principles: A Tale of Two Separations
At its core, the choice between LC-MS and GC-MS hinges on the physicochemical properties of N-acetyltryptamine and the specific requirements of the analytical workflow. Both techniques couple a high-resolution separation method with the sensitive and selective detection of a mass spectrometer. However, the fundamental difference lies in the mobile phase used for separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for polar, non-volatile, and thermally labile compounds like N-acetyltryptamine. The analyte is dissolved in a liquid solvent and separated on a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A key advantage of LC-MS is that it often allows for the direct analysis of compounds without the need for chemical modification (derivatization).
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, excels in the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. For non-volatile compounds like NAT, a chemical derivatization step is mandatory to increase their volatility and thermal stability, making them amenable to GC analysis.[1][2]
The Analytical Workflow: A Visual Comparison
The following diagrams illustrate the typical workflows for the quantitative analysis of N-acetyltryptamine using LC-MS/MS and GC-MS.
Figure 1: LC-MS/MS workflow for N-acetyltryptamine analysis.
Figure 2: GC-MS workflow for N-acetyltryptamine analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the quantitative analysis of N-acetyltryptamine in biological matrices.
LC-MS/MS Protocol for N-acetyltryptamine in Human Plasma
This protocol is adapted from a validated method for the analysis of N-acetyltryptamine in human plasma.[3]
1. Sample Preparation:
-
To 1 mL of human plasma, add a deuterated internal standard (d3-N-acetyltryptamine).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: UPLC RP column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate N-acetyltryptamine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-acetyltryptamine and its deuterated internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for N-acetyltryptamine and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrants.
-
Quantify N-acetyltryptamine in the samples using the generated calibration curve.
GC-MS Protocol for N-acetyltryptamine (as a derivative) in Rat Urine
This protocol is based on a validated method for the simultaneous analysis of melatonin and its precursors, including the structurally similar N-acetylserotonin, which requires derivatization.
1. Sample Preparation and Derivatization:
-
To a urine sample, add a suitable internal standard.
-
Perform liquid-liquid extraction to isolate the analytes.
-
Evaporate the extraction solvent to dryness.
-
Derivatization: Perform a two-step derivatization:
-
First, react with an ethoxycarbonylating agent.
-
Second, react with a pentafluoropropionylating agent (e.g., pentafluoropropionic anhydride) to create a volatile and thermally stable derivative.[2]
-
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI)
-
Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring characteristic ions of the derivatized N-acetyltryptamine.
-
3. Data Analysis:
-
Integrate the peak areas for the derivatized N-acetyltryptamine and the internal standard derivative.
-
Construct a calibration curve using derivatized standards.
-
Calculate the concentration of N-acetyltryptamine in the original samples based on the calibration curve.
Performance Comparison: The Data-Driven Verdict
The choice between LC-MS and GC-MS often comes down to a trade-off between sensitivity, sample throughput, and the complexity of the workflow. The following table summarizes the typical performance characteristics of each technique for the analysis of N-acetyltryptamine and its analogs.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | SPE or LLE | LLE followed by mandatory derivatization |
| Analysis Time | Typically shorter (e.g., < 15 minutes per sample) | Longer due to derivatization and potentially longer GC run times |
| Sensitivity (LOQ) | High (low pg/mL to sub-pg/mL levels)[1] | High, but can be limited by derivatization efficiency and background |
| Linearity | Excellent over a wide dynamic range[3] | Good, but can be affected by derivatization consistency[2] |
| Specificity | Very high due to MRM transitions | High, especially with high-resolution MS |
| Throughput | Higher, amenable to automation | Lower due to the multi-step sample preparation |
| Robustness | Generally robust, but susceptible to matrix effects | Can be robust, but derivatization can introduce variability |
In-Depth Discussion: Expertise and Experience in Method Selection
As a Senior Application Scientist, my recommendation for the quantitative analysis of N-acetyltryptamine leans towards LC-MS/MS , for several key reasons grounded in both theoretical principles and practical experience.
The Case for LC-MS/MS:
-
Direct Analysis and Reduced Sample Manipulation: The ability of LC-MS/MS to analyze N-acetyltryptamine in its native form is a significant advantage.[4] By avoiding the derivatization step required for GC-MS, we minimize potential sources of error, such as incomplete reactions or the introduction of impurities. This leads to a more robust and reproducible assay.
-
Superior Sensitivity for Endogenous Levels: For many research and clinical applications, the concentration of N-acetyltryptamine in biological fluids is very low. LC-MS/MS, particularly with advanced ionization sources and mass analyzers, consistently demonstrates exceptional sensitivity, often reaching the low picogram per milliliter range.[1]
-
Higher Throughput for Large Sample Cohorts: In drug development and clinical studies, the ability to process a large number of samples efficiently is crucial. The streamlined sample preparation and faster analysis times of LC-MS/MS make it the more practical choice for high-throughput quantitative bioanalysis.
-
Reduced Matrix Effects with Modern Techniques: While matrix effects can be a concern in LC-MS/MS, they can be effectively mitigated through meticulous sample preparation (e.g., SPE), the use of stable isotope-labeled internal standards, and optimized chromatographic conditions.
When to Consider GC-MS:
Despite the advantages of LC-MS/MS, there are scenarios where GC-MS can be a viable, and sometimes preferred, option:
-
Orthogonal Confirmation: In forensic toxicology or anti-doping analysis, the use of a second, independent analytical technique is often required for confirmatory purposes. GC-MS can serve as an excellent orthogonal method to LC-MS/MS, providing a high degree of confidence in the identification and quantification of N-acetyltryptamine.
-
Analysis of a Broader Range of Analytes: If the analytical method needs to simultaneously quantify N-acetyltryptamine alongside other volatile or semi-volatile compounds that are more amenable to GC-MS, then a single, derivatization-based GC-MS method might be more efficient.
-
Established Expertise and Instrumentation: Laboratories with extensive experience and established workflows for GC-MS analysis of related compounds may find it more practical to adapt an existing method for N-acetyltryptamine.
Conclusion: A Clear Path Forward
For the routine, high-sensitivity, and high-throughput quantitative analysis of N-acetyltryptamine in biological matrices, LC-MS/MS stands out as the superior technique. Its ability to directly analyze the compound without derivatization simplifies the workflow, reduces potential sources of error, and is well-suited for the low concentrations typically encountered in biological samples.
While GC-MS remains a powerful analytical tool, the mandatory derivatization step for N-acetyltryptamine introduces complexity and potential variability that can be avoided with LC-MS/MS. The choice of methodology should always be guided by the specific research question, the required sensitivity and throughput, and the available instrumentation and expertise. However, for most applications in modern drug development and clinical research, the advantages of LC-MS/MS for the quantification of N-acetyltryptamine are compelling and well-supported by experimental evidence.
References
-
Carter, D., et al. (2013). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Liu, R. H., & Wang, S.-M. (Year). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Gantt, R., et al. (2017). Detection of N-acetyltryptamine, N-acetylserotonin, and melatonin by LC-MS/MS. ResearchGate. Available at: [Link]
-
Chapman, K. D., et al. (2008). Identification and quantification of neuroactive N-acylethanolamines in cottonseed processing fractions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. Available at: [Link]
-
Paik, M.-J., et al. (2010). Simultaneous GC–MS Analysis of Melatonin and Its Precursors as Ethoxycarbonyl/Pentafluoropropionyl Derivatives in Rat Urine. Chromatographia. Available at: [Link]
Sources
A Comparative Guide to Validating TrkB Receptor Activation by N-acetylserotonin in Neuronal Cells
For researchers in neurobiology and drug development, the Tropomyosin receptor kinase B (TrkB) is a high-value target. As the principal receptor for Brain-Derived Neurotrophic Factor (BDNF), TrkB signaling is crucial for neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of the BDNF/TrkB pathway is implicated in a host of neurological and neurodegenerative disorders, making it a focal point for therapeutic intervention.[2] While BDNF is the canonical ligand, its therapeutic application is hampered by poor blood-brain barrier permeability and a short half-life.[3] This has spurred the search for small molecule TrkB agonists that can overcome these limitations. N-acetylserotonin (NAS), a metabolic precursor to melatonin, has emerged as a promising candidate, demonstrating the ability to activate TrkB and exert neuroprotective effects.[3][4]
This guide provides a comprehensive framework for validating the activation of the TrkB receptor by N-acetylserotonin in neuronal cells, offering a direct comparison with the well-established effects of BDNF. We will delve into the experimental design, detailed protocols, and the scientific rationale behind each step, ensuring a robust and self-validating approach to your research.
The Foundation: Understanding TrkB Activation
TrkB is a receptor tyrosine kinase.[2] Ligand binding to its extracellular domain induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This autophosphorylation is the critical first step in activating downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which orchestrate the majority of TrkB's cellular effects.[6][7]
Our validation strategy, therefore, hinges on demonstrating this initial phosphorylation event and the subsequent activation of its key downstream effectors.
Experimental Design: A Head-to-Head Comparison of NAS and BDNF
To objectively assess the efficacy of NAS as a TrkB agonist, a direct comparison with BDNF is essential. The following experimental workflow is designed to provide a multi-faceted validation of TrkB activation.
Figure 1: A generalized experimental workflow for validating TrkB agonism.
In-Depth Methodologies for Robust Validation
Cell Culture and Treatment
The choice of neuronal cell line is critical. Human neuroblastoma SH-SY5Y cells, once differentiated, are a common model as they express TrkB receptors.[1] Primary cortical or hippocampal neurons are also excellent, albeit more complex, systems that provide a more physiologically relevant context.[3]
Protocol: Neuronal Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates. For SH-SY5Y cells, differentiation can be induced with retinoic acid.
-
Serum Starvation: Prior to treatment, it is crucial to reduce basal levels of receptor tyrosine kinase activity. This is achieved by incubating the cells in a low-serum or serum-free medium for 4-6 hours. This step enhances the signal-to-noise ratio of ligand-induced activation.
-
Treatment Preparation: Prepare stock solutions of BDNF (typically in sterile water or PBS with a carrier protein like BSA) and N-acetylserotonin (in a suitable solvent like DMSO, ensuring the final concentration in the media is non-toxic, usually <0.1%).
-
Experimental Groups:
-
Vehicle Control: Treat cells with the same solvent used for NAS. This group establishes the basal level of TrkB phosphorylation.
-
Positive Control: Treat cells with a known optimal concentration of BDNF (e.g., 50 ng/mL). This group serves as a benchmark for maximal TrkB activation.[8]
-
Test Compound: Treat cells with varying concentrations of N-acetylserotonin to determine a dose-response relationship.
-
Specificity Control: Pre-incubate cells with a TrkB-specific inhibitor (e.g., K252a) before adding N-acetylserotonin. A significant reduction in the signal will confirm that the observed activation is indeed mediated by TrkB.[9]
-
-
Incubation: Add the respective treatments to the cells and incubate for a short period, typically 15-30 minutes, to capture the peak of receptor phosphorylation.[8]
Western Blotting: The Gold Standard for Phosphorylation Detection
Western blotting is the most direct method to quantify the increase in phosphorylated TrkB (p-TrkB) and its downstream targets, p-Akt and p-ERK.
Protocol: Western Blotting for TrkB Pathway Activation
-
Cell Lysis: After treatment, immediately place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-TrkB).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To ensure the observed changes in phosphorylation are not due to differences in total protein levels, the membranes should be stripped and re-probed with antibodies against the total forms of the proteins (total TrkB, total Akt, total ERK).[11]
-
Densitometry: Quantify the band intensities using image analysis software. The data should be expressed as a ratio of the phosphorylated protein to the total protein.[11]
Immunocytochemistry: Visualizing TrkB Activation
Immunocytochemistry (ICC) provides a qualitative, visual confirmation of TrkB activation within the cellular context.
Protocol: Immunocytochemistry for p-TrkB
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips as described previously.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular epitopes.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against p-TrkB.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. An increase in p-TrkB fluorescence in the NAS and BDNF-treated groups compared to the vehicle control would visually confirm TrkB activation.
Data Interpretation and Comparative Analysis
The quantitative data from Western blot densitometry can be summarized to provide a clear comparison between N-acetylserotonin and BDNF.
Table 1: Comparative Densitometry Analysis of TrkB Pathway Activation
| Treatment Group | p-TrkB / Total TrkB (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| BDNF (50 ng/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 3.9 ± 0.5 |
| NAS (100 nM) | 4.9 ± 0.5 | 4.5 ± 0.4 | 3.6 ± 0.3 |
| NAS + K252a | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
Data are represented as mean ± SEM from three independent experiments.
Figure 2: The TrkB signaling cascade activated by BDNF and N-acetylserotonin.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for validating N-acetylserotonin as a bona fide TrkB agonist in neuronal cells. By demonstrating dose-dependent phosphorylation of TrkB and its key downstream effectors, comparable to the canonical ligand BDNF, and confirming the specificity of this interaction through chemical inhibition, researchers can confidently establish the agonistic properties of NAS. Such validation is a critical step in the pre-clinical development of novel therapeutics for a range of devastating neurological disorders.
Further investigations could explore the long-term effects of NAS on neuronal survival and neurite outgrowth, functional outcomes that are hallmarks of TrkB activation.[1] Additionally, exploring the binding kinetics and potential allosteric modulation by NAS could provide deeper insights into its mechanism of action.
References
-
Tropomyosin receptor kinase B - Wikipedia . Wikipedia.
-
Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC . National Center for Biotechnology Information.
-
Novel Agonist Monoclonal Antibodies Activate TrkB Receptors and Demonstrate Potent Neurotrophic Activities - PMC - PubMed Central . National Center for Biotechnology Information.
-
N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC - PubMed Central . National Center for Biotechnology Information.
-
BDNF activates NTRK2 (TRKB) signaling - Reactome Pathway Database . Reactome.
-
Depletion of TrkB Receptors From Adult Serotonergic Neurons Increases Brain Serotonin Levels, Enhances Energy Metabolism and Impairs Learning and Memory - Frontiers . Frontiers.
-
N-acetylserotonin activates TrkB receptor in a circadian rhythm - Scite.ai . Scite.ai.
-
Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC - PMC - PubMed Central . National Center for Biotechnology Information.
-
N-acetylserotonin activates TrkB receptor in a circadian rhythm - PNAS . Proceedings of the National Academy of Sciences.
-
Transactivation of TrkB Receptors by Oxytocin and Its G Protein-Coupled Receptor . Frontiers in Cellular Neuroscience.
-
N-acetylserotonin activates TrkB receptor in a circadian rhythm - ResearchGate . ResearchGate.
-
Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC - PubMed Central . National Center for Biotechnology Information.
-
TRKB Kinase Assay - Promega Corporation . Promega.
-
Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson's Disease - MDPI . MDPI.
-
Neuronal activity alters BDNF–TrkB signaling kinetics and downstream functions . Journal of Cell Science.
-
N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed - NIH . National Center for Biotechnology Information.
Sources
- 1. Novel Agonist Monoclonal Antibodies Activate TrkB Receptors and Demonstrate Potent Neurotrophic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 3. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Reactome | BDNF activates NTRK2 (TRKB) signaling [reactome.org]
- 6. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Depletion of TrkB Receptors From Adult Serotonergic Neurons Increases Brain Serotonin Levels, Enhances Energy Metabolism and Impairs Learning and Memory [frontiersin.org]
- 11. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Acetylated Tryptamine Analogs
This guide provides a detailed comparison of N-acetylated tryptamine analogs, focusing on their structure-activity relationships (SAR) at key serotonin receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how structural modifications influence pharmacological activity.
Introduction: The Significance of N-Acetylation in Tryptamine Pharmacology
Tryptamine and its derivatives are a class of monoamine alkaloids characterized by an indole ring connected to an ethylamine side chain.[1] Many substituted tryptamines are psychoactive and can exhibit psychedelic properties, primarily through their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor.[2] The N-acetylation of the terminal amine group is a critical structural modification that significantly alters the pharmacological profile of these compounds. This acetylation is a naturally occurring metabolic process; for instance, N-acetylserotonin is the immediate precursor to melatonin.[3][4] Understanding the SAR of N-acetylated tryptamines is crucial for the rational design of novel therapeutic agents targeting the serotonergic system.
This guide will explore the impact of substitutions on the indole nucleus and the N-acetyl group on receptor binding affinity and functional activity, supported by experimental data from peer-reviewed studies.
Core Pharmacological Concepts: Receptor Binding and Functional Activity
The interaction of a ligand with a receptor is typically quantified by two key parameters:
-
Binding Affinity (Ki): This value represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
-
Functional Activity (EC50 and Emax): The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. The maximum effect (Emax) describes the maximum response achievable by an agonist.
These parameters are determined through in vitro assays, such as radioligand binding assays and functional assays (e.g., calcium flux assays), which will be detailed later in this guide.
Comparative Analysis of N-Acetylated Tryptamine Analogs
The following sections compare the pharmacological profiles of various N-acetylated tryptamine analogs, focusing on how specific structural modifications influence their interaction with serotonin receptors.
The Role of the N-Acetyl Group
N-acetylation generally modulates the interaction of tryptamines with serotonin receptors. For example, N-acetyltryptamine is a structural analog of melatonin (5-methoxy-N-acetyltryptamine) and exhibits a binding affinity (Ki) of approximately 41 nM for the melatonin MT2 receptor.[5] It can act as a melatonin receptor antagonist or partial agonist depending on the biological system.[5]
Impact of Indole Ring Substitutions
Substitutions on the indole ring, particularly at the 4- and 5-positions, have a profound effect on the pharmacological properties of N-acetylated tryptamines.
4-Position Substitutions:
Analogs with substitutions at the 4-position of the indole ring, such as 4-hydroxy and 4-acetoxy derivatives, have been extensively studied.
-
4-Hydroxy Analogs: 4-hydroxytryptamines generally exhibit high potency at 5-HT2A receptors, with EC50 values typically in the low nanomolar range (1-10 nM).[6][7]
-
4-Acetoxy Analogs (O-Acetylation): The O-acetylation of 4-hydroxytryptamines, such as in 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), leads to a significant reduction in in vitro potency at the 5-HT2A receptor, often by a factor of 10 to 20-fold.[6][7] However, these O-acetylated compounds often act as prodrugs in vivo, where they are deacetylated to their more active 4-hydroxy counterparts.[6][7] This is evidenced by the observation that the in vivo potency of O-acetylated tryptamines in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, is comparable to their 4-hydroxy analogs.[6][7]
5-Position Substitutions:
Substitutions at the 5-position of the indole ring also significantly influence receptor affinity and activity. For instance, the presence of a methoxy group at the 5-position (e.g., in 5-MeO-DMT) can enhance potency at certain 5-HT receptors.
Quantitative Comparison of Tryptamine Analogs
The following table summarizes the in vitro functional activity (EC50) of various tryptamine analogs at the human 5-HT2A receptor, as determined by calcium mobilization assays. This data highlights the structure-activity relationships discussed above.
| Compound | 5-HT2A EC50 (nM) | Emax (% of 5-HT) |
| 4-OH-DMT (Psilocin) | 69 | Comparable to DMT |
| 4-AcO-DMT | 109 | Comparable to DMT |
| DMT | 540 | 38% |
| 5-HT | ~1-10 | 100% |
Data synthesized from multiple sources for comparative purposes.[2]
This table clearly illustrates that the 4-hydroxy and 4-acetoxy substitutions on DMT increase its potency at the 5-HT2A receptor compared to the parent compound.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard experimental protocols used to characterize the pharmacological activity of N-acetylated tryptamine analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor. The ability of a test compound (unlabeled) to displace the radioligand from the receptor is measured.
Step-by-Step Methodology:
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are homogenized in an appropriate buffer and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.[8]
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay is used to determine the functional activity (EC50 and Emax) of a compound at Gq-coupled receptors, such as the 5-HT2A receptor.
Principle: The activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This change in [Ca2+]i can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined. The Emax is often expressed as a percentage of the response to a reference agonist, such as serotonin (5-HT).[6]
Visualizing Key Relationships
Diagrams are essential for visualizing complex biological processes and relationships. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
General Pharmacophore for Tryptamine Analogs
Caption: Workflow for the pharmacological characterization of tryptamine analogs.
Signaling Pathway of 5-HT2A Receptor Activation
Caption: Simplified Gq signaling pathway activated by 5-HT2A agonists.
Conclusion
The structure-activity relationship of N-acetylated tryptamine analogs is a complex but critical area of study for the development of novel therapeutics. N-acetylation and substitutions on the indole ring, particularly at the 4- and 5-positions, are key determinants of receptor binding affinity and functional activity. This guide has provided a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts. The continued exploration of these compounds holds promise for the development of new treatments for a variety of neurological and psychiatric disorders.
References
-
Glancy, M. et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 376(2), 273-283. [Link]
-
Klein, A. K. et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 533-542. [Link]
-
Klein, A. K. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. [Link]
-
Klein, A. K. et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. [Link]
-
Wikipedia. (n.d.). Mescaline. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Li, Y. et al. (2023). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy, 17, 2815-2832. [Link]
-
Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]
-
Grokipedia. (n.d.). N-Acetyltryptamine. [Link]
-
Glennon, R. A. et al. (2000). Binding of tryptamine analogs at h5-HT1E receptors: a structure-affinity investigation. Medicinal Chemistry Research, 10(7), 433-447. [Link]
-
D'Annessa, I. et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
-
Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. [Link]
-
PubChem. (n.d.). N-Acetylserotonin. [Link]
-
de Oliveira, M. A. L. et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(19), 6296. [Link]
-
Wikipedia. (n.d.). N-Acetylserotonin. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]
-
TONG, J. H., & DUFFIELD, P. H. (1986). N-acetylation of arylalkylmines (serotonin and tryptamine) in the crayfish brain. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 84(2), 275-278. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-inflammatory Effects of N-acetylserotonin and N-acetyltryptamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Melatonin's Shadow
In the landscape of immunomodulatory and neuroprotective research, the indoleamine family has long been a source of promising therapeutic candidates. While melatonin is the most celebrated member, its precursors and structural analogs are emerging as potent bioactive molecules in their own right. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two such molecules: N-acetylserotonin (NAS) and N-acetyltryptamine (NAT).
N-acetylserotonin, the immediate precursor to melatonin, is rapidly gaining recognition for a suite of anti-inflammatory and neuroprotective actions that are distinct from and, in some cases, more potent than melatonin itself.[1] In contrast, N-acetyltryptamine, an acetylated derivative of tryptamine, is a less-studied compound primarily characterized by its interaction with melatonin receptors.[2]
For drug development professionals and researchers, understanding the nuanced differences in their mechanisms of action is critical for identifying novel therapeutic targets and designing next-generation anti-inflammatory agents. This guide moves beyond a simple recitation of facts to explain the causality behind their divergent biological activities, supported by experimental frameworks and quantitative data.
Molecular & Biosynthetic Distinction
At first glance, NAS and NAT are structurally similar indoleamines. However, their subtle structural differences and distinct biosynthetic origins are fundamental to their unique pharmacological profiles.
-
N-acetylserotonin (NAS): Also known as normelatonin, NAS is synthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT).[3] It is the penultimate step in melatonin synthesis. The presence of a hydroxyl group at the 5-position of the indole ring is a key feature influencing its antioxidant and receptor-binding properties.
-
N-acetyltryptamine (NAT): NAT is formed by the N-acetylation of tryptamine, also potentially by the AANAT enzyme.[2] Crucially, it lacks the 5-hydroxyl group found in serotonin and NAS, and the 5-methoxy group of melatonin. This seemingly minor difference significantly alters its biological activity, particularly its receptor interaction profile.
Mechanisms of Anti-inflammatory Action: A Tale of Two Molecules
The most significant divergence between NAS and NAT lies in their known mechanisms of anti-inflammatory action. While NAS boasts a multi-pronged approach, NAT's effects are presumed to be more narrowly focused, though a significant knowledge gap exists.
N-acetylserotonin (NAS): The Multi-Target Modulator
Research has illuminated at least four distinct pathways through which NAS exerts potent anti-inflammatory effects, setting it apart as a uniquely versatile molecule.
-
Inhibition of the NF-κB and NLRP3 Inflammasome Axis: Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines and enzymes.[4] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of potent pro-inflammatory cytokines like IL-1β.[5] NAS has been shown to effectively suppress this critical inflammatory axis. In models of retinal ischemia-reperfusion injury, NAS therapy significantly decreased the expression of High Mobility Group Box 1 (HMGB1) and its receptor RAGE, which in turn antagonized the activation of the NF-κB/NLRP3 pathway.[6] This led to reduced expression of phosphorylated NF-κB, NLRP3, and downstream IL-1β.[6]
-
Direct TrkB Receptor Agonism: Perhaps the most unique aspect of NAS pharmacology is its ability to act as a direct agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3] This action is independent of melatonin receptors.[3] BDNF/TrkB signaling is crucial for neuronal survival and plasticity, and its activation has potent neuroprotective and anti-apoptotic effects.[4] By mimicking BDNF, NAS can protect neurons from inflammatory insults, a mechanism not observed with melatonin or NAT.[4] For instance, pretreatment with NAS, but not melatonin, inhibits kainic acid-induced neuronal apoptosis, an effect that is blocked by specific TrkB inhibitors.[4]
-
Potent Antioxidant and Radical Scavenging Activity: Oxidative stress is a key driver and amplifier of inflammation. NAS is a powerful antioxidant, with some studies reporting its efficacy to be between 5 and 20 times greater than that of melatonin at protecting against oxidant damage.[1] It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protects against lipid peroxidation in mitochondria, and inhibits nitric oxide synthase (iNOS), a key enzyme in the production of inflammatory nitric oxide.[1][7]
-
Oxidation-Dependent Nrf2 Pathway Activation: A novel mechanism reveals that the anti-inflammatory activity of NAS can be context-dependent. In inflammatory environments rich in oxidants like hypochlorous acid (HOCl), NAS can be oxidized into an iminoquinone electrophile.[7] This oxidized form of NAS (Oxi-NAS), not NAS itself, then activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a master regulator of the antioxidant response, upregulating protective enzymes like heme oxygenase-1 (HO-1). This unique "pro-drug" activation in inflamed tissues suggests a targeted, self-regulating anti-inflammatory effect.[7]
N-acetyltryptamine (NAT): A Melatonin Receptor Ligand
In stark contrast to the wealth of data for NAS, there is a significant lack of direct experimental evidence detailing the anti-inflammatory mechanisms of NAT. Its biological activity is almost exclusively discussed in the context of its interaction with melatonin receptors.
-
Mixed Agonist-Antagonist Activity at Melatonin Receptors: NAT is known to be a mixed agonist-antagonist at melatonin receptors (MT1 and MT2).[2] It binds to the MT2 receptor with a reasonably high affinity (Kᵢ ≈ 0.41 nM).[8] The anti-inflammatory effects of melatonin are well-documented and are largely mediated through these receptors, leading to the inhibition of NF-κB and modulation of cytokine production.[5][9] It is therefore highly probable that any anti-inflammatory effects of NAT are mediated through its interaction with these same receptors. However, its mixed agonist/antagonist profile suggests its effects could be complex, potentially competing with melatonin and acting as a modulator rather than a simple activator. This crucial area remains under-investigated.
-
Potential for Nrf2 Activation: One study investigating a mushroom extract rich in NAT found that the extract was effective at activating the Nrf2 pathway.[6] While this study did not use purified NAT, it provides a tantalizing hint that NAT, like NAS, may possess antioxidant-response-element-mediated activity. However, dedicated studies with the pure compound are required to validate this hypothesis.
Comparative Data Summary
The following tables summarize the known mechanisms and quantitative data, highlighting the current disparity in the research landscape.
Table 1: Comparison of Anti-inflammatory Mechanisms
| Mechanism | N-acetylserotonin (NAS) | N-acetyltryptamine (NAT) |
| NF-κB Inhibition | Yes , demonstrated via HMGB1/RAGE pathway.[6] | Theoretically , via melatonin receptor interaction, but not directly demonstrated. |
| NLRP3 Inflammasome | Yes , demonstrated to suppress activation.[6] | Unknown , no direct studies available. |
| TrkB Receptor Agonism | Yes , direct, BDNF-mimetic action.[3] | No , not a known TrkB agonist. |
| Antioxidant Activity | Yes , potent direct scavenger, 5-20x > melatonin.[1] | Unknown , but likely possesses some radical scavenging ability due to its indole structure. |
| Nrf2 Pathway | Yes , via its oxidized metabolite (Oxi-NAS).[7] | Indirect evidence from an extract study suggests potential, but unconfirmed.[6] |
| Melatonin Receptors | Agonist at MT1/MT2/MT3.[1] | Mixed agonist-antagonist at MT1/MT2.[2][8] |
| Cytokine Suppression | Yes , inhibits TNF-α and IL-1β.[6] | Unknown , no direct studies available. |
Table 2: Comparative Pharmacological Data
| Parameter | N-acetylserotonin (NAS) | N-acetyltryptamine (NAT) |
| Primary Target(s) | TrkB, NF-κB/NLRP3, Nrf2, Free Radicals | Melatonin Receptors (MT1/MT2) |
| MT2 Receptor Affinity (Kᵢ) | Lower affinity than melatonin. | ~0.41 nM[8] |
| Plasma Concentration (Human, Daytime) | Not typically reported, rapidly metabolized. | ~0.03 nM[2] |
| TNF-α Inhibition (LPS-stimulated THP-1 monocytes) | Robust, dose-dependent inhibition.[8] | No data available. |
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Signaling Pathways
Experimental Protocols for Comparative Evaluation
To facilitate further research, we provide standardized, self-validating protocols designed to objectively compare the anti-inflammatory efficacy of NAS and NAT.
Protocol 1: In Vitro Assessment of Cytokine Suppression in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to quantify the inhibition of the key pro-inflammatory cytokine, TNF-α.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing either vehicle (e.g., 0.1% DMSO), NAS, or NAT at various concentrations (e.g., 1, 10, 50, 100 µM). Include a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for the desired period (4 hours for TNF-α mRNA, 24 hours for protein).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the supernatant. Quantify TNF-α concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure nitrite (a stable NO metabolite) in the supernatant using the Griess reagent.
-
Cell Viability: Assess cytotoxicity of the compounds using an MTT or LDH assay on the remaining cells to ensure observed effects are not due to cell death.
-
-
Data Interpretation: Calculate the IC₅₀ value for TNF-α inhibition for each compound. A lower IC₅₀ indicates greater potency.
Protocol 2: In Vivo Assessment in an Acute Inflammation Model
This protocol uses the LPS-induced endotoxemia model in mice to assess the systemic anti-inflammatory effects of the compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week under standard conditions.
-
Grouping and Treatment: Randomly assign mice to treatment groups (n=6-8 per group): Vehicle, NAS (e.g., 25 mg/kg), NAT (e.g., 25 mg/kg), Positive Control (e.g., Dexamethasone, 1 mg/kg). Administer treatments via intraperitoneal (i.p.) injection.
-
LPS Challenge: 60 minutes after treatment, administer a single i.p. injection of LPS (e.g., 1 mg/kg body weight) to all mice except the saline control group.
-
Blood Collection: At 2 hours post-LPS injection (a typical peak for TNF-α), anesthetize the mice and collect blood via cardiac puncture.
-
Serum Analysis: Allow blood to clot and centrifuge to obtain serum. Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA or a multiplex bead array.
-
Data Interpretation: Compare the serum cytokine levels between the LPS+Vehicle group and the LPS+Treatment groups. Calculate the percentage inhibition of cytokine release for NAS and NAT.
Discussion & Future Directions
This comparative analysis reveals a stark contrast between N-acetylserotonin and N-acetyltryptamine. NAS is a pleiotropic anti-inflammatory agent with a diverse and powerful portfolio of mechanisms, including the unique activation of the TrkB receptor and a novel, inflammation-targeted activation of the Nrf2 pathway.[3][7] These actions, combined with its potent antioxidant and NF-κB inhibitory effects, position NAS as a highly promising candidate for treating diseases with complex inflammatory and neurodegenerative components.[6]
N-acetyltryptamine, on the other hand, remains an enigma. While its role as a melatonin receptor ligand is established, its specific anti-inflammatory profile is virtually unexplored.[2][8] The critical missing piece is direct, head-to-head experimental data. Does NAT inhibit cytokine production? Does it modulate the NLRP3 inflammasome? Is it a potent antioxidant? These questions represent a significant knowledge gap and a compelling area for future research.
Key future experiments should include:
-
Direct Comparative Studies: Utilizing the protocols outlined above to directly compare NAS and NAT in the same in vitro and in vivo models.
-
Receptor Knockout/Antagonist Studies: Using cells or animals lacking melatonin receptors (or treated with antagonists like luzindole) to definitively determine if NAT's effects are solely receptor-mediated.
-
Comprehensive Mechanistic Assays: Probing the effect of NAT on NF-κB phosphorylation, NLRP3 assembly, and Nrf2 activation to see if it shares any of the non-receptor-mediated pathways of NAS.
Conclusion
N-acetylserotonin and N-acetyltryptamine, though structurally related, occupy vastly different positions in the current understanding of anti-inflammatory pharmacology. N-acetylserotonin is a well-defined, multi-target modulator with unique neuroprotective and targeted antioxidant activities that make it a superior candidate for further development. N-acetyltryptamine represents untapped potential; its anti-inflammatory capacity is likely but unproven and requires foundational research to establish its efficacy and mechanism relative to its more well-studied counterparts. For organizations engaged in drug discovery, NAS offers a clearer path forward, while NAT presents a higher-risk but potentially rewarding exploratory target.
References
-
Coon, S. L., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Journal of Biological Rhythms. [Link]
-
Zhao, Y. Z., et al. (2024). N-acetylserotonin alleviates retinal ischemia-reperfusion injury via HMGB1/RAGE/NF-κB pathway in rats. ResearchGate. [Link]
-
Grokipedia. (n.d.). N-Acetyltryptamine. Grokipedia. [Link]
-
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences. [Link]
-
León, J., et al. (2005). Antiinflammatory Activity of Melatonin in Central Nervous System. CNS Neuroscience & Therapeutics. [Link]
-
Wikipedia. (n.d.). N-Acetylserotonin. Wikipedia. [Link]
-
Iuvone, P. M., et al. (2012). N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain. Progress in Retinal and Eye Research. [Link]
-
Teniou, S., et al. (2022). Biodriven investigation of the wild edible mushroom Pleurotus eryngii revealing unique properties as functional food. ResearchGate. [Link]
-
Kim, D. C., et al. (2022). N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats. Journal of Pineal Research. [Link]
-
Hardeland, R., et al. (2017). Melatonin as an Anti-Inflammatory Agent Modulating Inflammasome Activation. International Journal of Molecular Sciences. [Link]
-
Reiter, R. J., et al. (2016). Melatonin as an antioxidant: under promises but over delivers. Journal of Pineal Research. [Link]
-
Marcolongo, P., et al. (2013). Norepinephrine activates NF-κB transcription factor in cultured rat pineal gland. Life Sciences. [Link]
-
Reactome. (n.d.). Regulation of NF-kappa B signaling. Reactome Pathway Database. [Link]
-
Mathew, D., & Hsu, W. L. (2020). Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19. Frontiers in Pharmacology. [Link]
-
Hardeland, R. (2017). Melatonin as an Anti-Inflammatory Agent Modulating Inflammasome Activation. International Journal of Endocrinology. [Link]
Sources
- 1. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 2. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Drives the Synthesis of Melatonin in RAW 264.7 Macrophages by Inducing the Transcription of the Arylalkylamine-N-Acetyltransferase (AA-NAT) Gene | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition by N-acetyl-5-hydroxytryptamine of nitric oxide synthase expression in cultured cells and in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Antiinflammatory Activity of Melatonin in Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Amino-N-acetyltryptamine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of specialized chemical reagents, such as 5-Amino-N-acetyltryptamine, is a critical component of this responsibility. While not always formally classified as a hazardous substance under all regulations, its potent biological activity necessitates handling and disposal with the same rigor as hazardous materials. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The Precautionary Principle: Understanding the Need for Careful Disposal
This compound belongs to the tryptamine class of compounds, which are known for their diverse physiological effects. While a specific Safety Data Sheet (SDS) may not always be readily available or may classify it as non-hazardous, it is crucial to recognize its potential as a biologically active substance. A Sigma-Aldrich SDS for a related compound notes, "Caution: Physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials"[1]. This principle should guide all handling and disposal procedures. Improper disposal could lead to unforeseen environmental impacts or effects on aquatic life. Therefore, treating this compound as a hazardous waste stream is the most prudent and responsible approach.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. This involves wearing the appropriate Personal Protective Equipment (PPE) and having a clear understanding of emergency procedures.
Essential PPE for Handling this compound:
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against accidental splashes of solutions or contact with the solid powder. |
| Hand Protection | Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2][3] |
| Body Protection | A standard laboratory coat is required to protect against contamination of personal clothing. |
| Respiratory Protection | If there is a risk of generating dust from the solid form, a NIOSH-approved N95 or higher-rated respirator should be used.[3] |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]
-
Inhalation: Move the individual to an area with fresh air.[1][2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the procedures for disposing of this compound in its various forms within a laboratory setting.
Disposal of Unused Solid this compound
-
Container Labeling: Ensure the original container is clearly labeled. If transferring to a new container for disposal, create a "Hazardous Waste" label that includes the chemical name ("this compound"), the approximate quantity, and the date.
-
Packaging: The container must be securely sealed to prevent any leakage or release of dust.
-
Segregation: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Institutional Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Solutions Containing this compound
-
Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Requirements: The waste container must be made of a material compatible with the solvent used (e.g., glass or polyethylene). It must have a secure, leak-proof cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all components (including solvents), their approximate concentrations, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, in secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for pickup and disposal.
Disposal of Contaminated Labware and Materials
Items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be considered contaminated waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this waste separate from regular laboratory trash.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Spill Decontamination Protocol
In the event of a spill, prompt and proper decontamination is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if there is a significant risk of airborne powder, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all collected waste into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
For final rinsing, 70% ethanol or isopropanol can be used.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when guided by the principles of caution and adherence to established safety protocols. By treating this and other biologically active compounds with the respect they deserve, researchers and laboratory professionals uphold their commitment to a safe and sustainable scientific enterprise. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
- Safety Data Sheet for a related compound. Sigma-Aldrich.
- Safety Data Sheet for N-Acetyl-L-tryptophan. Fisher Scientific.
- Material Safety Data Sheet for N-Acetyl-DL-Tryptophan. CDH Fine Chemical.
- Material Safety Data Sheet for N-Acetyl-DL-Tryptophan. Oxford Lab Chem.
- Safety Data Sheet for N-acetyl Tryptamine. Cayman Chemical.
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs . Duke University Occupational and Environmental Safety Office. [Link]
-
Cytotoxic Spill Cleanup Procedure . The University of British Columbia. [Link]
-
Spill and Cleaning Protocol . Michigan State University Environmental Health & Safety. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-N-acetyltryptamine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 5-Amino-N-acetyltryptamine. As the toxicological properties of many novel research chemicals are not fully characterized, this document synthesizes established safety principles for analogous tryptamine derivatives to ensure the highest level of protection. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.
Hazard Assessment and Risk Mitigation
-
Respiratory Tract Irritation: Inhalation of the powdered form can cause irritation.[1][2]
-
Skin Irritation: Direct contact with the skin may lead to irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]
-
Gastrointestinal Irritation: Ingestion may cause nausea, vomiting, and diarrhea.[1]
Given that the toxicological properties have not been fully investigated, it is imperative to treat this compound as a potentially hazardous substance and to minimize all routes of exposure.[1]
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) should be viewed as the final barrier between the researcher and the chemical hazard.[3] The primary method for exposure control is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of powdered this compound and its solutions should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of aerosols or dust.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment for various laboratory operations.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Safety Goggles & Face Shield | Fully-Buttoned Lab Coat | N95 Respirator (if outside fume hood) |
| Reconstitution | Double Nitrile Gloves | Safety Goggles | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| General Handling | Single Nitrile Gloves | Safety Glasses with Side Shields | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Spill Cleanup | Heavy-Duty Nitrile/Rubber Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron | Appropriate Respirator (based on spill size) |
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure. The selection and use of gloves are critical.
-
Glove Type: Powder-free nitrile gloves are recommended. Avoid latex gloves due to potential allergies and variable chemical resistance. For handling undissolved solids, polymers such as polychloroprene, nitrile rubber, or butyl rubber are suitable.[5]
-
Double Gloving: When handling the concentrated powder, double gloving provides an additional layer of protection.[3] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler's skin.[3]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves frequently, with recommendations varying from every 30 to 60 minutes, and immediately after known or suspected contact with the chemical.[3]
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A clean, fully-buttoned laboratory coat must be worn at all times.
-
Apron: For larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron made of PVC or rubber should be worn over the lab coat.[6]
Eye and Face Protection: A Critical Safety Mandate
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.
-
Chemical Goggles: When handling the powder or any solutions of this compound, chemical goggles that form a seal around the eyes offer superior protection against dust, splashes, and vapors.[6]
-
Face Shield: A full-face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger volumes or during spill cleanup.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use.
Preparation and Weighing
-
Don PPE: Before starting, put on all required PPE as specified in the table above.
-
Prepare Workspace: Conduct all work in a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Equilibrate Compound: Allow the vial of lyophilized powder to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the compound.[7]
-
Weighing: Weigh the desired amount of powder quickly to minimize exposure to air.[7] Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust.
-
Seal and Store: Tightly reseal the main container and store it under appropriate conditions, typically at -15°C or below, in a dry, dark place.[7][8]
Reconstitution and Aliquoting
-
Solvent Addition: Using a calibrated pipette or syringe, slowly add the appropriate sterile solvent (e.g., sterile water, buffer) to the vial containing the weighed powder.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the solution into single-use aliquots.[9][10]
-
Storage of Solutions: Store the aliquots in a freezer at -15°C or below.[7][8] Note that the shelf-life of peptides in solution is limited.[9]
Disposal Plan: Ensuring a Safe End-of-Life Cycle
Proper disposal is a critical component of the chemical handling process.
-
Solid Waste: All contaminated disposables, including gloves, pipette tips, and absorbent paper, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical aid.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
-
Spills: Evacuate the immediate area. For small spills, use an appropriate absorbent material and clean the area with soap and water.[1] For large spills, contact your institution's EHS department immediately.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Acetyl-l-tryptophanamide.
- Spectrum Chemical. (2017, August 4). SAFETY DATA SHEET.
- Metasci. (n.d.). Safety Data Sheet N-Acetyl-5-hydroxytryptamine.
- Bachem. (2021, June 23). Care and Handling of Peptides.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Real Peptides. (2025, October 6). How to take 5 Amino 1MQ.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tryptamine.
- Cayman Chemical. (2025, July 29). N-acetyl Tryptamine - Safety Data Sheet.
- AAPPTEC. (n.d.). Storage and Handling of Peptides.
- Cayman Chemical. (2024, April 30). Tryptamine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Tryptamine Safety Data Sheet.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. pppmag.com [pppmag.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
